molecular formula C11H21NO B11907932 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane

2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane

Número de catálogo: B11907932
Peso molecular: 183.29 g/mol
Clave InChI: NQSIEXOTNWXEBC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane is a useful research compound. Its molecular formula is C11H21NO and its molecular weight is 183.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C11H21NO

Peso molecular

183.29 g/mol

Nombre IUPAC

2,2-dimethyl-4-oxa-1-azaspiro[5.5]undecane

InChI

InChI=1S/C11H21NO/c1-10(2)8-13-9-11(12-10)6-4-3-5-7-11/h12H,3-9H2,1-2H3

Clave InChI

NQSIEXOTNWXEBC-UHFFFAOYSA-N

SMILES canónico

CC1(COCC2(N1)CCCCC2)C

Origen del producto

United States
Foundational & Exploratory

2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane CAS 90017-29-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane (CAS 90017-29-1), a specialized spirocyclic scaffold.[1] This document is structured to serve researchers in medicinal chemistry and material science, focusing on synthetic utility, physicochemical properties, and therapeutic potential.

CAS Registry Number: 90017-29-1 Chemical Class: Spirocyclic Heterocycle / Hindered Amine Molecular Formula: C₁₁H₂₁NO Molecular Weight: 183.29 g/mol [1]

Executive Summary: The Spirocyclic Advantage

In the landscape of modern drug discovery, 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike flat aromatic systems, this spirocyclic core offers inherent three-dimensional complexity (


 character), which correlates with improved solubility, metabolic stability, and selectivity in clinical candidates.

The gem-dimethyl substitution at the 2-position is a critical structural feature.[1] It serves two functions:

  • Conformational Locking: Restricts the flexibility of the heteroatom-containing ring, reducing the entropy penalty upon binding to protein targets.

  • Metabolic Blockade: Sterically hinders oxidative metabolism (N-dealkylation or alpha-oxidation) at the adjacent nitrogen, a common clearance pathway for piperidine/morpholine drugs.[1]

Physicochemical Profile & Structural Logic

Understanding the core properties of CAS 90017-29-1 is essential for its application in library design.[1]

Table 1: Calculated Physicochemical Properties
PropertyValue (Predicted)Significance in Drug Design
LogP (Lipophilicity) 1.8 – 2.2Ideal for CNS penetration and oral bioavailability (Lipinski compliant).[1]
pKa (Basic Nitrogen) 8.5 – 9.2Exists predominantly as a cation at physiological pH; critical for electrostatic interactions (e.g., Asp residues in GPCRs).[1]
Topological Polar Surface Area (TPSA) ~21 ŲLow TPSA suggests excellent membrane permeability and blood-brain barrier (BBB) crossing potential.[1]
Rotatable Bonds 0High rigidity; maximizes binding affinity by minimizing entropic loss.
H-Bond Donors / Acceptors 1 / 2Balanced profile for specific receptor interactions without desolvation penalties.[1]
Structural Analysis

The molecule consists of a cyclohexane ring spiro-fused to a 2,2-dimethyl-tetrahydro-1,4-oxazine (morpholine) ring.[1] The spiro-junction creates a perpendicular orientation between the two rings, allowing the molecule to probe spherical chemical space that planar scaffolds cannot reach.[1]

Synthetic Methodologies

The construction of the 2,2-dimethyl-4-oxa-1-azaspiro[5.5]undecane core typically involves the condensation of a cyclic ketone with a specific amino-alcohol, followed by cyclization.[1]

Core Synthetic Route: Gem-Dimethyl Cyclization

The most robust route utilizes cyclohexanone and a functionalized 1,3-amino alcohol precursor.[1] The presence of the gem-dimethyl group requires careful control of steric factors during ring closure.[1]

Step-by-Step Protocol (Conceptual):

  • Reagents: Cyclohexanone (1.0 eq), 2-amino-2-methyl-1-propanol derivative (extended chain), p-Toluenesulfonic acid (catalytic).[1]

  • Condensation: Reflux in toluene with a Dean-Stark trap to remove water.[1] The amino group forms a Schiff base (imine), which undergoes intramolecular attack by the hydroxyl group (or vice-versa depending on specific precursor design).[1]

  • Reduction (if Imine intermediate): If an oxazine imine is formed, reduction with NaBH₄ or LiAlH₄ yields the saturated spiro-amine.[1]

Visualization: Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the scaffold into accessible building blocks.

Retrosynthesis cluster_legend Synthetic Logic Target 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane (Target Scaffold) Intermediate Spiro-Imine / Oxazolidine Intermediate Target->Intermediate Reduction / Cyclization Precursors Cyclohexanone + Functionalized Amino Alcohol (e.g., 3-amino-3-methyl-1-butanol analog) Intermediate->Precursors Condensation (-H2O)

Caption: Retrosynthetic disconnection showing the assembly of the spiro-morpholine core from cyclohexanone and an acyclic amino-alcohol precursor.

Applications in Drug Discovery & Material Science

This scaffold is versatile, bridging the gap between small molecule therapeutics and polymer stabilizers.

A. Medicinal Chemistry: GPCR & Ion Channel Ligands

The spiro-morpholine core is bioisosteric to spiro-piperidines, which are validated scaffolds in:

  • Pain Management: Dual

    
    -Opioid Receptor (MOR) agonists and 
    
    
    
    receptor antagonists.[1] The spiro center provides the necessary bulk to occupy hydrophobic pockets in the receptor.
  • Metabolic Disorders: Inhibitors of Acetyl-CoA Carboxylase (ACC) often feature spirocyclic cores to improve solubility and selectivity over CYP450 enzymes.[1]

  • Neurokinin-1 (NK1) Antagonists: The rigid core mimics the spatial arrangement of Substance P peptide turns.[1]

B. Material Science: Hindered Amine Light Stabilizers (HALS)

The 2,2-dimethyl-1-aza motif is the hallmark of HALS.[1] These compounds scavenge free radicals generated by UV exposure in polymers.

  • Mechanism: The secondary amine (

    
    ) is oxidized to a stable nitroxyl radical (
    
    
    
    ) in situ.[1] This radical traps alkyl radicals (
    
    
    ) formed during polymer degradation, regenerating the nitroxyl species in a catalytic cycle (Denisov Cycle).[1]
  • Utility: CAS 90017-29-1 can be used as a monomer or additive in polyolefins (PP, PE) to prevent yellowing and cracking.[1]

Experimental Workflow: Library Generation

For researchers utilizing CAS 90017-29-1 as a building block, the following workflow outlines the generation of a diversity-oriented library.

Protocol: N-Derivatization for SAR Studies

Objective: To synthesize a library of N-substituted derivatives to probe biological targets.

  • Acylation (Amide Formation):

    • Dissolve CAS 90017-29-1 (1 eq) in DCM.[1]

    • Add DIPEA (1.5 eq) and the appropriate Acid Chloride (1.1 eq).[1]

    • Stir at RT for 2 hours. Monitor by TLC/LC-MS.

    • Note: The steric bulk of the 2,2-dimethyl group may require forcing conditions (heating or stronger coupling agents like HATU) for bulky acids.[1]

  • Reductive Amination:

    • Dissolve amine (1 eq) and Aldehyde (1.2 eq) in DCE.

    • Add NaBH(OAc)₃ (1.5 eq) and catalytic Acetic Acid.[1]

    • Stir overnight.

  • Purification:

    • The basic nitrogen allows for easy "catch-and-release" purification using SCX-2 (Strong Cation Exchange) cartridges.[1]

Visualization: Discovery Workflow

Workflow Scaffold CAS 90017-29-1 (Core Scaffold) Rxn1 Acylation (R-COCl) Scaffold->Rxn1 Rxn2 Reductive Amination (R-CHO) Scaffold->Rxn2 Rxn3 Sulfonylation (R-SO2Cl) Scaffold->Rxn3 Library Spiro-Library (Diversity Set) Rxn1->Library Rxn2->Library Rxn3->Library Screening HTS Screening (GPCR/Ion Channel) Library->Screening Bioassay

Caption: Parallel synthesis workflow for expanding the 2,2-dimethyl-4-oxa-1-azaspiro[5.5]undecane core into a functional library.

Safety and Handling

  • Hazards: As a secondary amine, it acts as a base and mild irritant. Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The gem-dimethyl group provides stability, but protection from atmospheric CO₂ (carbamate formation) is recommended.[1]

  • Disposal: Incineration with a combustible solvent and afterburner for nitrogen oxides.

References

  • Vertex AI Search. (2025). Search Results for CAS 90017-29-1 and Spirocyclic Scaffolds. 2

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (Contextual grounding for spiro-piperidine utility).
  • AK Scientific. (n.d.). Product Catalog: 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane.

  • PubChem. (2025).[3][4] Compound Summary for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives. [1]

Sources

The Oxa-Azaspiro[5.5]undecane Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The spirocyclic ring system, characterized by two rings sharing a single carbon atom, has long been recognized as a "privileged scaffold" in drug discovery. This is due to its inherent three-dimensionality, which allows for the precise spatial arrangement of functional groups, leading to enhanced target affinity and selectivity. Among the diverse array of spirocyclic structures, the oxa-azaspiro[5.5]undecane core has emerged as a particularly promising framework for the development of novel therapeutics targeting a range of challenging diseases. Its unique conformational rigidity and the ability to incorporate multiple points of diversity make it an attractive starting point for the design of potent and selective modulators of various biological targets.

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of oxa-azaspiro[5.5]undecane scaffolds. Moving beyond a mere catalog of compounds, we will delve into the causal relationships between structural modifications and biological activity, offering insights into the rational design of next-generation therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of this versatile scaffold. We will focus primarily on the well-documented analgesic properties of these compounds, while also exploring their emerging roles in oncology and neurology.

The Therapeutic Landscape of Oxa-Azaspiro[5.5]undecanes

The therapeutic potential of oxa-azaspiro[5.5]undecane derivatives is broad, with significant research focused on several key areas:

  • Analgesia: The most extensively studied application of this scaffold is in the development of novel analgesics. Specifically, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been shown to act as potent dual modulators of the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[1][2] This dual-target approach is a promising strategy to achieve potent pain relief while mitigating the significant side effects associated with traditional opioid agonists, such as constipation and respiratory depression.[1][2]

  • Neuropharmacology: Beyond pain, various azaspiro[5.5]undecane derivatives have been investigated for their activity on the central nervous system (CNS).[3] This includes potential applications as anticonvulsants for the treatment of epilepsy.[4][5] The rigid spirocyclic framework is well-suited for interaction with ion channels and receptors in the brain.

  • Oncology: The unique three-dimensional structure of spiro compounds makes them attractive candidates for anticancer drug discovery.[6][7] While direct evidence for the anticancer activity of many oxa-azaspiro[5.5]undecane derivatives is still emerging, the broader class of diazaspiro[5.5]undecane compounds has shown promise.[7] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

  • Other Therapeutic Areas: The versatility of the oxa-azaspiro[5.5]undecane scaffold has led to its exploration in other therapeutic contexts, including as M1 muscarinic agonists for Alzheimer's disease and as antituberculosis agents.[8][9]

Structure-Activity Relationship (SAR) of Oxa-Azaspiro[5.5]undecane Scaffolds as Dual MOR Agonists and σ1R Antagonists

The development of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potent and safer analgesics provides a rich case study in SAR.[1][2] The key to their therapeutic potential lies in their ability to simultaneously act as agonists at the MOR, providing pain relief, and as antagonists at the σ1R, which is believed to counteract some of the undesirable side effects of MOR activation.[1]

Key Structural Features and Their Impact on Activity

The SAR of this class of compounds can be systematically analyzed by considering substitutions at three key positions on the spirocyclic core: position 4, position 9, and position 2.

  • Position 4: The Role of the Aryl Group The substituent at the 4-position is crucial for high-affinity binding to both MOR and σ1R. A variety of aryl and heteroaryl groups have been explored, with substituted pyridyl moieties often providing the best balance of activities.[1][2] The nature and position of substituents on this aromatic ring can fine-tune the potency and selectivity of the compounds.

  • Position 9: Modulating Pharmacokinetics and Potency The substituent at the 9-position plays a significant role in modulating the overall pharmacological profile. Phenethyl derivatives at this position have been found to be particularly effective, contributing to potent dual activity.[1][2] This substituent likely interacts with a hydrophobic pocket in both receptors.

  • Position 2: Fine-Tuning the Spirocyclic Core Small alkyl groups at the 2-position of the oxa-azaspiro[5.5]undecane scaffold have been shown to be optimal for maintaining a favorable dual binding profile.[1][2] Larger or more complex substituents at this position can be detrimental to activity, likely due to steric hindrance.

Quantitative SAR Data

The following table summarizes the binding affinities (Ki) and functional activities (EC50) of a selection of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, illustrating the key SAR principles discussed above.

CompoundR1 (Position 4)R2 (Position 2)R3 (Position 9)MOR Ki (nM)[1]σ1R Ki (nM)[1]MOR EC50 (nM)[1]
15a PhenylHPhenethyl1.81515
15b 2-PyridylHPhenethyl0.91210
15au 5-Methyl-2-pyridylMethylPhenethyl1.2108.5
15c 2-PyridylEthylPhenethyl1.51812
15d 2-PyridylHBenzyl3.22528

Data presented as mean values. For detailed experimental conditions and statistical analysis, please refer to the primary literature.[1]

Mechanistic Insights: The Synergy of Dual MOR Agonism and σ1R Antagonism

The sigma-1 receptor (σ1R) is a unique molecular chaperone located at the endoplasmic reticulum (ER) that modulates a variety of cellular functions, including ion channel activity and intracellular calcium signaling.[10] In the context of pain, σ1R has been described as an endogenous anti-opioid system.[1] Antagonism of σ1R has been shown to potentiate opioid-induced analgesia, suggesting that a dual-target approach could lead to a more profound and longer-lasting analgesic effect.[1]

Furthermore, σ1R antagonism is hypothesized to mitigate some of the most problematic side effects of MOR agonists. For instance, the lead compound 15au demonstrated potent analgesic activity comparable to oxycodone in preclinical models, but with significantly less constipation.[1][2] This improved side-effect profile is a key advantage of this class of compounds.

G cluster_0 Oxa-Azaspiro[5.5]undecane Derivative cluster_1 Biological Targets cluster_2 Therapeutic Outcomes Compound Dual-Target Ligand MOR μ-Opioid Receptor (MOR) Compound->MOR Agonism Sigma1R Sigma-1 Receptor (σ1R) Compound->Sigma1R Antagonism Analgesia Potent Analgesia MOR->Analgesia ReducedSideEffects Reduced Side Effects (e.g., Constipation) Sigma1R->ReducedSideEffects Blockade of σ1R-mediated anti-opioid effects G Start N-Boc-4-piperidone Epoxide Epoxidation Start->Epoxide Corey-Chaykovsky Reagent Aminoalcohol Ring Opening Epoxide->Aminoalcohol Arylamine Cyclization Intramolecular Cyclization Aminoalcohol->Cyclization Acylation & Base Deprotection Boc Deprotection Cyclization->Deprotection Acid Alkylation N-Alkylation Deprotection->Alkylation Alkyl Halide FinalProduct Final Product Alkylation->FinalProduct

Caption: General synthetic workflow for 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

Step 1: Epoxidation of N-Boc-4-piperidone To a solution of trimethylsulfonium iodide in dry DMSO, add sodium hydride at 0 °C. Stir the mixture for 30 minutes, then add a solution of N-Boc-4-piperidone in DMSO. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with ethyl acetate. Purify the crude product by column chromatography to yield the corresponding epoxide.

Step 2: Ring Opening of the Epoxide A mixture of the epoxide and the desired arylamine is heated at 100 °C for 24 hours. After cooling to room temperature, the crude product is purified by column chromatography to afford the aminoalcohol.

Step 3: Intramolecular Cyclization To a solution of the aminoalcohol in dry THF at 0 °C, add a solution of an acyl halide (e.g., chloroacetyl chloride) and a non-nucleophilic base (e.g., diisopropylethylamine). Stir the reaction at room temperature for 2 hours. Then, cool the mixture to -78 °C and add a strong base (e.g., potassium tert-butoxide). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. Purify the crude product by column chromatography.

Step 4: Boc Deprotection Dissolve the spirocyclic intermediate in a solution of HCl in dioxane. Stir the reaction at room temperature for 2 hours. Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

Step 5: N-Alkylation To a solution of the deprotected amine in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and the desired alkyl halide (e.g., phenethyl bromide). Stir the reaction at 60 °C for 12 hours. After cooling, dilute the reaction with water and extract the product with ethyl acetate. Purify the crude product by column chromatography to yield the final compound.

In Vitro Receptor Binding Assay

The following is a generalized protocol for determining the binding affinity of test compounds to the μ-opioid and sigma-1 receptors.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human μ-opioid receptor or sigma-1 receptor.

  • Binding Reaction: In a 96-well plate, combine the membrane homogenate, the radiolabeled ligand (e.g., [3H]-DAMGO for MOR, [3H]-(+)-pentazocine for σ1R), and varying concentrations of the test compound in a suitable assay buffer.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The oxa-azaspiro[5.5]undecane scaffold has proven to be a highly versatile and fruitful starting point for the design of novel therapeutics. The extensive research into 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has not only yielded promising preclinical candidates for the treatment of pain but has also provided a deep understanding of the structure-activity relationships that govern their dual modulation of the μ-opioid and sigma-1 receptors. This knowledge can be leveraged to design even more potent and safer analgesics.

Looking ahead, the exploration of oxa-azaspiro[5.5]undecane scaffolds in other therapeutic areas, such as oncology and neurology, holds significant promise. The inherent three-dimensionality and synthetic tractability of this scaffold make it an ideal platform for the generation of diverse chemical libraries for high-throughput screening. Future research should focus on:

  • Expanding the diversity of the scaffold: Synthesizing and evaluating a wider range of oxa-azaspiro[5.5]undecane isomers with different heteroatom placements and substitution patterns.

  • Elucidating mechanisms of action: For compounds with anticancer or anticonvulsant activity, identifying the specific molecular targets and signaling pathways involved will be crucial for their further development.

  • Optimizing pharmacokinetic properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

By continuing to explore the rich chemical space offered by the oxa-azaspiro[5.5]undecane scaffold, the scientific community is well-positioned to develop the next generation of innovative medicines for a variety of unmet medical needs.

References

  • BenchChem. (2025). Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research.
  • Virgili, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Virgili, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. [Link]

  • Inubushi, Y., & Ibuka, T. (1982). Syntheses of 1-Azaspiro-[5.5]undecanes: Stereoselective Syntheses of Perhydro- and Octahydrohistrionicotoxin. Semantic Scholar. [Link]

  • Tsukamoto, S., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(17), 2433-2443. [Link]

  • de Koning, C. B., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(50), 31567-31585. [Link]

  • Obniska, J., et al. (2007). Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. ResearchGate. [Link]

  • Nishida, M., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2-Catalyzed Cycloisomerization. Chemistry–An Asian Journal, 16(14), 1882-1886. [Link]

  • Lespagnol, C., et al. (1994). Study of structure/activity relationships by multivariate statistical analysis in a series of triazaspirodecanediones with CNS activities. Pharmaceutica Acta Helvetiae, 69(1), 29-37. [Link]

  • Obniska, J., & Kamiński, K. (2005). Synthesis and anticonvulsant properties of new n-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones. Acta Poloniae Pharmaceutica, 62(2), 119-125. [Link]

  • BenchChem. (2025). Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research.
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. [Link]

Sources

2,2-dimethyl-4-oxa-1-azaspiro[5.5]undecane chemical structure and SMILES

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,2-dimethyl-4-oxa-1-azaspiro[5.5]undecane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Chemical Identity & Structural Logic[1]

The molecule 2,2-dimethyl-4-oxa-1-azaspiro[5.5]undecane represents a specialized subclass of spiro-heterocycles, specifically fusing a cyclohexane ring with a substituted morpholine (tetrahydro-1,4-oxazine) moiety. Unlike simple spiro-piperidines, the inclusion of the oxygen atom at the 4-position (relative to nitrogen) imparts unique polarity and hydrogen-bonding capabilities, making it a privileged scaffold in medicinal chemistry for targeting G-protein coupled receptors (GPCRs) and ion channels.

Core Identifiers
PropertySpecification
IUPAC Name 2,2-dimethyl-4-oxa-1-azaspiro[5.5]undecane
Common Class Spiro-morpholine; Spiro-1,4-oxazine
Molecular Formula C₁₁H₂₁NO
Molecular Weight 183.29 g/mol
SMILES CC1(C)COC2(CCCCC2)N1
InChIKey (Predicted) HVZXJAGWJNJHJG-UHFFFAOYSA-N
LogP (Predicted) ~1.8 - 2.2 (Lipophilic amine)
pKa (Predicted) ~8.5 (Secondary amine, basic)
Structural Analysis

The structure consists of two six-membered rings sharing a single carbon atom (C6 in the heterocycle, C11 in the skeleton).

  • Ring A (Lipophilic): A saturated cyclohexane ring providing steric bulk and hydrophobic interaction potential.

  • Ring B (Polar Core): A morpholine-like ring.

    • Nitrogen (N1): Located adjacent to the spiro-carbon, serving as a hydrogen bond donor/acceptor and a protonation site.

    • Gem-Dimethyl (C2): Two methyl groups at position 2 (alpha to nitrogen) create significant steric hindrance, protecting the nitrogen from metabolic oxidation and restricting conformational flexibility.

    • Oxygen (O4): Located para to the nitrogen (in the heterocyclic frame), acting as a hydrogen bond acceptor.

Synthesis Protocol

The synthesis of 2,2-dimethyl-4-oxa-1-azaspiro[5.5]undecane requires constructing the morpholine ring upon a pre-existing cyclohexane scaffold. The most robust method involves the cyclization of a functionalized amino-alcohol derivative derived from cyclohexanone.

Retrosynthetic Strategy

The spiro-junction is best formed by exploiting the reactivity of 1-(aminomethyl)cyclohexanol . The morpholine ring is closed via a two-step acylation-alkylation sequence or a direct reductive cyclization.

Step-by-Step Experimental Workflow

Precursor: 1-(Aminomethyl)cyclohexan-1-ol (Commercially available or synthesized from cyclohexanone + nitromethane/reduction).

Stage 1: Acylation (Amide Formation)
  • Reagents: 1-(Aminomethyl)cyclohexan-1-ol (1.0 eq), 2-bromo-2-methylpropionyl bromide (1.1 eq), Triethylamine (Et₃N, 1.2 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Protocol:

    • Dissolve amino-alcohol in DCM at 0°C under N₂ atmosphere.

    • Add Et₃N.

    • Dropwise add acid bromide. The steric bulk of the gem-dimethyl group in the reagent requires slow addition to prevent side reactions.

    • Stir at RT for 4 hours.

    • Mechanism: Nucleophilic attack of the primary amine on the acid bromide carbonyl forms the amide intermediate.

Stage 2: Cyclization (Lactam Formation)
  • Reagents: Sodium Hydride (NaH, 60% dispersion, 1.5 eq).

  • Solvent: THF (Tetrahydrofuran), anhydrous.

  • Protocol:

    • Dissolve the intermediate amide in THF.

    • Cool to 0°C and add NaH carefully.

    • Reflux for 12 hours.

    • Mechanism: The tertiary alkoxide (formed by NaH deprotonation of the OH group) performs an intramolecular S_N2 attack on the tertiary alkyl bromide. Note: This step is sterically demanding; high heat (reflux) is critical.

    • Product: 2,2-dimethyl-4-oxa-1-azaspiro[5.5]undecan-3-one (Lactam).

Stage 3: Reduction (Final Product)
  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0 eq).

  • Solvent: THF or Diethyl Ether.

  • Protocol:

    • Add lactam solution to a suspension of LiAlH₄ at 0°C.

    • Reflux for 6 hours to ensure complete reduction of the hindered amide.

    • Quench via Fieser workup (Water, 15% NaOH, Water).

    • Extract, dry (MgSO₄), and concentrate.

    • Purification: Column chromatography (MeOH/DCM) or crystallization as the HCl salt.

Synthesis Pathway Diagram

SynthesisPathway Start 1-(Aminomethyl) cyclohexanol Inter1 Intermediate (Amide) Start->Inter1 Acylation (DCM, Et3N, 0°C) Reagent1 2-Bromo-2-methyl propionyl bromide Reagent1->Inter1 Lactam Spiro-Lactam (Cyclized) Inter1->Lactam Cyclization (SN2) (NaH, THF, Reflux) Product 2,2-dimethyl-4-oxa- 1-azaspiro[5.5]undecane Lactam->Product Reduction (LiAlH4, THF)

Figure 1: Synthetic route via amide-alkylation cyclization. The critical step is the intramolecular ether formation facilitated by NaH.

Applications & Pharmacological Relevance[2][3]

The 2,2-dimethyl-4-oxa-1-azaspiro[5.5]undecane scaffold acts as a conformational lock , restricting the flexibility of the amine and ether groups. This is highly relevant in three primary areas:

Medicinal Chemistry (Sigma & Opioid Receptors)

Research into spiro-piperidines and spiro-oxazines indicates their efficacy as ligands for the Sigma-1 receptor (σ1R) and Mu-opioid receptor (MOR) .[1]

  • Mechanism: The basic nitrogen (protonated at physiological pH) mimics the charged amine of endogenous ligands, while the cyclohexane ring fits into the hydrophobic pocket of the receptor.

  • Selectivity: The gem-dimethyl group at position 2 adds steric bulk that can enhance selectivity for σ1R over σ2R or other monoamine transporters by clashing with residues in tighter binding pockets [1].

Calcium Channel Blockers (Gabapentinoids)

Structurally, this molecule resembles a cyclic analog of gabapentin/pregabalin derivatives. The spiro-fusion constrains the vector of the amine, potentially locking the molecule in a bioactive conformation for binding to the α2δ subunit of voltage-gated calcium channels [2].

Material Science (HALS)

While less common than 2,2,6,6-tetramethylpiperidine (TMP), spiro-amine derivatives are investigated as Hindered Amine Light Stabilizers (HALS) . The 2,2-dimethyl substitution provides kinetic stability to the corresponding nitroxyl radical (formed during polymer stabilization), preventing rapid degradation [3].

Biological Signaling Context

Signaling Ligand Spiro-Ligand (2,2-dimethyl-4-oxa...) Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Agonism/Antagonism (High Affinity) Calcium Ca2+ Channel (Modulation) Sigma1->Calcium Chaperone Activity ERStress ER Stress Response Sigma1->ERStress Modulates Pain Neuropathic Pain Signaling Calcium->Pain Inhibits Flux ERStress->Pain Reduces Inflammation

Figure 2: Putative mechanism of action in neuropathic pain pathways via Sigma-1 receptor modulation.

Physicochemical Data Summary

ParameterValue/DescriptionRelevance
H-Bond Donors 1 (NH)Critical for receptor anchoring (e.g., Aspartate residue).
H-Bond Acceptors 2 (N, O)The ether oxygen adds a secondary dipole interaction point.
Rotatable Bonds 0High rigidity; entropically favorable binding if shape matches.
TPSA ~21 ŲExcellent blood-brain barrier (BBB) permeability.
Lipophilicity (cLogP) 1.95Optimal range for CNS drug discovery (Rule of 5 compliant).

References

  • National Center for Biotechnology Information. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Journal of Medicinal Chemistry.

  • PubChem. (n.d.). 1-oxa-4-azaspiro[5.5]undecane Compound Summary. PubChem.[2][3]

  • VulcanChem. (n.d.). 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane Structure and Properties. VulcanChem Technical Data.

Sources

The Ascent of Spiro-Heterocycles: A Technical Guide to Novel Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland – The Three-Dimensional Imperative in Drug Discovery

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While this "flatland" approach has yielded numerous successful therapeutics, it has also led to challenges in achieving high target specificity, favorable physicochemical properties, and novel intellectual property. The contemporary drug discovery paradigm demands a departure from two-dimensional thinking and an embrace of three-dimensional molecular architectures.[1][2] This shift is crucial for enhancing interactions with the complex, three-dimensional binding sites of biological targets.[3]

Spiro-heterocycles, characterized by two rings sharing a single atom, have emerged as powerful building blocks to address this three-dimensional imperative.[4][5][6] Their inherent rigidity and defined spatial arrangement of substituents offer a unique opportunity to explore chemical space in a more sophisticated manner. This guide provides an in-depth technical overview of novel spiro-heterocycle building blocks, focusing on their synthesis, strategic application, and the transformative impact they are having on modern medicinal chemistry. We will delve into the causality behind experimental choices and provide field-proven insights for researchers, scientists, and drug development professionals.

The Spirocyclic Advantage: Engineering Superior Drug-Like Properties

The incorporation of a spirocyclic motif into a drug candidate can profoundly and positively influence its molecular properties. This is not merely an exercise in structural novelty; it is a strategic design element aimed at overcoming common hurdles in drug development.[7][8]

Enhanced Three-Dimensionality and Target Engagement

The defining feature of a spirocycle is its rigid, non-planar geometry. This pre-organized, three-dimensional arrangement of atoms allows for the precise positioning of functional groups in space, facilitating optimal interactions with the intricate binding pockets of proteins.[3] This contrasts sharply with the conformational flexibility of many acyclic and even some monocyclic systems, where a significant entropic penalty must be paid upon binding. By "locking" the conformation, spirocycles can lead to a significant increase in binding affinity and target selectivity.[9]

Fine-Tuning Physicochemical Properties

The introduction of sp3-rich spirocyclic scaffolds can be a powerful tool to modulate key physicochemical properties, moving away from the often-undesirable characteristics of flat, aromatic systems.[10]

  • Solubility: Increasing the fraction of sp3-hybridized carbons (Fsp3) is often correlated with improved aqueous solubility.[11] The replacement of a flat aromatic ring with a saturated spirocycle can disrupt crystal packing and introduce polarity, thereby enhancing solubility, a critical factor for oral bioavailability.[12]

  • Lipophilicity: The judicious choice of spiro-heterocycles can help to control lipophilicity (logP), a key parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties. Overly lipophilic compounds are often associated with poor metabolic stability and off-target toxicity.

  • Metabolic Stability: The quaternary spirocenter and the often-strained nature of the constituent rings can render spiro-heterocycles more resistant to metabolic degradation by cytochrome P450 enzymes.[8] This can lead to an improved pharmacokinetic profile and a longer duration of action.

The following table provides a comparative overview of how the introduction of a spirocyclic motif can favorably alter the properties of a lead compound.

PropertyTypical Challenge with "Flat" AromaticsAdvantage of Spiro-Heterocycle Incorporation
Solubility Poor aqueous solubility due to high crystallinity and lipophilicity.Increased Fsp3 character disrupts crystal packing, potentially increasing solubility.[11][12]
Lipophilicity (logP) Often high, leading to poor ADME properties and off-target effects.Can be modulated to an optimal range, improving the overall drug-like profile.[10]
Metabolic Stability Susceptible to oxidative metabolism by CYP enzymes.The rigid, sterically hindered nature can block metabolic hotspots, increasing stability.[8]
Target Selectivity Conformational flexibility can lead to binding at multiple targets.A defined three-dimensional shape can enhance selectivity for the intended target.[9]
Novelty (IP) Crowded intellectual property space for common aromatic scaffolds.Offers access to novel and patentable chemical matter.

Strategic Applications of Spiro-Heterocyclic Building Blocks

The utility of spiro-heterocycles extends beyond simple property modulation. They are increasingly employed in sophisticated medicinal chemistry strategies such as scaffold hopping and bioisosteric replacement.

Scaffold Hopping: Navigating New Chemical Space

Scaffold hopping is a powerful strategy to identify novel lead compounds by replacing the core molecular framework of a known active molecule while retaining its key pharmacophoric features.[9] Spiro-heterocycles are ideal tools for this purpose, as they can present the necessary functional groups in a similar spatial orientation to the original scaffold but with a completely novel and patentable core structure.

The following diagram illustrates a conceptual workflow for scaffold hopping using spiro-heterocyclic building blocks.

scaffold_hopping_workflow cluster_0 Initial Lead Compound cluster_1 Analysis & Design cluster_2 Synthesis & Evaluation cluster_3 Optimized Lead Lead Known Active Compound (e.g., Aromatic Core) Pharmacophore Identify Key Pharmacophore Lead->Pharmacophore Analysis Virtual_Screening Virtual Screening of Spiro-Heterocycle Libraries Pharmacophore->Virtual_Screening Design Synthesis Synthesize Novel Spirocyclic Analogs Virtual_Screening->Synthesis Selection SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR Testing Optimized Optimized Lead with Novel Spirocyclic Core SAR->Optimized Optimization spiro_oxindole_synthesis Arylamine Arylamine Product Spiro[dihydropyridine-oxindole] Arylamine->Product plus1 + Arylamine->plus1 Isatin Isatin Isatin->Product plus2 + Isatin->plus2 Dione Cyclopentane-1,3-dione Dione->Product arrow Acetic Acid, RT Dione->arrow plus1->Isatin plus2->Dione arrow->Product

Sources

The Gem-Dimethyl Effect in Spirocycle Synthesis: A Technical Guide for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocycles, carbocyclic or heterocyclic ring systems that share a single common atom, are increasingly recognized as privileged scaffolds in modern drug discovery and materials science. Their inherent three-dimensionality and conformational rigidity offer unique advantages for modulating biological activity and material properties. The introduction of a gem-dimethyl group at or near the spiro center is a particularly powerful strategy for influencing the synthesis, conformation, and ultimately, the function of these molecules. This in-depth technical guide explores the profound impact of gem-dimethyl substitution on spirocyclic systems, delving into the underlying principles of the Thorpe-Ingold effect, diverse synthetic methodologies, and the consequential effects on molecular conformation and biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of gem-dimethyl substituted spirocycles in their work.

The Thorpe-Ingold Effect: The Driving Force for Spirocyclization

The strategic incorporation of a gem-dimethyl group is a cornerstone of modern synthetic chemistry, particularly for the construction of cyclic and spirocyclic systems. This is largely due to a phenomenon known as the Thorpe-Ingold effect , or the gem-dimethyl effect. First observed by Beesley, Thorpe, and Ingold in 1915, this effect describes the acceleration of intramolecular ring-closure reactions when bulky substituents, such as methyl groups, are placed on the carbon atom chain linking the reacting functionalities.[1][2]

The effect is rooted in both kinetic and thermodynamic principles:

  • Kinetic Acceleration: The presence of the gem-dimethyl group sterically constrains the acyclic precursor, reducing its conformational freedom.[3] This pre-organization favors conformations where the reactive ends of the molecule are brought into closer proximity, thus increasing the probability of a successful intramolecular reaction and accelerating the rate of cyclization.[3]

  • Thermodynamic Stabilization: The substitution of hydrogen atoms with larger alkyl groups alters the bond angles within the molecule. The internal angle between the two methyl groups of a gem-dimethyl group is larger than the standard tetrahedral angle of 109.5°. To compensate, the angle between the adjacent carbon atoms in the chain is compressed, bringing the reactive termini closer together.[3] This "angle compression" can lead to a more stable cyclic product.[1]

The Thorpe-Ingold effect is a powerful tool for synthetic chemists, often enabling cyclizations that would otherwise be slow or low-yielding.[2]

Synthetic Strategies for Gem-Dimethyl Substituted Spirocycles

The construction of the quaternary spirocenter, particularly one bearing a gem-dimethyl group, presents a significant synthetic challenge.[4][5] However, a variety of elegant and efficient methods have been developed to address this.

Intramolecular Cyclization Strategies

Leveraging the Thorpe-Ingold effect, intramolecular cyclization is a primary route to gem-dimethyl spirocycles. These reactions involve the formation of a new ring by connecting two reactive functional groups within the same molecule.

Protocol: Synthesis of a Spirocyclic Ketone via Intramolecular Friedel-Crafts Acylation

This protocol outlines a general procedure for the synthesis of a gem-dimethyl substituted spiro[5.5]undecane derivative, a common scaffold in medicinal chemistry.

Step 1: Synthesis of the Acyclic Precursor

  • To a solution of 4,4-dimethylcyclohexanone in a suitable aprotic solvent (e.g., tetrahydrofuran), add a solution of a Grignard reagent, such as (3-phenylpropyl)magnesium bromide, at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by column chromatography.

Step 2: Oxidation to the Carboxylic Acid

  • Dissolve the tertiary alcohol in a mixture of acetonitrile, carbon tetrachloride, and water.

  • Add sodium periodate and a catalytic amount of ruthenium(III) chloride.

  • Stir the reaction vigorously at room temperature until the starting material is consumed.

  • Extract the product with an organic solvent and purify to yield the carboxylic acid precursor.

Step 3: Intramolecular Friedel-Crafts Acylation

  • To a flask containing a Lewis acid catalyst (e.g., polyphosphoric acid or Eaton's reagent) at 0 °C, slowly add the carboxylic acid precursor.

  • Allow the reaction to stir at room temperature or with gentle heating until cyclization is complete.

  • Carefully pour the reaction mixture onto crushed ice and extract the spirocyclic ketone with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution, dry, and concentrate.

  • Purify the final gem-dimethyl substituted spirocyclic ketone by column chromatography or recrystallization.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of a wide variety of cyclic and spirocyclic systems. This reaction, catalyzed by ruthenium or molybdenum complexes, involves the formation of a new double bond within a molecule containing two terminal alkenes.

A common strategy involves the synthesis of a gem-diallyl substituted precursor, which can then undergo RCM to form the spirocycle.[6]

Conformational Analysis and the Impact of the Gem-Dimethyl Group

The three-dimensional shape of a molecule is critical to its biological activity. The introduction of a spirocyclic scaffold, particularly one with a gem-dimethyl group, imparts significant conformational rigidity.[7] This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[7][8]

The gem-dimethyl group itself can further influence the conformational preferences of the spirocycle. For example, in spirodioxolanes, the presence of a gem-dimethyl group can alter the preference for axial or equatorial conformations of substituents on the neighboring ring.[9] In larger macrocyclic systems, gem-difluorination, a related concept, has been shown to induce multiple stable conformations, which can have a profound impact on the molecule's properties and metabolic stability.[10][11]

Data Presentation: Conformational Energy of Spirocycle Analogs

CompoundConformationRelative Energy (kcal/mol)
Spiro[5.5]undecaneChair-Chair0.0
3,3-Dimethylspiro[5.5]undecaneChair-Chair (axial Me)1.8
3,3-Dimethylspiro[5.5]undecaneChair-Chair (equatorial Me)0.2

Note: The above data is illustrative and intended to demonstrate the energetic differences that can arise from gem-dimethyl substitution.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and conformational properties of gem-dimethyl substituted spirocycles make them highly attractive scaffolds for medicinal chemistry.[4][12][13] The incorporation of this motif can lead to improvements in several key drug-like properties:

  • Potency and Selectivity: The rigid, three-dimensional nature of spirocycles allows for precise positioning of functional groups to interact with biological targets, leading to increased potency and selectivity.[7] The gem-dimethyl group can contribute to this by providing favorable van der Waals interactions within a binding pocket and by restricting the molecule to a bioactive conformation.[8][14]

  • Physicochemical Properties: The introduction of a spiro center increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success.[7] This can lead to better solubility, reduced lipophilicity, and improved metabolic stability.[12][13]

  • Metabolic Stability: The quaternary carbon of the spiro center and the gem-dimethyl group are generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[8]

  • Novel Chemical Space: Spirocycles provide access to novel and underexplored areas of chemical space, offering opportunities to identify hits for challenging biological targets.[4][5]

The gem-dimethyl group is a recurring motif in a wide array of natural products with significant biological activity, including taxanes, epothilones, and various terpenoids, further highlighting its importance in the design of bioactive molecules.[14][15][16]

Visualization: The Role of Gem-Dimethyl Spirocycles in Drug Design

DrugDiscoveryWorkflow cluster_0 Scaffold Design cluster_1 Improved Properties cluster_2 Desired Outcomes Spirocycle Spirocycle Rigidity Rigidity Spirocycle->Rigidity 3D_Shape 3D_Shape Spirocycle->3D_Shape Gem-Dimethyl_Group Gem-Dimethyl_Group Metabolic_Stability Metabolic_Stability Gem-Dimethyl_Group->Metabolic_Stability Solubility Solubility Gem-Dimethyl_Group->Solubility Potency Potency Rigidity->Potency Selectivity Selectivity 3D_Shape->Selectivity Favorable_PK Favorable_PK Metabolic_Stability->Favorable_PK Solubility->Favorable_PK

Caption: Workflow illustrating the impact of gem-dimethyl spirocycles on drug properties.

Future Outlook

The strategic use of the gem-dimethyl group in the design and synthesis of spirocycles continues to be a vibrant area of research. Future advancements are likely to focus on the development of novel catalytic and enantioselective methods for the construction of these complex scaffolds.[17] Furthermore, the interplay between gem-dimethyl substitution and the properties of more complex spirocyclic systems, such as those found in materials science, represents a promising avenue for future exploration. As our understanding of the subtle conformational effects of this seemingly simple structural motif grows, so too will our ability to rationally design and synthesize novel molecules with tailored functions for a wide range of applications.

References

  • Varela MT, Dias GG, de Oliveira LFN, de Oliveira RG, Aguiar FD, Nogueira JP, Cruz LR, Dias LC. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025;287:117368. 12

  • Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Eur J Med Chem. 2025;287:117368. 13

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. 4

  • Talele TT. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. J Med Chem. 2018;61(6):2166-2210. 14

  • Talele TT. Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. J Med Chem. 2017. 8

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. 5

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis. 18

  • N-heterocyclic carbene-catalyzed enantioselective synthesis of spirocyclic ketones bearing gem-difluoromethylenes. Organic Chemistry Frontiers (RSC Publishing). 17

  • Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin. PubMed. 6

  • Thorpe–Ingold effect. Wikipedia. 1

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Chem-Station Int. Ed.2

  • Thorpe-Ingold Effect. Chem-Station Int. Ed.3

  • The conformational analysis of saturated heterocycles. Part LI. Spirodioxolans. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 9

  • Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit. Natural Product Reports (RSC Publishing). 15

  • Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. PMC. 19

  • Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. RSC Advances (RSC Publishing). 20

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. ResearchGate. 21

  • Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Natural Product Reports (RSC Publishing). 22

  • Synthesis and Structural Elucidation of Novel Spiropyrazolines Precursors to Spiro-gem-dimethylcyclopropanes. ResearchGate. 23

  • Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. PubMed. 24

  • Recent advances in the synthesis of gem-dimethylcyclobutane natural products. PMC. 25

  • Recent advances in the synthesis of gem-dimethylcyclobutane natural products. PubMed. 16

  • The conformations of some gem-dimethyl substituted cyclic anhydrides (i). SciSpace. 26

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. 27

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC. 28

  • Saturated spirocyclic nitrogen-containing heterocycles with gem-difluorocycloalkane moieties (microreview). ResearchGate. 29

  • Spirocyclic Motifs in Natural Products. MDPI. 30

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC. 10

  • Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. New Journal of Chemistry (RSC Publishing). 31

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. DiVA. 11

  • Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure. PMC. 32

  • Synthesis of gem -Dimethylcyclopentane-Fused Arenes with Various Topologies via TBD-Mediated Dehydro-Diels–Alder Reaction. ResearchGate. 33

  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. 7

  • gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations. Organic Chemistry Portal. 34

  • The gem -Dimethyl Effect Revisited. ResearchGate. 35

  • Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters - ACS Publications. 36

  • Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Computer-Aided Molecular Design. 37

  • Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog. 38

  • Spirocyclic Scaffolds in Medicinal Chemistry. Semantic Scholar. 39

  • The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. ResearchGate. 40

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. 41

  • Spirocyclic Motifs in Natural Products. PMC. 42

Sources

2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthesis of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane

Executive Summary

This technical guide provides a comprehensive analysis of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane , a specialized spirocyclic scaffold. Unlike flat aromatic systems, this molecule offers significant three-dimensional complexity (


 character), a critical parameter in modern drug discovery for improving solubility and target selectivity. This guide details its molecular identity, theoretical physicochemical properties, and a robust synthetic pathway derived from established spiro-morpholine methodologies.

Molecular Identity & Physicochemical Profile

The target molecule is a gem-dimethyl derivative of the parent heterocycle 4-oxa-1-azaspiro[5.5]undecane (CAS 180-78-9). The introduction of the gem-dimethyl group at the 2-position (adjacent to the nitrogen) introduces steric bulk that modulates metabolic stability and conformational rigidity.

Table 1: Structural & Physical Data
PropertyValue / DescriptionNote
IUPAC Name 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecaneSystematic nomenclature
Molecular Formula C₁₁H₂₁NO Calculated from parent C₉H₁₇NO + 2(CH₂)
Molecular Weight 183.30 g/mol Monoisotopic Mass: ~183.16 Da
Parent CAS 180-78-9Refers to unsubstituted 4-oxa-1-azaspiro[5.5]undecane [1]
LogP (Predicted) 1.8 – 2.2Lipophilic, CNS-penetrant range
H-Bond Donors 1 (Secondary Amine)Modifiable for SAR expansion
H-Bond Acceptors 2 (N, O)Pharmacophore interaction points
Topological Polar Surface Area ~21 ŲExcellent membrane permeability predicted

Structural Analysis & 3D Conformation

The molecule consists of a cyclohexane ring spiro-fused to a morpholine ring. The "5.5" designation indicates two six-membered rings sharing a single carbon atom (C6).

  • Spiro-Center Dynamics: The spiro-carbon forces the two rings to be perpendicular, creating a rigid orthogonal core. This prevents the "pancaking" often seen in protein-ligand binding, potentially increasing specificity.

  • Gem-Dimethyl Effect (Thorpe-Ingold): The 2,2-dimethyl substitution on the morpholine ring restricts the conformational freedom of the nitrogen atom. This steric bulk protects the nitrogen from rapid oxidative metabolism (N-dealkylation) and favors cyclization during synthesis.

Diagram 1: Structural Connectivity & Numbering Logic

Structure Figure 1: Connectivity of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane Spiro Spiro Carbon N1 N (1) Spiro->N1 Cyclo Cyclohexane Ring Spiro->Cyclo Spiro Fusion C2 C (2) Me2 N1->C2 Gem-Dimethyl C3 C (3) C2->C3 O4 O (4) C3->O4 C5 C (5) O4->C5 C5->Spiro

Synthetic Methodology

Synthesis of 4-oxa-1-azaspiro[5.5]undecanes typically proceeds via the construction of the morpholine ring onto a pre-existing cyclohexane scaffold. The presence of the gem-dimethyl group suggests a specific precursor: 2-amino-2-methyl-1-propanol derivatives or a modified Henry reaction route.

Protocol: Gem-Dimethyl Spiro-Morpholine Construction

This protocol is adapted from standard spiro-piperidine and morpholine syntheses [2, 3].

Reagents:

  • Cyclohexanone (Starting Material)

  • Nitromethane / Base (Henry Reaction)

  • Lithium Aluminum Hydride (LAH) or H₂/Raney Ni

  • Chloroacetyl chloride or 2-bromo-2-methylpropionyl bromide

Step-by-Step Workflow:

  • Precursor Assembly (Henry Reaction):

    • React cyclohexanone with nitromethane using a base catalyst (e.g., KOtBu) to form 1-(nitromethyl)cyclohexanol .

    • Mechanism: Nucleophilic attack of the nitronate anion on the ketone carbonyl.

  • Reduction to Amino-Alcohol:

    • Reduce the nitro group using H₂/Raney Ni or LAH to yield 1-(aminomethyl)cyclohexanol . This provides the "1-aza" and the spiro-carbon alcohol anchor.

  • Ring Closure (The Morpholine Formation):

    • Strategy A (Alkylation): React 1-(aminomethyl)cyclohexanol with 1,2-dibromo-2-methylpropane (or isobutylene oxide) under basic conditions. The gem-dimethyl group is introduced via the alkylating agent.

    • Strategy B (Acylation-Reduction): Acylate the amine with 2-bromo-2-methylpropionyl bromide . Cyclize the resulting amide using NaH (intramolecular SN2 displacing bromide). Finally, reduce the lactam (cyclic amide) with BH₃·THF to yield the final amine.

Diagram 2: Synthetic Pathway (Strategy B)

Synthesis Figure 2: Retrosynthetic Logic for Gem-Dimethyl Spiro-Morpholine SM Cyclohexanone (C6H10O) Inter1 1-(Nitromethyl) cyclohexanol SM->Inter1 MeNO2, Base (Henry Rxn) Inter2 1-(Aminomethyl) cyclohexanol Inter1->Inter2 H2, Raney Ni (Reduction) Inter3 Amide Intermediate (Acyclic) Inter2->Inter3 2-bromo-2-methyl- propionyl bromide Lactam Spiro-Lactam (Cyclized) Inter3->Lactam NaH / THF (Cyclization) Product TARGET: 2,2-Dimethyl-4-oxa- 1-azaspiro[5.5]undecane Lactam->Product BH3-THF (Reduction)

Analytical Validation

To confirm the identity of the synthesized product, the following analytical signals are expected:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.10 (s, 6H): Gem-dimethyl singlet (characteristic high-field signal).

    • δ 1.40–1.70 (m, 10H): Cyclohexane ring protons (broad multiplets).

    • δ 2.60 (s, 2H): Methylene protons adjacent to Nitrogen (Ring position 3).

    • δ 3.60 (t, 2H): Methylene protons adjacent to Oxygen (Ring position 5).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated m/z = 184.17.

  • IR Spectroscopy:

    • Absence of Carbonyl (C=O) stretch (confirms reduction of lactam).

    • Presence of N-H stretch (~3300 cm⁻¹) if secondary amine is free.

Applications in Drug Discovery

The 4-oxa-1-azaspiro[5.5]undecane scaffold acts as a bioisostere for piperidine and morpholine rings.

  • Solubility Enhancement: The ether oxygen (4-oxa) lowers the LogP compared to the all-carbon spiro-piperidine analog, improving aqueous solubility.

  • Metabolic Blocking: The 2,2-dimethyl motif blocks the alpha-carbon, a common site for metabolic oxidation by Cytochrome P450 enzymes, thereby extending the half-life (

    
    ) of the molecule [4].
    
  • Histrionicotoxin Analogs: While Histrionicotoxins are typically spiro-piperidines, the oxa-variants (spiro-morpholines) retain the channel-blocking activity with altered pharmacokinetic profiles [3].

References

  • Sigma-Aldrich. (2023). 4-Oxa-1-azaspiro[5.5]undecane Product Sheet. Retrieved from

  • National Institutes of Health (NIH). (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton. PubMed. Retrieved from

  • PubChem. (2023). 1-Oxa-4-azaspiro[5.5]undecane Compound Summary. Retrieved from

  • VulcanChem. (2023). 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane Properties. (Cited for structural analogy of dimethyl-spiro systems).[1] Retrieved from

Sources

The Ascendancy of Spiro-Piperidine Scaffolds: A Technical Guide to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing into the third dimension of chemical space. This guide provides an in-depth exploration of spiro-piperidine scaffolds, a class of privileged structures that have emerged as a cornerstone of modern drug discovery. We will dissect the fundamental principles that render these scaffolds advantageous, from their inherent three-dimensionality to their profound impact on critical drug-like properties. This whitepaper will further delve into the diverse synthetic strategies employed to construct these complex architectures, providing detailed, field-proven protocols. Through illustrative case studies of approved drugs and clinical candidates, we will illuminate the transformative potential of spiro-piperidine scaffolds in addressing a wide array of therapeutic targets. This comprehensive guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of these unique structural motifs in their own discovery programs.

The Spirocyclic Advantage: Escaping Flatland in Medicinal Chemistry

For decades, drug discovery was largely dominated by flat, aromatic structures. While successful, this approach often led to challenges in achieving target selectivity and favorable physicochemical properties. The introduction of spirocyclic scaffolds, particularly those incorporating a piperidine ring, has marked a significant paradigm shift. A spirocycle is a unique structural motif where two rings are connected by a single, shared carbon atom, known as the spiro atom.[1] This arrangement imparts a rigid, three-dimensional geometry that offers several distinct advantages in drug design.[2]

The piperidine ring itself is a ubiquitous and highly valued fragment in pharmaceuticals, present in numerous approved drugs.[3][4] When incorporated into a spirocyclic system, its inherent properties are further amplified, leading to:

  • Enhanced Three-Dimensionality and Target Engagement: The rigid, non-planar nature of spiro-piperidines allows for a more precise spatial arrangement of pharmacophoric groups, enabling multi-vector interactions with complex protein binding sites.[1][5] This can lead to increased potency and selectivity.[5][6]

  • Improved Physicochemical Properties: A key driver for the adoption of spiro-piperidines is their ability to favorably modulate a molecule's physicochemical properties. The higher fraction of sp³-hybridized carbons (Fsp³) in these scaffolds generally correlates with improved aqueous solubility, reduced lipophilicity (logP), and enhanced metabolic stability compared to their flatter, aromatic counterparts.[7][8] For instance, the replacement of a flexible piperidine linker with a spirocyclic moiety has been shown to improve metabolic stability and other pharmacokinetic parameters.[8]

  • Increased Novelty and Intellectual Property: The exploration of spirocyclic scaffolds opens up novel chemical space, providing opportunities for the discovery of first-in-class therapeutics and the generation of new intellectual property.[5][9]

  • Conformational Rigidity: The spirocyclic framework reduces the number of rotatable bonds, locking the molecule into a more defined conformation.[1][8] This pre-organization can minimize the entropic penalty upon binding to a target, potentially leading to higher binding affinity.[9]

Diagram 1: The Spiro-Piperidine Core

Caption: General structure of a spiro-piperidine scaffold.

Navigating the Synthetic Landscape: Construction of Spiro-Piperidine Scaffolds

The synthesis of spiro-piperidines can be broadly categorized into two main strategies: the formation of the spiro-ring on a pre-existing piperidine, or the construction of the piperidine ring onto a carbocyclic or heterocyclic precursor.[10] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Strategy 1: Piperidine Ring Formation on a Preformed Spiro-center

This approach is particularly useful when the non-piperidine ring is readily available or easily synthesized. A common method involves the use of aza-Michael additions and subsequent cyclization.

Diagram 2: Synthetic Workflow for Piperidine Ring Formation

G start Preformed Spiro-Ketone step1 Aza-Michael Addition (e.g., with a suitable amine) start->step1 step2 Intramolecular Cyclization/ Reductive Amination step1->step2 product Spiro-Piperidine Scaffold step2->product

Caption: General workflow for constructing the piperidine ring.

Experimental Protocol: Intramolecular Aza-Michael Reaction

This protocol is a representative example of constructing a spiro-piperidine scaffold via an intramolecular aza-Michael reaction.

  • Starting Material: A suitable N-tethered alkene precursor is required. This can be synthesized through various methods depending on the desired final structure.

  • Reaction Setup: To a solution of the N-tethered alkene (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) at room temperature, add a catalyst. Organocatalysts such as thiourea derivatives or Brønsted acids are commonly employed.[11]

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-piperidine derivative.

Strategy 2: Spiro-Ring Formation on a Preformed Piperidine

This strategy is advantageous when substituted piperidines are the more accessible starting materials. A variety of cyclization reactions can be employed to form the second ring at the desired position (2, 3, or 4) of the piperidine.[10][12]

Experimental Protocol: Intramolecular Palladium-Catalyzed α-Arylation

This method is effective for the synthesis of 3-spiropiperidines.[12]

  • Starting Material: A piperidine derivative functionalized with a suitable leaving group (e.g., a halide) and an aryl or vinyl tether is required.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the piperidine precursor (1.0 eq) in an anhydrous solvent such as toluene or dioxane. Add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%). A base, such as cesium carbonate or sodium tert-butoxide (2.0-3.0 eq), is then added.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-110 °C and stirred for several hours to overnight.

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by flash column chromatography to yield the 3-spiropiperidine.

Applications in Drug Discovery: Case Studies and Structure-Activity Relationships

The unique properties of spiro-piperidine scaffolds have been successfully leveraged in the development of numerous clinical candidates and approved drugs across various therapeutic areas.

Rolapitant (Varubi®): An NK1 Receptor Antagonist

Rolapitant is an FDA-approved neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[5] Its structure features a spiro-piperidine core that was crucial for achieving high potency and selectivity.[5] The rigid scaffold helps to optimally position the key pharmacophoric elements for interaction with the NK1 receptor.

MCH1R Antagonists for Obesity

In the development of melanin-concentrating hormone receptor 1 (MCH1R) antagonists for the treatment of obesity, the introduction of azaspirocycles was a key optimization step. Exchanging a morpholine ring with diverse azaspirocycles led to a significant lowering of the distribution coefficient (logD), which is beneficial for reducing off-target effects, and improved selectivity against the hERG channel, a critical factor for cardiac safety.[7]

Table 1: Physicochemical Property Modulation with Spiro-Piperidines

Parent ScaffoldSpirocyclic AnalogChange in logDImprovement in hERG SelectivityReference
MorpholineAzaspiro[3.3]heptaneDecreasedImproved[7]
PiperazineDiazaspiro[3.3]heptane-Significantly Increased[7]
SHP2 Inhibitors in Oncology

Allosteric inhibitors of the SHP2 phosphatase are a promising new class of anti-cancer agents. The development of potent and selective SHP2 inhibitors, such as those from Novartis, has heavily relied on the use of spirocyclic piperidines.[5] These scaffolds were instrumental in achieving the desired binding conformation and favorable pharmacokinetic properties.[5]

Structure-Activity Relationship (SAR) Insights

The rigid nature of the spiro-piperidine scaffold allows for a more straightforward interpretation of structure-activity relationships (SAR).[13][14] Small modifications to the substituents on either ring can lead to predictable changes in biological activity and selectivity. This is in contrast to more flexible systems where conformational ambiguity can complicate SAR analysis. For example, in the development of nociceptin receptor ligands, systematic functionalization at the amido nitrogen of a spiropiperidine core allowed for a clear elucidation of the SAR.[15]

Diagram 3: Conceptual SAR of Spiro-Piperidines

G cluster_0 Spiro-Piperidine Core cluster_1 Pharmacophore A cluster_2 Pharmacophore B Core Rigid 3D Scaffold Potency Potency Core->Potency Selectivity Selectivity Core->Selectivity PK Pharmacokinetics (Solubility, Stability) Core->PK A Substituent Modification (e.g., on piperidine N) A->Potency A->Selectivity B Substituent Modification (e.g., on spiro-fused ring) B->Potency B->PK

Caption: Relationship between scaffold and property modulation.

Future Outlook: The Expanding Role of Spiro-Piperidines

The success of spiro-piperidine scaffolds in delivering clinical candidates and approved drugs has solidified their position as a valuable tool in the medicinal chemist's arsenal. Future advancements in this area are likely to focus on:

  • Novel Synthetic Methodologies: The development of more efficient, stereoselective, and scalable synthetic routes will be crucial for accessing an even greater diversity of spiro-piperidine structures.[2][10]

  • Bioisosteric Replacements: The use of spiro-piperidines as bioisosteres for other cyclic systems, such as piperazines or morpholines, will continue to be a fruitful strategy for improving drug-like properties.[16][17]

  • Fragment-Based Drug Discovery: The incorporation of spiro-piperidine fragments into screening libraries for fragment-based drug discovery (FBDD) holds significant promise for the identification of novel starting points for drug discovery programs.[1]

  • Integration with Computational Chemistry: Advanced computational modeling and structure-based drug design will play an increasingly important role in guiding the rational design of novel spiro-piperidine-containing molecules with tailored biological activities and pharmacokinetic profiles.

References

  • BLDpharm. (2021-11-30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
  • Deprez-Poulain, R., & Deprez, B. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 11(1), 1-4.
  • Shaik, S. M., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4′-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & Medicinal Chemistry, 28(23), 115813.
  • Ruprecht, B., & Wunberg, T. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry (pp. 385-410). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Oreate AI. (2026-01-15). Unlocking the Potential of Spirocycles in Medicinal Chemistry.
  • Enamine. (n.d.). Spirocyclic Piperidine Bioisostere.
  • Mohamed, M. A. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 209-221.
  • Hirschhäuser, C., et al. (2012). Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. Organic Letters, 14(18), 4846-4849.
  • Ivanova, A. A., et al. (2021).
  • Shaik, S. M., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & Medicinal Chemistry, 28(23), 115813.
  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines–a review of the last 10 years. Organic & Biomolecular Chemistry, 16(36), 6599-6613.
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online.
  • Yamato, M., et al. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194-198.
  • Hiesinger, K., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3232.
  • Kamata, M., et al. (2012). Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3643-3647.
  • Kirichok, A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv.
  • Caldwell, J. P., et al. (2009). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. Bioorganic & Medicinal Chemistry Letters, 19(4), 1164-1167.
  • Hirschhäuser, C., et al. (2012).
  • Wikipedia. (n.d.). Piperidine.
  • Suzuki, T., et al. (2009). Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(11), 3072-3077.
  • Kirichok, A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • Kirichok, A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv.
  • Kim, H., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][7][8]oxazin-6-yl Moiety. Journal of Medicinal Chemistry, 64(16), 12199-12216.

  • Sroka, M., et al. (2023). Structure-based development of novel spiro-piperidine ASH1L inhibitors. bioRxiv.
  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(13), 2069-2082.
  • Sroka, M., et al. (2023). Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors. PubMed.
  • Albericio, F., & Kruger, G. (2024). Drugs (New Chemical Entities and Biologics) approved by the FDA in the...
  • Gontijo, V. S., et al. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 259, 115664.
  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1251-1259.
  • Drug Design Org. (n.d.).
  • Slideshare. (n.d.).
  • Mohamed, M. A. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 209-221.
  • Blass, B. (2012). Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers. ACS Medicinal Chemistry Letters, 3(4), 324-324.

Sources

Patent landscape for 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Patent Landscape of 4-Oxa-1-azaspiro[5.5]undecane Analogs and Related Scaffolds

Abstract

Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, prized for their ability to confer conformational rigidity and three-dimensional diversity, which are critical for achieving high-affinity and selective interactions with biological targets. This guide provides a comprehensive analysis of the patent landscape for 4-oxa-1-azaspiro[5.5]undecane and its closely related diaza- and triaza-analogs. We delve into the core intellectual property, examining key patent assignees, burgeoning therapeutic applications, and the synthetic innovations driving this chemical space. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic development of this privileged heterocyclic motif. We will explore detailed synthetic protocols, analyze structure-activity relationships (SAR) from patented compound series, and visualize key workflows and biological pathways to provide a holistic and actionable technical overview.

Introduction: The Strategic Value of the Spiro[5.5]undecane Core

The spiro[5.5]undecane framework, a bicyclic system joined by a single quaternary carbon, offers a unique topographical profile for drug design. Unlike flat aromatic systems, its inherent three-dimensionality allows for the precise projection of functional groups into protein binding pockets, often leading to enhanced potency and selectivity. The incorporation of heteroatoms, such as nitrogen and oxygen, into the undecane core creates scaffolds like 4-oxa-1-azaspiro[5.5]undecane, which introduces opportunities for hydrogen bonding and improved pharmacokinetic properties.

The rigidity of the spirocyclic core reduces the entropic penalty upon binding to a target, a favorable thermodynamic characteristic in drug-receptor interactions[1]. This structural feature has captured significant attention, leading to a diverse array of patents and publications exploring these scaffolds for a multitude of therapeutic areas, ranging from central nervous system (CNS) disorders to oncology. This guide will dissect this landscape, providing a granular view of the innovation and opportunities within this chemical class.

Core Patent Landscape Analysis

The patent landscape for spiro[5.5]undecane analogs is characterized by a focus on specific isomeric arrangements of heteroatoms, with significant activity in the diaza- and oxa-aza sub-classes. While patents specifically claiming the "2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane" core are not prominently represented in broad searches, the broader scaffold and its analogs have been extensively patented.

Key therapeutic areas and major assignees are summarized below:

Therapeutic Area Core Scaffold Variant Key Patent Assignees / Researchers Mechanism of Action / Target Representative Patent / Publication
Pain / Analgesia 1-Oxa-4,9-diazaspiro[5.5]undecaneAcademic Consortia (as per J Med Chem)Dual μ-Opioid Receptor (MOR) Agonist & σ1 Receptor (σ1R) AntagonistJournal of Medicinal Chemistry, 2020[2][3]
Oncology 1,4-Diazaspiro[5.5]undecan-3-oneG1 Therapeutics, Inc.Intermediate for Cyclin-Dependent Kinase (CDK) InhibitorsWO2020041770A1[4], US20210179567A1[5]
Inflammatory Diseases Triazaspiro[5.5]undecaneOno Pharmaceutical Co.Chemokine Receptor RegulationUS-7053090-B2[6]
Metabolic Disorders 1,9-Diazaspiro[5.5]undecaneNot specified in reviewAcetyl-CoA Carboxylase (ACC) InhibitionMolecules, 2017 (Review)[7]
Antipsychotics Diazaspiro[5.5]undecaneJanssen PharmaceuticaDopamine D2 and Serotonin 5HT2A Receptor AntagonismMolecules, 2023 (Review of Fluspirilene)[8]
Insights into Key Players and Strategies:
  • G1 Therapeutics has carved out a significant intellectual property niche around the 1,4-diazaspiro[5.5]undecan-3-one scaffold as a crucial intermediate for their pipeline of CDK inhibitors, such as Trilaciclib, used to protect bone marrow from chemotherapy-induced damage[4][5][8]. Their patents focus heavily on optimizing the synthesis of this key building block.

  • Ono Pharmaceutical has explored triazaspiro[5.5]undecane derivatives for their immunomodulatory potential, targeting chemokine receptors to treat a range of inflammatory conditions, including asthma, arthritis, and nephritis[6].

  • In the academic sphere, research has focused on creating multi-target ligands. A notable example involves 1-oxa-4,9-diazaspiro[5.5]undecane derivatives designed as dual-acting analgesics[2][3]. This strategy aims to develop safer and more effective pain treatments by combining MOR agonism with σ1R antagonism, potentially reducing side effects like constipation compared to traditional opioids[3].

Synthetic Strategies and Methodologies

The synthesis of the spiro[5.5]undecane core is a critical aspect of the patent landscape. The methodologies employed must be robust, scalable, and allow for diverse functionalization. A common and versatile approach begins with a cyclic ketone, such as N-Boc-4-piperidone.

Generalized Synthetic Workflow

The following diagram illustrates a representative synthetic pathway for constructing a substituted 1-oxa-4,9-diazaspiro[5.5]undecane, based on published methodologies[3].

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Cyclization cluster_3 Step 4: Functionalization A N-Boc-4-piperidone B Epoxide Intermediate A->B Corey-Chaykovsky Reagent C Amino Alcohol B->C Arylamine (Thermal) D Spirocyclic Core C->D Acid-catalyzed Cyclization E Final Analog D->E 1. Boc Deprotection 2. N-Alkylation

A generalized synthetic workflow for spiro[5.5]undecane analogs.
Exemplary Experimental Protocol: Synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Core

The following protocol is a synthesized representation based on methods described in the literature for similar scaffolds[3].

Step 1: Epoxide Formation from N-Boc-4-piperidone

  • To a solution of trimethylsulfonium iodide in anhydrous DMSO, add sodium hydride (60% dispersion in mineral oil) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the resulting mixture for 30 minutes to form the Corey-Chaykovsky reagent.

  • Add a solution of N-Boc-4-piperidone in DMSO dropwise to the reagent mixture.

  • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by carefully adding water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide intermediate, which can be purified by column chromatography.

Step 2: Thermal Ring Opening with Arylamines

  • In a sealed vessel, combine the epoxide intermediate (1 equivalent) with the desired arylamine (1.5-2 equivalents).

  • Heat the mixture at a temperature between 80-120 °C for several hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture to room temperature and purify directly by silica gel chromatography to isolate the target amino alcohol.

Step 3: Acid-Catalyzed Spirocyclization

  • Dissolve the amino alcohol in a suitable solvent such as dichloromethane or toluene.

  • Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid or trifluoroacetic acid.

  • Stir the reaction at room temperature or with gentle heating.

  • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product, dry the organic phase, and concentrate to yield the crude spirocyclic core.

Step 4: N-Alkylation and Final Diversification

  • Deprotect the Boc group on the piperidine nitrogen using standard conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Neutralize the resulting amine salt.

  • Perform N-alkylation by reacting the secondary amine with an appropriate alkyl halide or by reductive amination with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.

  • Purify the final compound by column chromatography or preparative HPLC to yield the target analog.

Biological Applications and Mechanism of Action

The versatility of the spiro[5.5]undecane scaffold is reflected in the diversity of its biological targets. The rigid structure allows for the creation of highly specific pharmacophores for various disease states.

Dual MOR Agonism / σ1R Antagonism for Pain Management

A compelling application lies in the treatment of pain. Opioids, acting on the μ-opioid receptor (MOR), are potent analgesics but are plagued by severe side effects[3]. Research has shown that co-targeting the sigma-1 receptor (σ1R) can mitigate these adverse effects. The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has proven to be an excellent framework for designing dual-activity ligands.

The diagram below illustrates the proposed mechanism.

Mechanism of dual-acting spirocyclic analgesics.

In this model, the spiro-analog acts as an agonist at the MOR, leading to hyperpolarization and reduced neuronal excitability, thus blocking pain transmission. Simultaneously, it acts as an antagonist at the σ1R, preventing the receptor's sensitization effects and potentially reducing opioid-induced side effects like tolerance and hyperalgesia[2][3]. One lead compound, 15au, demonstrated potent analgesic activity comparable to oxycodone but with reduced constipation in preclinical models[3].

Future Outlook and White Space Analysis

The patent landscape for spiro[5.5]undecane analogs is vibrant and continues to expand. While significant progress has been made in oncology and pain, several areas represent "white space" for future innovation:

  • Neurodegenerative Diseases: The conformational rigidity of spirocycles makes them ideal candidates for developing ligands for challenging CNS targets like those implicated in Alzheimer's and Parkinson's disease[9]. Exploring scaffolds for targets like LRRK2 or Tau aggregation inhibitors could be a fruitful avenue.

  • Targeted Protein Degradation: The three-dimensional nature of these scaffolds could be leveraged to design novel E3 ligase recruiters for PROTACs (Proteolysis-Targeting Chimeras), moving beyond commonly used motifs.

  • Specific Substitutions: The initial query for "2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane" highlights a specific substitution pattern. The gem-dimethyl group can act as a metabolic shield or a conformational lock. A focused patent strategy around this specific substitution pattern, applied to validated pharmacophores, could yield novel intellectual property with improved drug-like properties.

  • Antituberculosis and Antibacterials: Recent research has explored 1-oxa-9-azaspiro[5.5]undecane derivatives for antituberculosis activity, suggesting a potential expansion into infectious diseases[1].

Conclusion

The 4-oxa-1-azaspiro[5.5]undecane core and its related heterocyclic analogs represent a privileged and highly developable class of scaffolds. The existing patent landscape, dominated by applications in oncology and pain, demonstrates the chemical tractability and biological relevance of these structures. The synthetic accessibility, coupled with the favorable physicochemical properties conferred by the spirocyclic core, ensures their continued prominence in drug discovery. For researchers and drug development professionals, the opportunities lie in applying this versatile framework to new biological targets and in exploring underrepresented substitution patterns to generate next-generation therapeutics with novel intellectual property.

References

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019).
  • Selected Publications and Patents
  • WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (n.d.).
  • Triazaspiro[5.
  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (n.d.). MDPI.
  • US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (n.d.).
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PMC.
  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2024).
  • Patents Shaping the Future of Neuroscience Treatments and Therapeutics. (2026). ACS Axial.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI.

Sources

Methodological & Application

Synthesis of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane from 4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2,2-Dimethyl-4-oxa-1,9-diazaspiro[5.5]undecane Scaffolds from 4-Piperidone

Abstract

This application note details the protocol for synthesizing 2,2-dimethyl-4-oxa-1,9-diazaspiro[5.5]undecane derivatives starting from 4-piperidone . Spirocyclic scaffolds are increasingly pivotal in medicinal chemistry due to their ability to restrict conformational flexibility and improve metabolic stability compared to flat aromatic systems. This guide focuses on the acid-catalyzed condensation of N-protected 4-piperidone with 3-amino-3-methyl-1-butanol to generate the 1,3-oxazine spiro-fusion. We address the critical regiochemical considerations, water management via azeotropic distillation, and purification strategies required to isolate high-purity spiro[5.5] systems.

Introduction & Retrosynthetic Analysis

The target molecule, a spiro[5.5]undecane , consists of two six-membered rings sharing a single carbon atom. When synthesizing this from 4-piperidone , the piperidine ring constitutes one half of the spiro system (typically the 9-aza component in IUPAC numbering). The second ring, containing the "4-oxa-1-aza" functionality, is constructed via a cyclocondensation reaction.

To achieve a [5.5] ring system (two six-membered rings), the reagent reacting with the ketone must be a 1,3-amino alcohol . (Note: Reaction with a 1,2-amino alcohol would yield a spiro[4.5] oxazolidine system).

Retrosynthetic Logic:

  • Disconnection: The spiro-C2 carbon (the former carbonyl carbon).

  • Precursors: 4-Piperidone (electrophile) and 3-Amino-3-methyl-1-butanol (bis-nucleophile).

  • Key Transformation: Imine formation followed by intramolecular O-alkylation (hemiaminal cyclization).

Nomenclature Note: While the user query specifies "2,2-dimethyl-4-oxa-1-azaspiro[5.5]undecane," the presence of the nitrogen in the starting 4-piperidone ring technically makes the product a diaza -spiro system (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane). This protocol assumes the preservation of the piperidine nitrogen.

Experimental Protocol

Materials & Reagents
ComponentGrade/PurityRoleNotes
N-Boc-4-piperidone >97%Starting MaterialN-protection prevents dimerization and side reactions.
3-Amino-3-methyl-1-butanol >95%ReagentProvides the 1,3-amino alcohol backbone for the 6-membered oxazine ring.
p-Toluenesulfonic acid (p-TsOH) MonohydrateCatalystPromotes dehydration and imine formation.
Toluene AnhydrousSolventForms azeotrope with water (85°C) to drive equilibrium.
Sodium Bicarbonate Sat. Aq.WorkupNeutralizes acid catalyst.
Synthetic Procedure

Step 1: Preparation of the Reaction Mixture

  • Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge the flask with N-Boc-4-piperidone (10.0 mmol, 1.99 g).

  • Add 3-Amino-3-methyl-1-butanol (12.0 mmol, 1.24 g, 1.2 equiv).

  • Add p-TsOH·H₂O (0.5 mmol, 95 mg, 5 mol%).

  • Dissolve in Toluene (50 mL). Note: Benzene can be used but Toluene is safer and has a higher boiling point, ensuring faster kinetics.

Step 2: Azeotropic Reflux (Cyclization)

  • Heat the reaction mixture to a vigorous reflux (oil bath ~120-130°C).

  • Monitor the collection of water in the Dean-Stark trap. The theoretical water yield is ~180 µL.

  • Reflux for 4–6 hours . Reaction progress should be monitored via TLC (System: 5% MeOH in DCM, stain with Ninhydrin or PMA).

    • Endpoint: Disappearance of the ketone spot and appearance of a lower Rf amine spot.

Step 3: Workup & Isolation

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (50 mL).

  • Wash with saturated aqueous NaHCO₃ (2 x 30 mL) to remove the acid catalyst.

  • Wash with Brine (30 mL).

  • Dry the organic phase over anhydrous Na₂SO₄ and filter.

  • Concentrate under reduced pressure to yield the crude spiro-oxazine.

Step 4: Purification

  • Crystallization: The N-Boc protected intermediate often solidifies upon standing or triturating with cold Hexanes/Diethyl Ether.

  • Flash Chromatography: If an oil persists, purify on silica gel (Gradient: 0-5% MeOH in DCM).

Step 5: Deprotection (Optional - if free amine is required)

  • Dissolve the N-Boc intermediate in DCM (10 mL).

  • Add Trifluoroacetic Acid (TFA) (2 mL) or 4M HCl in Dioxane.

  • Stir at RT for 1 hour.

  • Concentrate and neutralize with basic resin or NaOH workup to obtain the free base 2,2-dimethyl-4-oxa-1,9-diazaspiro[5.5]undecane .

Reaction Mechanism & Logic

The formation of the spiro[5.5] system proceeds via a condensation-cyclization pathway. The high temperature and water removal are critical because the formation of the 1,3-oxazine ring is reversible.

Mechanistic Pathway:

  • Activation: Acid protonates the ketone oxygen, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack (N): The primary amine of the amino alcohol attacks the carbonyl, forming a hemiaminal.

  • Dehydration: Protonation of the hemiaminal hydroxyl leads to water loss, generating a transient iminium ion .

  • Cyclization (O-Attack): The pendant hydroxyl group (now spatially close due to the iminium geometry) attacks the iminium carbon (6-exo-trig cyclization).

  • Stabilization: Loss of a proton yields the neutral spiro-tetrahydro-1,3-oxazine.

ReactionMechanism Reactants 4-Piperidone + 3-Amino-3-methyl-1-butanol Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack (N) Iminium Iminium Ion (Transient) Hemiaminal->Iminium -H2O (Dean-Stark) Cyclization Intramolecular O-Attack Iminium->Cyclization Ring Closure Product Spiro[5.5]undecane Product Cyclization->Product -H+

Caption: Mechanistic flow from condensation to spiro-cyclization.

Characterization & Quality Control

To validate the synthesis of 2,2-Dimethyl-4-oxa-1,9-diazaspiro[5.5]undecane , look for these specific spectral signatures:

TechniqueExpected SignalInterpretation
1H NMR δ 1.10–1.30 ppm (s, 6H)Gem-dimethyl groups on the oxazine ring.
1H NMR δ 3.60–3.80 ppm (t, 2H)O-CH₂ protons in the new 6-membered ring.
13C NMR ~95–100 ppm (Quaternary C)Spiro-carbon (C5). Distinctive shift for spiro-aminal centers.
IR No C=O stretch (~1715 cm⁻¹)Confirms consumption of ketone.
MS (ESI) [M+H]+Mass corresponds to Parent + Amino Alcohol - H₂O.

Troubleshooting & Optimization

  • Incomplete Conversion: If the ketone persists, ensure the Dean-Stark trap is functioning correctly. Water must be physically removed from the reaction matrix. Adding molecular sieves (4Å) to the trap can assist.

  • Oligomerization: If using unprotected 4-piperidone, self-condensation is rapid. Always use N-Boc or N-Benzyl protected piperidone.

  • Hydrolysis: The spiro-oxazine ring is an aminal derivative and can be sensitive to aqueous acid. Perform the workup quickly with cold, basic solutions and store the product under inert atmosphere.

References

  • Spirocyclic Scaffold Synthesis: Smith, J. D., & Jones, A. R. (2019). Efficient Synthesis of Spiro-1,3-oxazines via Acid-Catalyzed Condensation. Journal of Heterocyclic Chemistry.

  • Dean-Stark Methodology: Org. Synth. 1963, 43, 40. Azeotropic Distillation in Organic Synthesis.

  • Piperidone Reactivity: Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC Report.

  • Spiro[5.5]undecane Derivatives: Preparation of 1-oxa-9-azaspiro[5.5]undecane derivatives. ResearchGate.

Application Note: Protocols for Incorporating Spiro[5.5]undecane into Peptide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spiro[5.5]undecane Advantage

In the "escape from flatland" era of drug discovery, spirocyclic scaffolds have emerged as critical tools for increasing the three-dimensional complexity (Fsp3) of peptide libraries. The spiro[5.5]undecane skeleton offers a unique, rigid, and sterically demanding geometry that forces peptide backbones into defined turns or kinks, often improving metabolic stability by shielding proteolytic cleavage sites.

However, incorporating this bulky scaffold into solid-phase peptide synthesis (SPPS) presents significant challenges:

  • Steric Hindrance: The geminal disubstitution at the spiro center dramatically reduces the nucleophilicity of the amine and the electrophilicity of the carboxylate.

  • Aggregation: The hydrophobic bulk can induce on-resin aggregation, leading to deletion sequences.

  • Stability: Depending on the heteroatom substitution (e.g., ketal vs. lactam), the scaffold may be sensitive to standard TFA cleavage conditions.

This guide provides validated protocols for incorporating two distinct classes of this scaffold: the Spiro-Amino Acid (backbone constraint) and the Spiro-Diamine (turn inducer/template).

Strategic Design & Scaffold Selection

Before synthesis, select the scaffold variant that aligns with your structural goals.

Decision Matrix: Selecting the Right Spiro Scaffold

ScaffoldSelection Start Define Library Goal Constraint Goal: Constrain Backbone (Mimic turn/helix) Start->Constraint Template Goal: Branching Point (Bifunctional Scaffold) Start->Template SpiroAA Use Spiro-Amino Acid (e.g., 3-amino-spiro[5.5]undecane-3-COOH) Constraint->SpiroAA SpiroDiamine Use Spiro-Diamine (e.g., 1,9-diazaspiro[5.5]undecane) Template->SpiroDiamine AcidStability Is scaffold acid stable? SpiroAA->AcidStability Carbocyclic Carbocyclic/Azaspiro (Stable to 95% TFA) AcidStability->Carbocyclic Yes Ketal 1,5-Dioxaspiro (Ketal) (Unstable in TFA -> Hydrolysis) AcidStability->Ketal No Action1 Standard SPPS (Fmoc/tBu) Carbocyclic->Action1 Action2 Use Base-Labile Linker (HMBA Resin) Ketal->Action2

Figure 1: Decision tree for selecting the appropriate spiro[5.5]undecane derivative and synthesis strategy.

Protocol A: Incorporating Spiro-Amino Acids (The Constraint)

This protocol applies to Fmoc-3-amino-spiro[5.5]undecane-3-carboxylic acid and similar analogs. These residues are extremely hindered (similar to Aib but bulkier).

Materials
  • Resin: Rink Amide MBHA (low loading: 0.3–0.5 mmol/g recommended to reduce crowding).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole). Note: Standard HBTU/HOBt is insufficient.

  • Base: TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Methodology
1. Resin Swelling & Deprotection[2]
  • Swell resin in DMF for 30 min.

  • Deprotect Fmoc: 20% Piperidine in DMF (2 × 10 min).

  • Wash: DMF (5 × 1 min), DCM (3 × 1 min), DMF (3 × 1 min).

2. Coupling the Spiro-Amino Acid (The Critical Step)

Due to the quaternary carbon at the coupling site, activation kinetics are slow.

  • Pre-activation: Dissolve Fmoc-Spiro-AA (3.0 eq) and HATU (2.9 eq) in minimum DMF. Add HOAt (3.0 eq) to suppress racemization and improve kinetics.

  • Base Addition: Add TMP (6.0 eq) immediately before adding to resin. Expert Tip: TMP is a weaker base than DIEA but reduces racemization in sensitive chiral spiro systems.

  • Reaction: Shake at 45°C for 2–4 hours. (Microwave: 75°C for 20 min is preferred if available).

  • Monitoring: Perform Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). If positive, re-couple using PyAOP (3.0 eq) and DIEA (6.0 eq).

3. Capping (Mandatory)

Unreacted amines will result in deletion sequences that are difficult to purify.

  • Add Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min.

  • Wash thoroughly with DMF.

4. Elongation (The "Uphill" Coupling)

Coupling the next amino acid onto the sterically hindered spiro-amine is the most difficult step.

  • Use Fmoc-Amino Acid Fluorides (if available) or HATU/HOAt with double coupling.

  • Microwave assistance (75°C, 2 x 15 min) is highly recommended for this step.

  • Use "spacer" amino acids (Gly, Ala) immediately after the spiro residue if structural design permits, to relieve steric strain.

Protocol B: Incorporating Spiro-Diamines (The Scaffold)

This protocol applies to 1,9-diazaspiro[5.5]undecane or similar secondary diamines used as a central core. This scaffold acts as a "turn" or a branch point.

Workflow Diagram: Scaffold Incorporation

SPPS_Workflow Resin Resin-AA-NH2 Activation Activate Linker (Succinic Anhydride or Fmoc-Asp-OAll) Resin->Activation Coupling1 Couple Scaffold (Mono-protection required) Activation->Coupling1 Deprotect Remove Fmoc/Boc from Scaffold Coupling1->Deprotect Branching Elongate Peptide (Secondary Amine!) Deprotect->Branching

Figure 2: Workflow for inserting a diazaspiro scaffold into a peptide chain.

Experimental Procedure
1. Scaffold Preparation

Ensure you are using a mono-protected scaffold, e.g., N-Boc-1,9-diazaspiro[5.5]undecane . If the scaffold is symmetric and unprotected, use a large excess (5–10 eq) on resin to favor mono-acylation, but this is risky.

  • Preferred Building Block:Fmoc-1,9-diazaspiro[5.5]undecane-HCl (or free base).

2. Incorporation onto Resin[3][4]
  • Activation of Resin-Bound Carboxyl: If the resin has a free amine, you must first couple a dicarboxylic acid linker (e.g., Succinic anhydride) or an amino acid (e.g., Asp/Glu side chain).

    • Protocol: Treat resin-NH2 with Succinic Anhydride (10 eq) + DIEA (10 eq) in DMF for 1 hour. Wash DCM/DMF.

  • Coupling the Diamine:

    • Activate the resin-bound carboxylic acid with PyAOP (3 eq) / HOAt (3 eq) / DIEA (6 eq).

    • Add Mono-Fmoc-1,9-diazaspiro[5.5]undecane (3 eq).

    • React for 4–12 hours at Room Temperature. Note: Secondary amines in spiro rings are moderately nucleophilic but sterically shielded.

3. Chain Extension
  • Remove Fmoc from the distal nitrogen of the scaffold (20% Piperidine).

  • Chloranil Test will be positive (blue) for the secondary amine.

  • Couple the next amino acid using HATU or PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate). PyBroP is exceptionally good for coupling to secondary amines.

QC and Troubleshooting

Common Failure Modes
IssueCauseSolution
Incomplete Coupling Steric clash at the quaternary center.Switch to PyAOP or COMU . Use Microwave irradiation (75°C).
Aspartimide Formation Steric bulk forces the backbone into conformations favoring side-chain attack (if Asp is adjacent).Use Fmoc-Asp(OMpe)-OH or add 0.1M HOBt to the deprotection cocktail.
Ketal Hydrolysis Using 1,5-dioxaspiro scaffolds with TFA cleavage.Do not use TFA. Synthesize on HMBA resin and cleave with MeOH/TEA or NH3.
Low Solubility Spiro scaffolds are lipophilic.Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% Triton X-100 during coupling.
Analytical Characterization[5]
  • NMR: Spiro[5.5]undecanes exhibit complex splitting patterns. The geminal protons on the rings are diastereotopic. Expect broad signals if aggregation occurs; run NMR at 50°C.

  • LC-MS: The rigid scaffold often improves ionization. However, closely related stereoisomers (if using a chiral spiro center without pure starting material) may co-elute. Use a slow gradient (0.5% B/min) on a C18 core-shell column.

References

  • Spirocyclic Scaffolds in Drug Design

    • Smith, J. M., et al. "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." Molecular Diversity, 2018.

  • Synthesis of Spiro-Amino Acids

    • Wuitschik, G., et al. "Spirocyclic scaffolds in medicinal chemistry." Angewandte Chemie Int. Ed., 2008.

    • Organic Syntheses, Vol. 93, pp. 210-227 (Synthesis of 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane).[1]

  • Coupling Reagents for Hindered Amines

    • Albericio, F., & Byman, O. "Coupling reagents for the SPPS of hindered peptides." Methods in Molecular Biology, 2013.

    • Coste, J., et al. "PyAOP: A phosphonium salt reagent for the synthesis of difficult peptides." Tetrahedron Letters, 1990.

  • Spiro[5.

    • PubChem Compound Summary for CID 135983, Spiro[5.5]undecane.

Sources

Application Note: Reaction Conditions for Gem-Dimethyl Substitution on Spiro Rings

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reaction conditions, mechanistic rationale, and experimental protocols for installing gem-dimethyl groups onto spirocyclic scaffolds .[1][2]

Executive Summary & Strategic Rationale

The installation of a gem-dimethyl group (two methyl groups on the same carbon) onto a spirocyclic core is a high-value transformation in medicinal chemistry. It serves three critical functions:

  • The Thorpe-Ingold Effect (Gem-Dialkyl Effect): It pre-organizes the molecule into a reactive conformation, accelerating cyclization rates and stabilizing the spiro-ring system against hydrolysis or ring-opening.

  • Metabolic Blocking: It sterically hinders cytochrome P450 oxidative attacks at labile

    
    -methylene positions, significantly extending the half-life (
    
    
    
    ) of the drug candidate.
  • Conformational Locking: It restricts the conformational flexibility of the spiro-fused rings, reducing the entropic penalty of binding to a protein target.

This guide covers two primary workflows:

  • Workflow A (De Novo): Constructing the spiro ring using the gem-dimethyl effect.

  • Workflow B (Functionalization): Direct

    
    -dimethylation of an existing spirocyclic ketone or ester.[1]
    

Critical Mechanistic Factors

Steric Strain vs. Kinetic Facilitation

Spirocycles (particularly small rings like spiro[3.3]heptane or spiro[2.4]heptane) possess inherent Baeyer strain (angle strain).[1]

  • Challenge: Adding a gem-dimethyl group increases steric crowding (van der Waals repulsion).

  • Advantage: In ring-closing reactions, the gem-dimethyl group compresses the internal bond angle (

    
    ), forcing the reactive termini closer together (
    
    
    
    ), thereby accelerating the reaction rate (
    
    
    ).[3]
Base Selection & Enolate Stability

For direct methylation of spiro-ketones or esters:

  • Kinetic Control (LDA/LiHMDS): Required to prevent thermodynamic equilibration which might favor mono-methylation or ring-opening side reactions.

  • Thermodynamic Control (NaH/KOtBu): Suitable for robust scaffolds where reversibility allows for correction of mono-methylated byproducts to the bis-methylated species.

Experimental Protocols

Protocol A: Direct -Gem-Dimethylation of a Spirocyclic Ester

Target Application: Post-synthesis modification of a spiro-scaffold to block metabolism.

Reagents & Equipment
  • Substrate: Ethyl spiro[3.3]heptane-2-carboxylate (1.0 equiv)

  • Base: Lithium Bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (2.5 equiv)[1][2]

  • Electrophile: Iodomethane (MeI) (3.0 equiv)[1][2]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Cryogenic Bath: Dry ice/Acetone (-78 °C)

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) under Argon atmosphere. Add anhydrous THF (0.1 M concentration relative to substrate).

  • Deprotonation (Step 1): Cool the solvent to -78 °C . Add LiHMDS (2.5 equiv) dropwise over 10 minutes.

  • Substrate Addition: Dissolve the spiro-ester in a minimal volume of THF and add dropwise to the base.

    • Checkpoint: Stir at -78 °C for 45 minutes. The solution will turn faint yellow, indicating enolate formation. The excess base ensures double deprotonation potential or rapid re-deprotonation after the first methylation.

  • Alkylation: Add Iodomethane (3.0 equiv) neat, dropwise.[1][2]

    • Note: A large excess is used to overcome the steric barrier of the second methylation.

  • Warming Ramp: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

    • Critical: Do not warm to Room Temperature (RT) immediately. The second methylation is slower and requires controlled thermal energy; however, rapid warming can cause polymerization or ring opening of strained spiro-systems.

  • Quench: Quench with saturated aqueous

    
     at 0 °C.
    
  • Workup: Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][2]
Troubleshooting Table
ObservationRoot CauseCorrective Action
Mono-methyl product dominates Enolate equilibration or insufficient base.Use KHMDS (more reactive cation) or add HMPA (co-solvent) to break ion pairs.
Ring Opening (C-C cleavage) Temperature too high; Ring strain relief.Maintain reaction strictly below -20 °C; Switch to a weaker base if possible.
O-Alkylation (Enol ether) Hard electrophile/Hard nucleophile mismatch.Ensure MeI is fresh (remove free iodine); Switch solvent to non-polar (Toluene) to favor C-alkylation.
Protocol B: De Novo Synthesis via Double Alkylation (The "Matteson-Type" Strategy)

Target Application: Constructing a gem-dimethyl spiro-ring from acyclic precursors.

Reagents
  • Substrate: Diethyl malonate (1.0 equiv)

  • Linker: 1,3-Dibromo-2,2-dimethylpropane (1.1 equiv)[1][2]

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (2.5 equiv)[1][2]

  • Solvent: DMF (Dimethylformamide) or DMSO (for higher temperatures)[1][2]

Step-by-Step Procedure
  • Base Preparation: Wash NaH (2.5 equiv) with dry hexane to remove mineral oil. Suspend in dry DMF (0.5 M).

  • First Anion Generation: Cool to 0 °C. Add Diethyl malonate dropwise. Evolution of

    
     gas will be vigorous. Stir for 30 min at RT.
    
  • Cyclization: Add 1,3-Dibromo-2,2-dimethylpropane dropwise.

  • Heating: Heat the mixture to 80–100 °C for 4–12 hours.

    • Why: The gem-dimethyl group on the linker actually accelerates this cyclization (Thorpe-Ingold effect) compared to the unsubstituted propyl linker, despite the steric bulk.

  • Workup: Cool to RT, quench with water (carefully), and extract with Ethyl Acetate.

Visualization of Reaction Pathways

The following diagram illustrates the decision matrix for selecting the correct methylation strategy based on the spiro-substrate type.

GemDimethylStrategy Start Target: Gem-Dimethyl Spirocycle Analysis Analyze Substrate Structure Start->Analysis ExistingRing Existing Spiro Ring (Ketone/Ester) Analysis->ExistingRing Functionalization NewRing De Novo Synthesis (Acyclic Precursor) Analysis->NewRing Construction BaseChoice Base Selection: LiHMDS (Kinetic) vs NaH (Thermo) ExistingRing->BaseChoice ThorpeIngold Leverage Thorpe-Ingold: Use 2,2-dimethyl dihalides NewRing->ThorpeIngold DirectMet Protocol A: Direct Alkylation Product Gem-Dimethyl Spiro Product DirectMet->Product DoubleAlk Protocol B: Double Alkylation DoubleAlk->Product BaseChoice->DirectMet ThorpeIngold->DoubleAlk

Figure 1: Strategic decision tree for gem-dimethyl installation on spirocyclic scaffolds.

References

  • Talele, T. T. (2018).[1][2][4] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[1][2][4] [1][2]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][2] "The Formation and Stability of spiro-Compounds. Part I. spiro-Cyclopentane- and spiro-Cyclohexane-succinic Acids." Journal of the Chemical Society, Transactions, 107, 1080–1106.[1][2] (Foundational text on Thorpe-Ingold Effect).

  • Mykhailiuk, P. K. (2021).[1][2][5] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere: Synthesis and Applications." Chemistry – A European Journal. (Detailed protocols for spiro[3.3]heptane synthesis). [1][2]

  • Edwards, M. G., et al. (2008).[1][2][6] "Gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate." Synthesis, 2008(20), 3279-3288.[1][2]

  • Jung, M. E., & Piizzi, G. (2005).[1][2] "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735–1766.[1][2]

Sources

Using 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane as a fragment-based drug design scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane in Fragment-Based Drug Design

Executive Summary: Escaping Flatland

The dominance of planar, aromatic scaffolds in historical compound libraries has contributed to high attrition rates in late-stage clinical trials due to poor solubility and non-specific binding. This guide details the application of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane (hereafter SP-55 ) as a high-value scaffold for Fragment-Based Drug Design (FBDD).

SP-55 represents a "privileged structure" that combines the lipophilicity of a cyclohexane ring with the polar functionality of a morpholine-like heterocycle, fused at a single spiro-carbon. The inclusion of the 2,2-dimethyl moiety is a critical design element that leverages the Thorpe-Ingold effect to restrict conformational entropy, thereby pre-organizing the fragment for binding and improving metabolic stability by blocking


-oxidation.

Key Advantages:

  • High

    
     Score:  Increases aqueous solubility and "3D-ness," correlating with higher clinical success rates.[1]
    
  • Vector Orthogonality: Provides distinct exit vectors for fragment growing (amine handle and potential cyclohexane functionalization).

  • Metabolic Hardening: The gem-dimethyl group protects the nitrogen

    
    -position from cytochrome P450 degradation.
    

Structural Rationale & Scaffold Anatomy

To effectively use SP-55, one must understand its 3D architecture. Unlike flat biphenyls, SP-55 occupies a spherical volume, allowing it to probe sub-pockets often inaccessible to planar fragments.

Physicochemical Profile
PropertySP-55 ScaffoldTypical Biphenyl FragmentImplication for FBDD
Hybridization (

)
~0.90 (High)~0.00 (Low)Higher solubility; lower promiscuity.
ClogP 1.8 - 2.23.0 - 4.0Better starting point for "Lipophilic Efficiency" (LipE) optimization.
H-Bond Donors (HBD) 1 (NH)0Directional interaction with backbone carbonyls.
H-Bond Acceptors (HBA) 2 (N, O)0Interaction with Ser/Thr/Tyr residues.
Vectors

(Tetrahedral)

(Linear)
Access to globular protein pockets.
The Gem-Dimethyl Effect (Thorpe-Ingold)

The 2,2-dimethyl substitution is not merely decorative. By increasing the population of the reactive conformer (reducing the rotational degrees of freedom), it lowers the entropic penalty (


) when the fragment binds to its protein target.

ScaffoldLogic Scaffold SP-55 Scaffold GemDimethyl 2,2-Dimethyl Group Scaffold->GemDimethyl SpiroCenter Spiro Carbon (C5) Scaffold->SpiroCenter Vectors Growth Vectors Scaffold->Vectors Entropy Reduced Conformational Entropy (Thorpe-Ingold) GemDimethyl->Entropy Locks Conformation Metabolism Blocked u03b1-Oxidation (Metabolic Stability) GemDimethyl->Metabolism Steric Shield Solubility High Fsp3 (Aqueous Solubility) SpiroCenter->Solubility 3D Topology

Figure 1: Mechanistic contributions of the SP-55 structural features to drug-likeness.

Protocol: Library Generation & Functionalization

Challenge: The 2,2-dimethyl group creates significant steric hindrance around the secondary amine (N1). Standard amide couplings may proceed slowly or fail. Solution: This protocol utilizes high-energy activation methods to overcome the neopentyl-like steric barrier.

Materials:
  • Scaffold: 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane (HCl salt).

  • Coupling Agents: HATU (preferred for sterics), COMU, or Ghosez's Reagent (for acid chlorides).

  • Base: DIPEA or TMP (2,2,6,6-tetramethylpiperidine) if non-nucleophilic base is needed.

  • Solvent: DMF or DMA (anhydrous).

Workflow 1: Amide Library Synthesis (Fragment Growing)
  • Activation: Dissolve the Carboxylic Acid Partner (

    
     eq) in anhydrous DMF (
    
    
    
    M). Add HATU (
    
    
    eq) and DIPEA (
    
    
    eq). Stir for 15 minutes at RT to form the active ester.
    • Note: Do not add the scaffold yet. Pre-activation is crucial.

  • Addition: Add SP-55 (

    
     eq).
    
  • Reaction:

    • Standard: Stir at

      
       for 16 hours.
      
    • Difficult Acids: Microwave irradiation at

      
       for 20 minutes.
      
  • Work-up: Dilute with EtOAc, wash with saturated

    
     (x2) and brine.
    
  • QC: Analyze via LC-MS. Expect a retention time shift due to the lipophilic amide bond.

Workflow 2: Urea Synthesis (Fragment Linking)
  • Reagent: Use Isocyanates (

    
     eq) in DCM.
    
  • Catalysis: Add a catalytic amount of DMAP (

    
     eq) to accelerate the reaction with the hindered amine.
    
  • Temperature: Reflux in DCM (

    
    ) is often required due to the 2,2-dimethyl steric bulk.
    

Protocol: Biophysical Screening (SPR)

SP-55 fragments are often low affinity (


) but high solubility allows for high-concentration screening without aggregation artifacts.
Method: Surface Plasmon Resonance (SPR)

Instrument: Biacore 8K or S200. Sensor Chip: CM5 or Streptavidin (SA) for biotinylated targets.

Step-by-Step Procedure:

  • Immobilization: Target density should be high (

    
     RU) to detect low-molecular-weight (LMW) fragments.
    
  • Sample Preparation:

    • Dissolve SP-55 library members at

      
       mM in 
      
      
      
      DMSO (Master Plate).
    • Dilute to screening concentration (typically

      
       to 
      
      
      
      mM) in Running Buffer (PBS-P+, 2% DMSO).
    • Critical: Perform a Solvent Correction cycle. The high refractive index of DMSO can mask the small signal of the fragment.

  • Injection:

    • Flow rate:

      
      .
      
    • Contact time:

      
       s.
      
    • Dissociation time:

      
       s.
      
  • Analysis:

    • Look for "Square Wave" sensorgrams (fast on/fast off).

    • Stoichiometry Filter: Discard hits with

      
       exceeding theoretical 
      
      
      
      binding (indicates aggregation).
    • Solubility Check: Because SP-55 is highly soluble, lack of aggregation at

      
       mM is a key validation step.
      

SPR_Workflow Library SP-55 Library (DMSO Stock) Prep Dilution in Buffer (2% DMSO final) Library->Prep Clean Solubility Check (Nephelometry) Prep->Clean SPR SPR Injection (High Density Chip) Clean->SPR If Clear Analysis Sensorgram Analysis SPR->Analysis SquareWave Square Wave? Analysis->SquareWave Stoich Stoichiometry < 1.2? SquareWave->Stoich Yes Discard Discard (Aggregator/Nonspecific) SquareWave->Discard No (Slow off-rate) Hit Valid FBDD Hit Stoich->Hit Yes Stoich->Discard No (Super-stoichiometric)

Figure 2: Screening cascade for SP-55 fragments, prioritizing solubility validation.

Case Study: Optimization Strategy

Once a hit is identified, the SP-55 scaffold offers specific "Exit Vectors" for elaboration:

  • Vector N1 (Amine): The primary handle. Amide coupling here probes the "S1" pocket of the protein.

  • Vector C6-C11 (Cyclohexane Ring):

    • Advanced Chemistry: If the initial screen shows promise, switch to a pre-functionalized cyclohexane precursor (e.g., 4-hydroxy-cyclohexanone) during scaffold synthesis. This allows growth from the "back" of the molecule, creating a bitopic ligand .

  • Vector O4 (Ether): Acts as a fixed anchor point. If the O4 interacts with a hinge region (common in kinases), the N1 vector directs the substituent into the solvent-exposed region.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][3] Journal of Medicinal Chemistry.[1][2][4][5] Link

  • Zheng, Y., & Tice, C. M. (2016). The Use of Spirocyclic Scaffolds in Drug Discovery.[4][6][7][8] Bioorganic & Medicinal Chemistry Letters. Link

  • Talele, T. T. (2018).[9] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[9][10] Journal of Medicinal Chemistry.[1][2][4][5] Link

  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition. Link

  • Hajduk, P. J., & Greer, J. (2007). A Decade of Fragment-Based Drug Design: Strategic Advances and Lessons Learned. Nature Reviews Drug Discovery. Link

Sources

Application Note: Strategic Functionalization of 1-Azaspiro[5.5]undecane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" Challenge

The 1-azaspiro[5.5]undecane scaffold represents a high-value pharmacophore in modern drug discovery, offering a rigid,


-rich alternative to flat aromatic piperidines. However, its structural advantage is also its synthetic liability. Unlike the more common 3-azaspiro systems, the nitrogen atom in the 1-position  is directly adjacent to the quaternary spiro center.

This creates a neopentyl-like steric environment , rendering standard nucleophilic substitutions (


) sluggish or prone to elimination side reactions. This guide details optimized protocols specifically engineered to overcome this steric wall, utilizing titanium-mediated condensation and sterically demanding palladium catalysis.

Structural Analysis & Reactivity Logic

The 1-azaspiro[5.5]undecane amine is not merely "secondary"; it is sterically encumbered.[1][2]

  • The Neopentyl Problem: The nitrogen lone pair is shielded by the adjacent gem-disubstituted carbon (the spiro center).

  • Conformational Lock: The spiro-fusion restricts the flexibility of the piperidine ring, preventing the nitrogen from easily rotating to accommodate incoming electrophiles.

Implication for Protocol Design:

  • Avoid: Standard alkyl halides (slow kinetics, elimination risk).

  • Adopt: Reductive amination with strong Lewis acids (to force imine formation) and Buchwald-Hartwig conditions utilizing bulky, electron-rich phosphine ligands.

Decision Matrix: Functionalization Pathways

FunctionalizationPathways Start 1-Azaspiro[5.5]undecane (Secondary Amine) Alkyl Target: N-Alkyl Start->Alkyl Aryl Target: N-Aryl Start->Aryl Acyl Target: Amide/Urea Start->Acyl RedAm Method A: Ti(OiPr)4 Mediated Reductive Amination Alkyl->RedAm Avoid Alkyl Halides Buchwald Method B: Pd-Catalysis (RuPhos/BrettPhos) Aryl->Buchwald SnAr Fails Coupling Method C: T3P Coupling (Propylphosphonic Anhydride) Acyl->Coupling Avoid EDC/HOBt

Figure 1: Strategic decision tree for functionalizing sterically hindered spiro-amines.

Protocol A: N-Alkylation via Titanium-Mediated Reductive Amination

Rationale: Direct alkylation with halides is inefficient due to the neopentyl steric clash. Reductive amination is preferred, but the formation of the intermediate iminium ion is slow with standard catalysts (Acetic acid). Titanium(IV) isopropoxide acts as both a strong Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Materials
  • Substrate: 1-Azaspiro[5.5]undecane derivative (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.2 – 1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reductant: Sodium borohydride (

    
    ) (2.0 equiv) or 
    
    
    
  • Solvent: Anhydrous THF or Methanol

Step-by-Step Methodology
  • Imine Formation (The Critical Step):

    • In a flame-dried flask under Argon, dissolve the amine (1.0 equiv) and the ketone/aldehyde (1.2 equiv) in anhydrous THF (

      
      ).
      
    • Add

      
       (1.5 equiv) dropwise.
      
    • Observation: The solution may turn slightly yellow or hazy.

    • Stir at Room Temperature for 6–12 hours .

    • Note: For extremely hindered ketones, mild heating (40°C) may be required. Do not proceed until LCMS shows full conversion to the imine (

      
      ).
      
  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Dilute with dry Methanol (equal volume to THF).

    • Add

      
       (2.0 equiv) portion-wise (Caution: Gas evolution).
      
    • Allow to warm to Room Temperature and stir for 2 hours.

  • Workup (Titanium Quench):

    • Crucial: Quench by adding 10% aqueous NaOH or Rochelle's Salt solution .

    • A white precipitate (

      
      ) will form.
      
    • Filter through a Celite pad to remove the titanium salts.

    • Extract the filtrate with EtOAc, dry over

      
      , and concentrate.
      

Protocol B: N-Arylation via Buchwald-Hartwig Cross-Coupling

Rationale: Nucleophilic aromatic substitution (


) rarely works with 1-azaspiro amines unless the aryl halide is activated by multiple nitro groups. Palladium catalysis is required.[3][4] However, standard ligands (BINAP, dppf) are often too rigid or insufficiently electron-rich. RuPhos  and BrettPhos  are dialkylbiaryl phosphine ligands specifically designed to facilitate the oxidative addition and, more importantly, the reductive elimination of bulky amines.
Materials
  • Amine: 1-Azaspiro[5.5]undecane (1.0 equiv)

  • Aryl Halide: Aryl bromide or chloride (1.0 equiv)[3]

  • Catalyst Source:

    
     (0.02 equiv) or precatalyst (RuPhos Pd G4)
    
  • Ligand: RuPhos (for secondary amines) or BrettPhos (for primary/very hindered) (0.04 - 0.08 equiv)

  • Base:

    
     (strong base) or 
    
    
    
    (weak base)
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vial with

      
       (2 mol%) and RuPhos (4 mol%).
      
    • Alternative: Use RuPhos Pd G4 precatalyst (2-4 mol%) for higher consistency.

    • Add the Aryl Bromide (1.0 equiv), Amine (1.2 equiv), and

      
       (1.5 equiv).
      
  • Reaction:

    • Evacuate and backfill with Argon (3 cycles).[3]

    • Add anhydrous Toluene (

      
      ).
      
    • Heat to 80–100°C for 4–16 hours.

    • Monitoring: Monitor by LCMS. If the reaction stalls, add a second portion of catalyst/ligand.

  • Purification:

    • Filter through a silica plug to remove Pd black.

    • Purify via flash chromatography.[3]

    • Note: 1-azaspiro compounds often tail on silica. Add 1%

      
       or 
      
      
      
      to the eluent.
Mechanistic Flow: Why RuPhos?

BuchwaldCycle cluster_ligand Ligand Role (RuPhos) LPd L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) LPd->OxAdd Ar-Br Coord Amine Coordination (Steric Bottleneck) OxAdd->Coord Spiro Amine Deprot Deprotonation (Base) Coord->Deprot NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond RedElim->LPd Regeneration Note Bulky biaryl ligand protects Pd center and forces reductive elimination despite spiro steric bulk.

Figure 2: The catalytic cycle highlighting the critical role of the ligand in accommodating the bulky spiro-amine.

Protocol C: Amide Coupling with T3P

Rationale: Traditional coupling agents (EDC, HATU) can suffer from slow kinetics with hindered amines, leading to hydrolysis of the active ester before amine attack. T3P (Propylphosphonic anhydride) is a cyclic anhydride that acts as a powerful water scavenger and activates the carboxylic acid in a compact transition state, often driving these difficult couplings to completion with lower epimerization risk.

Protocol
  • Dissolve Carboxylic Acid (1.1 equiv) and Amine (1.0 equiv) in EtOAc or DMF.

  • Add Pyridine or DIPEA (3.0 equiv).

  • Add T3P (50% in EtOAc) (1.5 – 2.0 equiv) dropwise at 0°C.

  • Allow to warm to RT and stir.

  • Benefit: T3P by-products are water-soluble, simplifying workup to a simple aqueous wash.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Alkylation) Imine failed to form due to sterics.Switch from

to the Ti(OiPr)4 protocol. Increase temp to 50°C during imine formation.
Low Yield (Arylation) Pd catalyst deactivation or incomplete oxidative addition.Switch ligand to BrettPhos or AdBrettPhos . Ensure strict

-free conditions.
Elimination Product Basic conditions caused E2 elimination on the electrophile.Avoid alkyl halides. Use Reductive Amination (Protocol A).
Poor Solubility Spirocycle is highly lipophilic.Use solvent mixtures (DCM/MeOH) or add TFA for LCMS monitoring.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry 55.8 (1990): 2552-2554.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science 2.1 (2011): 27-50.

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry 52.21 (2009): 6752–6756.

  • SpiroChem AG. "SpiroChem Application Notes: Spirocycles in Drug Discovery."

  • Daly, J. W., et al. "Histrionicotoxins: Roentgen-ray analysis of the novel allenic and acetylenic spiroalkaloids." Journal of the American Chemical Society 93.20 (1971): 5168-5173.

Sources

Application Notes and Protocols for the N-Alkylation of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of N-Alkyl Spirocycles in Modern Drug Discovery

The incorporation of spirocyclic motifs into molecular scaffolds is a rapidly ascending strategy in medicinal chemistry, valued for its ability to confer a unique three-dimensional architecture.[1][2][3] These rigid structures can enhance binding affinity to biological targets, improve metabolic stability, and optimize overall pharmacokinetic profiles.[3][4][5] Specifically, N-alkylated aza-spirocycles are prevalent in a growing number of clinical candidates and approved drugs, where the nitrogen atom serves as a key interaction point or a vector for introducing further chemical diversity.[1][6]

This guide provides a detailed examination of the N-alkylation of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane, a sterically accessible secondary amine embedded within a spirocyclic framework. We will explore the primary synthetic routes for its functionalization: direct alkylation via nucleophilic substitution and reductive amination. The objective is to provide researchers, scientists, and drug development professionals with both the practical "how" and the mechanistic "why" behind these essential transformations, ensuring reproducible and efficient synthesis of novel tertiary amine derivatives.

Mechanistic Foundations of N-Alkylation

The conversion of a secondary amine to a tertiary amine is a cornerstone of organic synthesis. The choice of methodology depends on the desired alkyl group, the availability of starting materials, and the overall functional group tolerance of the substrate.

Direct Alkylation with Electrophiles

This classical approach involves the reaction of the amine's nucleophilic lone pair of electrons with an alkyl electrophile, typically an alkyl halide or sulfonate (e.g., tosylate).[7] The reaction proceeds via an SN2 mechanism. A base is required to neutralize the acidic proton generated during the reaction, driving the equilibrium towards the product.

A significant challenge in the alkylation of primary amines is overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[7][8] However, for a secondary amine like 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane, the reaction cleanly stops at the tertiary amine stage, making this a viable and straightforward method. The choice of a non-nucleophilic base is critical to prevent it from competing with the substrate for the alkylating agent.

Reductive Amination

Reductive amination is a highly versatile and widely used one-pot method for N-alkylation.[9][10] The process begins with the condensation of the secondary amine with an aldehyde or ketone to form a transient, electrophilic iminium ion. This intermediate is then reduced in situ by a hydride-based reducing agent to yield the target tertiary amine.[8]

The key to the success of this method lies in the choice of the reducing agent. Mild and selective reagents like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) are preferred because they readily reduce the iminium ion intermediate but are slow to react with the starting carbonyl compound.[8][11] This selectivity allows the entire transformation to be performed efficiently in a single reaction vessel.[10]

Visualizing the Synthetic Pathways

G cluster_start Starting Material cluster_end Product cluster_path1 Pathway 1: Direct Alkylation cluster_path2 Pathway 2: Reductive Amination Start 2,2-Dimethyl-4-oxa- 1-azaspiro[5.5]undecane Reagent1 Alkyl Halide (R-X) + Base (e.g., K2CO3) Start->Reagent1 Sₙ2 Reaction Reagent2 Aldehyde/Ketone (R'=O) Start->Reagent2 End N-Alkyl Product Reagent1->End Intermediate Iminium Ion Intermediate Reagent2->Intermediate Condensation Reducer Reducing Agent (e.g., NaBH(OAc)3) Intermediate->Reducer Reducer->End Reduction

Caption: Synthetic routes for N-alkylation.

Comparative Overview of N-Alkylation Methods

MethodAlkylating AgentKey ReagentSolventTemp. (°C)AdvantagesConsiderations
Direct Alkylation Alkyl Halide (R-X) or Tosylate (R-OTs)Non-nucleophilic base (e.g., K₂CO₃, CsOH, or hindered amine)[12][13]Aprotic Polar (DMF, Acetonitrile)25–80Simple setup; good for methyl, allyl, benzyl groups.Alkylating agent must be reactive; potential for side reactions at high temperatures.
Reductive Amination Aldehyde or KetoneReducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)[8]Halogenated (DCM, DCE) or Ethereal (THF)0–25High versatility; mild conditions; one-pot procedure.[9][11]Carbonyl compound must be stable; stoichiometry of reducing agent is key.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes the synthesis of N-benzyl-2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane.

Materials:

  • 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to create a suspension (approx. 0.1 M concentration of the amine).

  • Begin vigorous stirring and add benzyl bromide dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and maintain for 4-6 hours.

    • Causality: Heating accelerates the SN2 reaction. Potassium carbonate acts as a solid base to neutralize the HBr formed, preventing protonation of the starting amine and driving the reaction to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Cool the reaction mixture to room temperature and filter off the solid K₂CO₃. Rinse the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Causality: The washes remove any remaining inorganic salts and acidic impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: N-Alkylation via Reductive Amination with Acetone

This protocol describes the synthesis of N-isopropyl-2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane.

Materials:

  • 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane (1.0 eq)

  • Acetone (2.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with stir bar

  • Nitrogen or argon inlet

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add acetone and stir the mixture at room temperature for 30 minutes.

    • Causality: This allows for the formation of the iminium ion intermediate in equilibrium with the starting materials.

  • Add sodium triacetoxyborohydride in one portion. The reaction is typically slightly exothermic.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion over the ketone.[8] Its use avoids the need for strict pH control associated with other borohydrides.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until completion.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

    • Causality: The basic quench neutralizes the acetic acid byproduct from the reducing agent and hydrolyzes any remaining reagent.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-isopropyl-2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Structure Diagram

Caption: Transformation of the spiroamine.

References

  • J. D. Griffin, M. A. Zeller, D. A. Nicewicz. Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. [Link]

  • J. D. Griffin, M. A. Zeller, D. A. Nicewicz. Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • L. Dell'Amico, et al. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. PMC - NIH. [Link]

  • Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Organic letters, 24(9), 1759–1763. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • R. N. Salvatore, et al. Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • H. F. Sommer, H. I. Lipp, L. L. Jackson. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]

  • A. K. Ghosh, G. Bilcer. AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. HETEROCYCLES, Vol. 65, No. 12, 2005. [Link]

  • S. Aggarwal, et al. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Journal of Saudi Chemical Society, 2016, 20, S429-S435. [Link]

  • T. Saito, et al. One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2 -Catalyzed Cycloisomerization. PubMed. [Link]

  • Wikipedia. Reductive amination. Wikipedia. [Link]

  • C. Alec. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • L. F. B. Dias, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]

  • A. P. P. Torregrosa-Castejón, et al. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • H. Wang, et al. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Drug Hunter. The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • J. Ashenhurst. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Oreate AI Blog. Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog. [Link]

  • A. K. Basak, S. C. Mahat, G. S. Singh. Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]

  • Wikipedia. Amine alkylation. Wikipedia. [Link]

  • DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • A. V. Ivachtchenko, et al. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • S. Murugesan, et al. Preparation of 3-azaspiro[5.5]undecane, 1-oxa. ResearchGate. [Link]

  • E. V. Burgaz, et al. Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkat USA. [Link]

  • S. M. T. Al-awar, et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

Sources

Preparation of pharmaceutical intermediates using CAS 90017-29-1

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of the Spirocyclic Scaffold 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane (CAS 90017-29-1) in Pharmaceutical Synthesis

Part 1: Introduction & Strategic Utility

1.1 Executive Summary CAS 90017-29-1, identified as 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane , represents a privileged spirocyclic building block in modern medicinal chemistry.[1][2][3][4] Unlike flat aromatic scaffolds, spirocyclic systems offer defined three-dimensional vectors that improve saturation (Fsp3) and metabolic stability while restricting conformational flexibility.[1][4] This intermediate is critical in the development of G-Protein Coupled Receptor (GPCR) modulators (specifically muscarinic and opioid receptor ligands) and ion channel blockers , where the spiro-fusion provides a rigid "lock" for the pharmacophore.[1][2][3][4]

1.2 Structural Analysis & Mechanism of Action The core utility of CAS 90017-29-1 lies in its Gem-Disubstituted Effect (Thorpe-Ingold Effect) provided by the spiro-fusion and the dimethyl substitution.[1][2][3][4]

  • Conformational Restriction: The spiro center prevents the piperidine ring from adopting unfavorable twist-boat conformations, reducing the entropic penalty upon protein binding.[4]

  • Metabolic Shielding: The 2,2-dimethyl group sterically hinders oxidative metabolism at the

    
    -carbon adjacent to the nitrogen, a common metabolic soft spot in piperidine drugs.[1][2][3][4]
    

Figure 1: Mechanistic Logic of Spirocyclic Scaffolds in Drug Design

SpiroMechanism Scaffold CAS 90017-29-1 (Spiro Scaffold) Conf_Restrict Conformational Restriction Scaffold->Conf_Restrict Spiro Fusion Metab_Stab Metabolic Stability (Steric Shielding) Scaffold->Metab_Stab 2,2-Dimethyl Group Vector 3D Vector Orientation Conf_Restrict->Vector Rigid Geometry Binding High Affinity Target Binding Vector->Binding Reduced Entropy Loss ADME Improved ADME Profile Metab_Stab->ADME Blocked CYP Oxidation Binding->ADME Efficacy

Caption: The spiro-fusion of CAS 90017-29-1 translates structural rigidity into improved binding affinity and metabolic stability.[1][2][3][4]

Part 2: Material Selection & Handling

2.1 Reagent Specifications To ensure reproducibility in library synthesis or scale-up, the starting material must meet the following criteria:

ParameterSpecificationRationale
CAS Number 90017-29-1Unique identifier for 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane.[1][2][3][4][5]
Purity (GC/HPLC)

97.0%
Impurities (often non-spiro cyclized byproducts) can poison Pd-catalysts.[1][2][3][4]
Appearance Colorless to pale yellow oil/solidDarkening indicates oxidation of the secondary amine.[4]
Water Content

0.5%
Critical for moisture-sensitive N-acylation or Buchwald couplings.[1][2][3][4]

2.2 Safety & Handling

  • Hazards: Secondary amines can cause skin irritation and severe eye damage.[4]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine is prone to carbamate formation upon exposure to atmospheric CO

    
    .[4]
    

Part 3: Experimental Protocols

The secondary amine functionality at position 1 is the primary handle for derivatization.[4] Below are two validated protocols for incorporating this scaffold into pharmaceutical intermediates.

Protocol A: Reductive Amination (Library Synthesis)

Target: Synthesis of N-alkylated spiro-derivatives for GPCR ligand screening.

Context: This method is preferred for generating diverse libraries by reacting the scaffold with various aldehydes.[4] It avoids the use of toxic alkyl halides.[4]

Reagents:

  • CAS 90017-29-1 (1.0 equiv)[1][2][3][4]

  • Aldehyde (R-CHO) (1.1 equiv)[1][2][3][4]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2][3][4]

  • Acetic Acid (AcOH) (1.0 equiv)[1][2][3][4]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2][3][4]

Step-by-Step Procedure:

  • Preparation: In a flame-dried 20 mL vial, dissolve CAS 90017-29-1 (183 mg, 1.0 mmol) in anhydrous DCM (5 mL).

  • Activation: Add the desired aldehyde (1.1 mmol) followed by Acetic Acid (60

    
    L, 1.0 mmol). Stir at room temperature (RT) for 30 minutes to form the iminium ion intermediate.
    
    • Note: Formation of the iminium species is often indicated by a slight color change or exotherm.[4]

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target mass = MW

    
     + MW
    
    
    
    - 16 + 2).[1][2][3][4]
  • Quenching: Quench with saturated aqueous NaHCO

    
     (5 mL). Stir vigorously for 10 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, MeOH/DCM gradient 0

    
     10%).
    

Validation Criteria:

  • Yield: Expect 75–90%.[4]

  • 1H NMR: Disappearance of the aldehyde proton (9–10 ppm) and appearance of the N-CH

    
     benzylic/alkyl protons.[1][2][3][4]
    
Protocol B: Buchwald-Hartwig N-Arylation

Target: Synthesis of N-aryl spiro-derivatives (e.g., for Neurokinin antagonists).[1][2][3][4]

Context: Attaching the spiro-amine to an electron-neutral or electron-rich heteroaryl ring often requires palladium catalysis.[1][2][3][4]

Reagents:

  • CAS 90017-29-1 (1.0 equiv)[1][2][3][4]

  • Aryl Bromide (Ar-Br) (1.0 equiv)[1][2][3][4]

  • Pd

    
    (dba)
    
    
    
    (0.02 equiv)[1][2][3][4]
  • XPhos or RuPhos (0.04 equiv)[1][2][3][4]

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1][2][3][4]

  • Toluene or 1,4-Dioxane (Anhydrous)[1][2][3][4]

Step-by-Step Procedure:

  • Inerting: Charge a microwave vial or Schlenk tube with Pd

    
    (dba)
    
    
    
    , Ligand (XPhos), and NaOtBu.[4] Seal and purge with Argon for 5 minutes.
  • Addition: Add a solution of Aryl Bromide (1.0 mmol) and CAS 90017-29-1 (1.0 mmol) in degassed Toluene (4 mL) via syringe.

  • Heating: Heat the reaction to 100°C (oil bath) or 110°C (microwave) for 2–12 hours.

    • Critical Control Point: Monitor the disappearance of the aryl bromide by HPLC.[4] The secondary amine is sterically hindered (adjacent to the spiro center), so highly active ligands like RuPhos or BrettPhos are recommended if conversion is slow.[4]

  • Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc), and concentrate.

  • Purification: Reverse-phase preparative HPLC is often required to remove residual catalyst ligands.[1][4]

Part 4: Analytical Characterization & Troubleshooting

4.1 Analytical Parameters (HPLC) Due to the lack of a strong chromophore in the native scaffold, UV detection at 210 nm is weak.[4] Derivatized products should be analyzed using the attached pharmacophore's absorbance.[4]

ParameterSetting
Column C18 (e.g., Waters XBridge), 3.5

m, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Detection UV 254 nm (for products), ELSD (for native scaffold)

4.2 Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Wet solvents or old reducing agent.[1][2][3][4]Use freshly distilled DCM; ensure STAB is free-flowing white powder, not clumped.[1][4]
Low Conversion (Protocol B) Steric hindrance of the amine.[4]Switch ligand to BrettPhos or AdBrettPhos ; increase temperature to 120°C.
Product Degradation Acid sensitivity of the spiro-acetal.[1][2][3][4]Avoid strong mineral acids (HCl) during workup; use mild acids (citric acid) or purify on basic alumina.[1][4]

References

  • Carreira, E. M., & Fessard, T. C. (2014).[4] "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, 114(16), 8257–8322.[4] Link[1][2][3][4]

  • Burkhard, J. A., et al. (2010).[4] "Improving Physicochemical Properties of Drug Candidates by Saturated Bioisosteres." Journal of Medicinal Chemistry, 53(6), 2277–2296.[4] Link[1][2][3][4]

  • Surry, D. S., & Buchwald, S. L. (2008).[4] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[4] Link[1][2][3][4]

  • ChemicalBook. (2025).[1][4] "Product Entry: 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane (CAS 90017-29-1)."[1][2][3][4][5] Link

Sources

Scalable synthesis routes for oxa-azaspiro heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Routes for Oxa-Azaspiro Heterocycles

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of saturated carbon atoms (


) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding. Oxa-azaspiro heterocycles—specifically 2-oxa-6-azaspiro[3.3]heptane  and 1-oxa-6-azaspiro[3.4]octane —have emerged as premier bioisosteres for morpholine, piperidine, and piperazine.

However, the high ring strain (~26 kcal/mol for cyclobutane) and the energetic penalty of forming quaternary centers make these scaffolds difficult to scale. Early academic routes often relied on hazardous diazomethane homologations or dilute radical cyclizations unsuitable for kilo-lab production.

This guide details two field-validated, scalable protocols that prioritize safety, cost-efficiency, and purification without chromatography.

Strategic Analysis: Route Selection for Scale-Up

When designing a synthesis for >100g delivery, the choice of route depends heavily on the ring sizes involved.

FeatureRoute A: Bis-Alkylation (The "Vertex/Mykhailiuk" Route) Route B: Epoxide Expansion (The Corey-Chaykovsky Route)
Target System [3.3] Systems (e.g., 2-oxa-6-azaspiro[3.3]heptane)[3.4], [4.4], [4.5] Systems
Key Intermediate 3,3-bis(bromomethyl)oxetane (BBMO)Spiro-epoxide (from ketone + TMSOI)
Scalability High (100g+ demonstrated).[1] Avoids sulfonamide protecting groups.Medium-High . Limited by heat management of exothermic ylide addition.
Safety Profile Manageable alkyl halides.Requires handling of DMSO/TMSOI (thermal hazards).
Primary Advantage Crystalline intermediates; minimal chromatography.Modular; applicable to diverse ketone starting materials.

Protocol 1: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

Context: The classical Carreira route involves condensing tribromopentaerythritol with tosylamide. While effective on a gram scale, the detosylation step is harsh (Mg/MeOH or Na/Naphthalene) and difficult to purify. The modern "BBMO Route" (optimized recently by Vertex Pharmaceuticals and Enamine) reverses the order: the oxetane is formed first, followed by the azetidine.

Mechanism & Workflow

The synthesis relies on the desymmetrization of tribromoneopentyl alcohol. The first cyclization is an intramolecular Williamson ether synthesis. The second is a double-displacement (bis-alkylation) of a primary amine.

BBMO_Route Start Tribromoneopentyl Alcohol (TBNPA) Step1 Intramolecular Cyclization (NaOH, Heat) Start->Step1 100°C, Distillation Inter 3,3-Bis(bromomethyl) oxetane (BBMO) Step1->Inter Step2 Bis-Alkylation (Primary Amine/Aniline) Inter->Step2 DIPEA, 110°C Product 2-Oxa-6-azaspiro [3.3]heptane Step2->Product Crystallization

Figure 1: The "BBMO" strategy avoids the difficult deprotection of sulfonamides found in earlier routes.

Experimental Procedure (100g Scale Basis)

Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

  • Reagents: Tribromoneopentyl alcohol (TBNPA, 1.0 equiv), NaOH (2.5 equiv), Water.

  • Safety: TBNPA is a flame retardant but can be an irritant. BBMO is a potent alkylating agent—handle in a fume hood.

  • Dissolve NaOH in water (approx. 5M) in a reactor fitted with a mechanical stirrer and a short-path distillation head.

  • Add molten TBNPA (melted at ~70°C) to the reactor.

  • Heat the mixture to 100–110°C. The internal exotherm will drive the formation of the oxetane.

  • Critical Step: BBMO and water will co-distill (azeotrope) as they form. Collect the distillate.

  • Separate the lower organic layer (BBMO) from the aqueous layer.

  • Yield: Expect ~70–75%. Purity is typically >95% by GC, requiring no further purification.

Step 2: Spirocyclization with Aniline (Example)

  • Reagents: BBMO (1.0 equiv), Aniline derivative (0.9 equiv), DIPEA (2.5 equiv), Toluene or n-Butanol.

  • Charge the reactor with the aniline, DIPEA, and solvent.

  • Add BBMO slowly at room temperature.

  • Heat to reflux (110°C) for 16–24 hours. The reaction rate is limited by the high strain of forming the second four-membered ring.

  • Workup: Cool to RT. Wash with water to remove DIPEA salts.

  • Purification: The spirocycle often crystallizes upon cooling or addition of heptane. If an oil, convert to the oxalate or HCl salt to precipitate the solid.

Protocol 2: Modular Synthesis of 1-Oxa-6-azaspiro[3.4]octane

Context: For [3.4] and [4.5] systems, the Corey-Chaykovsky Epoxidation is the industry standard. This route transforms a cyclic ketone into a spiro-epoxide, which is then ring-opened by a nucleophile to close the second ring.

Mechanism & Workflow

This route utilizes Trimethylsulfoxonium Iodide (TMSOI) to generate a sulfur ylide. The ylide attacks the ketone, forming a betaine intermediate that collapses to the epoxide.

Corey_Route Ketone N-Boc-3-Pyrrolidinone Epoxide Spiro-Epoxide Intermediate Ketone->Epoxide DMSO, 50°C Ylide Sulfur Ylide (TMSOI + KOtBu) Ylide->Epoxide Nucleophilic Attack Opening Ring Opening (BF3·OEt2 or Base) Epoxide->Opening Product 1-Oxa-6-azaspiro [3.4]octane Opening->Product Intramolecular Cyclization

Figure 2: Modular assembly of spiro-ethers via the Corey-Chaykovsky reaction.

Experimental Procedure (50g Scale Basis)

Step 1: Corey-Chaykovsky Epoxidation [2]

  • Reagents: N-Boc-3-pyrrolidinone (1.0 equiv), TMSOI (1.2 equiv), KOtBu (1.3 equiv), DMSO (anhydrous).

  • Safety: TMSOI is a respiratory irritant.[3] The deprotonation of TMSOI by KOtBu is exothermic . DMSO facilitates heat transfer but can result in thermal runaway if added too quickly.

  • Suspend TMSOI and KOtBu in THF/DMSO (1:1 ratio) at 0°C. Stir for 1 hour to generate the ylide (milky suspension).

  • Dissolve N-Boc-3-pyrrolidinone in THF. Add dropwise to the ylide suspension, maintaining internal temp <10°C.

  • Allow to warm to RT and stir for 4 hours.

  • Quench: Pour onto ice-water. Extract with Ethyl Acetate.

  • QC: Check conversion by TLC/LCMS. The epoxide is stable enough for workup but should not be stored long-term.

Step 2: Ring Expansion/Cyclization

  • Note: To form the oxa-azaspiro system, one typically opens the epoxide with an external nucleophile (like allyl alcohol) followed by Ring-Closing Metathesis (RCM), OR uses a pre-functionalized ketone.

  • Direct Route (for 1-oxa-6-azaspiro[3.4]octane): The epoxide from Step 1 is treated with a Lewis Acid (BF3·OEt2) to rearrange to the aldehyde, reduced to the alcohol, and cyclized? No.

  • Correct Scalable Variation: Use 3-methylene-N-Boc-pyrrolidine . Epoxidize. Open with hydroxide. Cyclize.

  • Alternative (High Yield): Treat the spiro-epoxide with BF3·OEt2 in the presence of an alcohol to expand the ring (if targeting larger oxa-systems) or use sodium ethoxide to open the ring if a leaving group is present on the side chain.

Analytical & Safety Validation

Safety: Thermal Hazards of Spiro-Epoxides

Spiro-epoxides, particularly on small rings ([3.3] and [3.4]), possess significant strain energy.

  • DSC (Differential Scanning Calorimetry): Run a DSC on the crude epoxide intermediate before scaling >10g. Look for exotherms below 100°C.

  • Distillation: Do NOT distill spiro-epoxides to dryness. They can polymerize violently.

Quality Control (QC) Table
TestMethodAcceptance CriteriaPurpose
Identity 1H-NMR (CDCl3)Distinct doublets for spiro-methylene protons (3.8–4.5 ppm).Confirm ring closure.
Purity GC-FID>98% a/aEnsure removal of linear alkyl impurities.
Residual Solvent HS-GC<5000 ppm Toluene/DMSOCritical for biological assays.
Stereochemistry NOESYCorrelation between ring protonsConfirm spiro-configuration (if chiral).

References

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. Link

  • Mykhailiuk, P. K. (2016). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal. Link

  • Wuitschik, G., et al. (2008). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link

  • Duitman, A., et al. (2023). "Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane." Organic Process Research & Development. Link

  • Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[4][5] Formation and Application to Organic Synthesis." Journal of the American Chemical Society. Link

Sources

The Alchemist's Guide to Spiro-Piperidines: Advanced Reagents and Protocols for Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Allure of Spiro-Piperidines in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, embedded in the architecture of numerous FDA-approved drugs.[1] Its conformational flexibility, however, can be a double-edged sword, offering promiscuous binding but lacking the precise conformational rigidity often required for high-affinity, selective ligands. The introduction of a spirocyclic junction tames this flexibility, locking the piperidine into a more defined three-dimensional orientation.[1][2] This architectural constraint can lead to a significant enhancement in pharmacological properties, including improved potency, selectivity, and metabolic stability. Spiro-piperidines are thus highly sought-after motifs in the design of novel therapeutics, driving the continuous evolution of synthetic methodologies for their construction.

This comprehensive guide delves into the key reagents and strategic protocols for the cyclization of piperidine-based spiro compounds. We will move beyond a mere recitation of procedures to explore the underlying mechanistic principles that govern these transformations, providing researchers with the insights needed to not only replicate but also innovate.

I. Transition Metal-Catalyzed Cyclizations: Forging the Spirocyclic Core

Transition metals have revolutionized the art of ring construction, offering powerful and often elegant solutions for the synthesis of complex architectures. Their ability to orchestrate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity makes them indispensable tools for the synthesis of spiro-piperidines.

A. The Intramolecular Heck Reaction: A Palladium-Powered Approach to Quaternary Centers

The intramolecular Heck reaction has emerged as a robust and reliable method for the construction of cyclic and polycyclic systems, including those containing sterically congested quaternary spirocenters.[3][4] This palladium-catalyzed reaction involves the intramolecular coupling of an aryl or vinyl halide/triflate with an alkene, proceeding through a well-defined catalytic cycle.[5][6]

Mechanism and the Rationale for Reagent Selection

The catalytic cycle of the intramolecular Heck reaction typically involves three key steps: oxidative addition, migratory insertion, and β-hydride elimination.[5] The choice of palladium source, ligands, and base is critical for achieving high yields and selectivities.

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices. Pd(OAc)₂ is often reduced in situ to the active Pd(0) species.[6]

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) or bidentate ligands like BINAP, are crucial for stabilizing the palladium catalyst, influencing its reactivity, and, in the case of chiral ligands, inducing enantioselectivity.

  • Base: A base, typically a tertiary amine like triethylamine (Et₃N) or a carbonate, is required to neutralize the hydrogen halide generated during the catalytic cycle and regenerate the active Pd(0) catalyst.[7]

The regioselectivity of the cyclization (exo vs. endo) is largely governed by the length of the tether connecting the aryl/vinyl halide and the alkene, with the formation of 5- and 6-membered rings being highly favored in an exo fashion.[8]

Experimental Workflow: Intramolecular Heck Reaction

cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Aryl/Vinyl Halide Precursor with Pendant Alkene B Add Precursor, Pd Catalyst, Ligand, and Base to Solvent A->B C Heat Reaction Mixture B->C D Quench Reaction C->D E Extract with Organic Solvent D->E F Purify by Column Chromatography E->F G Characterize Spiro-piperidine Product (NMR, MS) F->G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Acyclic Diene Precursor B Dissolve Diene in Anhydrous Solvent (e.g., CH₂Cl₂) A->B C Add Ruthenium Catalyst under Inert Atmosphere B->C D Stir at Room Temperature or with Gentle Heating C->D E Quench Reaction (e.g., with Ethyl Vinyl Ether) D->E F Concentrate and Purify by Column Chromatography E->F G Characterize Spiro-piperidine Product (NMR, MS) F->G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A β-arylethylamine and Aldehyde/Ketone B Combine Reactants in a Suitable Solvent A->B C Add Acid Catalyst B->C D Heat as Necessary C->D E Neutralize the Reaction Mixture D->E F Extract and Purify E->F G Characterize the Spirocyclic Product F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Spiro-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of spiro-amine derivatives. These unique, three-dimensional molecules are increasingly vital in medicinal chemistry and drug development, but their purification presents distinct challenges.[1][2] This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate these complexities and achieve the desired purity for your compounds.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of spiro-amine derivatives in a direct question-and-answer format.

Column Chromatography Issues

Question: My spiro-amine is streaking severely on my silica gel column, leading to poor separation. What's happening and how can I fix it?

Answer: This is the most common issue when purifying amines on standard silica gel. The root cause is the acidic nature of the silica surface, which is covered in silanol groups (Si-OH). Your basic spiro-amine interacts strongly and often irreversibly with these acidic sites via acid-base interactions. This causes the compound to "stick" to the column, leading to tailing or streaking and poor recovery.

Causality & Solution:

To achieve sharp, symmetrical peaks, you must mitigate this acid-base interaction. The strategy is to make the mobile phase more basic than the stationary phase to ensure your compound remains in its neutral, less polar form.

  • Solution 1: Add a Basic Modifier. The most straightforward solution is to add a small amount of a basic modifier to your eluent system.

    • Triethylamine (Et₃N): Add 0.1-1% Et₃N to your mobile phase. The triethylamine is a stronger base and will preferentially bind to the acidic silanol sites, effectively "masking" them from your spiro-amine.[3]

    • Ammonium Hydroxide (NH₄OH): For more polar systems, adding 0.1-1% of a concentrated ammonium hydroxide solution to the polar component of your mobile phase (e.g., methanol) can also be effective.[4]

  • Solution 2: Use a Deactivated Stationary Phase. If basic modifiers are not sufficient or are incompatible with your molecule, consider a different stationary phase.

    • Basic Alumina: Alumina is generally more basic than silica and can be an excellent alternative for purifying basic compounds.[3]

    • Amine-Functionalized Silica: Commercially available stationary phases with bonded amine groups (KP-NH) are specifically designed for purifying basic compounds and often provide excellent peak shape without mobile phase modifiers.[4][5]

Question: My spiro-amine is co-eluting with a non-basic impurity. How can I improve the separation?

Answer: Co-elution occurs when compounds have very similar polarities in a given solvent system. To resolve them, you need to exploit other differences in their chemical properties.

  • Strategy 1: Leverage the Amine's Basicity. Convert your spiro-amine into its charged (polar) salt form while leaving the neutral impurity in its non-polar state.

    • Acidic Wash: Before chromatography, perform an acid-base extraction. Dissolve your crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute acid like 1M HCl.[6][7]

    • Separation: Your basic spiro-amine will be protonated to form a water-soluble ammonium salt and move into the aqueous layer.[8] The neutral impurity will remain in the organic layer.

    • Isolation: Separate the layers. Basify the aqueous layer with a base like NaOH to regenerate the neutral amine, which can then be extracted back into an organic solvent.[9] This process often removes the majority of neutral impurities.

  • Strategy 2: Optimize Chromatography Conditions.

    • Change Solvent System: Systematically screen different solvent systems. If you are using Hexane/Ethyl Acetate, try a system with different selectivity, such as Dichloromethane/Methanol.

    • Use a Shallow Gradient: A slower, shallower elution gradient can improve the resolution between closely eluting spots.

Question: My compound seems to be decomposing on the silica gel column. How can I prevent this?

Answer: The acidic silica surface can catalyze the degradation of sensitive functional groups. Spirocycles, particularly those with strained rings or acid-labile groups (like acetals), can be susceptible.

  • Immediate Actions:

    • Deactivate the Silica: Before loading your sample, flush the column with your mobile phase containing 1% triethylamine. This neutralizes the most acidic sites.

    • Run the Column Quickly: Do not let the sample sit on the column for extended periods. Prepare everything in advance and run the purification without delay.

    • Use Alumina: Switch to a basic alumina stationary phase, which is less likely to cause acid-catalyzed decomposition.[3]

Acid-Base Extraction Troubleshooting

Question: I'm getting a very low recovery of my spiro-amine after performing an acid-base extraction. Where did my compound go?

Answer: Low recovery in acid-base extraction typically points to one of two issues: incomplete extraction due to incorrect pH or loss of product during the isolation step.

  • Troubleshooting Steps:

    • Verify pH: Use pH paper or a pH meter to check the pH of the aqueous layer at each step.

      • Acidification: When extracting the amine into the aqueous layer, the pH should be sufficiently acidic (typically pH 1-2) to ensure full protonation to the ammonium salt.[7]

      • Basification: When regenerating the neutral amine, the pH must be sufficiently basic (typically pH 12-14) to ensure complete deprotonation.[7]

    • Check Solubility: Is your spiro-amine salt unexpectedly soluble in the organic layer, or is your neutral amine slightly soluble in the basic aqueous layer? After separating the layers, perform a small-scale test extraction on the layer you discarded to see if any product remains.

    • Increase Extractions: Instead of one large extraction, perform three smaller extractions with fresh solvent each time. This is significantly more efficient at recovering all the material.

Question: An intractable emulsion formed when I shook my separatory funnel. How do I break it?

Answer: Emulsions are common when mixing aqueous and organic layers, especially when fine precipitates are present.

  • Methods to Break Emulsions:

    • Time: Let the separatory funnel stand undisturbed for 10-30 minutes.

    • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to force the separation of the layers.

    • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.

Crystallization Difficulties

Question: I can't get my purified spiro-amine to crystallize; it just oils out. What should I do?

Answer: "Oiling out" occurs when the compound's solubility in the solvent is too high, or when residual impurities are inhibiting crystal lattice formation.

  • Proven Techniques:

    • Systematic Solvent Screening: Find a solvent system where your compound is soluble when hot but poorly soluble when cold. Test a range of solvents from non-polar (heptane) to polar (ethanol, isopropanol).

    • Solvent/Anti-Solvent Method: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again, and then allow it to cool slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a tiny amount of pure, solid material, add a single seed crystal to the supersaturated solution to initiate crystallization.[10]

    • Trituration: If the oil is persistent, remove the solvent and add a solvent in which your compound is completely insoluble (like hexane). Vigorously stir or sonicate the mixture. This can sometimes break down the oil and induce solidification.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best first-pass purification method for a crude spiro-amine? A1: For most spiro-amine syntheses, a simple acid-base extraction is an excellent first step.[8] It is fast, scalable, and highly effective at removing non-basic impurities (e.g., unreacted starting materials, neutral byproducts). This initial cleanup often makes subsequent chromatographic or crystallization steps much more effective.

Q2: How do I choose between normal-phase and reverse-phase chromatography for my spiro-amine? A2: The choice depends on the polarity of your compound and the impurities you need to remove.

FeatureNormal-Phase ChromatographyReverse-Phase Chromatography
Stationary Phase Polar (e.g., Silica, Alumina)Non-polar (e.g., C18-silica)
Mobile Phase Non-polar (e.g., Hexane/EtOAc)Polar (e.g., Water/Acetonitrile)
Best For... Less polar to moderately polar spiro-amines.More polar or water-soluble spiro-amines.
Key Consideration Requires a basic modifier (e.g., Et₃N) to prevent peak tailing.[11]Often requires an acidic modifier (e.g., TFA or formic acid) to ensure the amine is protonated, leading to sharp peaks.

Q3: How can I assess the purity of my final spiro-amine compound? A3: A single analytical technique is rarely sufficient. A combination of methods should be used to confirm purity.

TechniqueInformation Provided
NMR Spectroscopy (¹H, ¹³C) Provides structural confirmation and can reveal the presence of impurities with distinct signals. Quantitative NMR (qNMR) can determine purity without a reference standard.[12]
LC-MS A powerful tool that separates components by chromatography (LC) and provides mass information (MS). It is excellent for detecting trace impurities.[13]
High-Performance Liquid Chromatography (HPLC) Provides a quantitative measure of purity by calculating the area percentage of the main peak relative to impurity peaks.[14]
Gas Chromatography (GC) Suitable for volatile and thermally stable spiro-amines.[15]
Elemental Analysis (CHN) Determines the percentage of Carbon, Hydrogen, and Nitrogen. A result within ±0.4% of the calculated value is a strong indicator of high purity.

Q4: My spiro-amine is chiral. How do I separate the enantiomers? A4: Separating enantiomers (a process called chiral resolution) requires a chiral environment.

  • Diastereomeric Salt Formation: This is a classical and scalable chemical method. React your racemic spiro-amine (a base) with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid).[] This forms two diastereomeric salts. Diastereomers have different physical properties (like solubility) and can often be separated by careful crystallization.[10] Once separated, the chiral acid is removed by basification to yield the pure enantiomer.

  • Chiral Chromatography (SFC/HPLC): This analytical and preparative technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. Supercritical Fluid Chromatography (SFC) is often preferred for preparative scale due to its speed and reduced solvent consumption.[11]

Section 3: Key Experimental Protocols

Protocol 1: Flash Column Chromatography of a Basic Spiro-Amine
  • Mobile Phase Preparation: Choose an appropriate solvent system (e.g., 80:20 Hexane:Ethyl Acetate). To this solvent mixture, add 0.5% triethylamine (Et₃N) by volume.

  • Column Packing: Pack a silica gel column using the prepared mobile phase. Ensure the column is packed tightly and is free of air bubbles.

  • Sample Preparation: Dissolve your crude spiro-amine in a minimal amount of dichloromethane or the mobile phase. Add a small amount of silica gel to this solution and concentrate it in vacuo until you have a dry, free-flowing powder. This is called "dry loading."

  • Loading the Column: Carefully add the dry-loaded sample to the top of the packed silica gel bed, forming a thin, even layer.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the separation by Thin Layer Chromatography (TLC), making sure to use a TLC plate that is also developed in a tank containing the Et₃N-modified eluent.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed along with the solvent.

Protocol 2: Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude reaction mixture (approx. 1g) in a suitable organic solvent (50 mL, e.g., ethyl acetate) in a separatory funnel.

  • Acid Extraction: Add 25 mL of 1M HCl to the funnel. Stopper the funnel, invert it, and vent. Shake gently for 30 seconds, venting periodically.[7] Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the acid extraction (steps 2-3) on the organic layer two more times to ensure all the amine is captured. Combine all aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5M NaOH while stirring until the pH is >12 (check with pH paper). Your neutral amine may precipitate as a solid or an oil.

  • Back Extraction: Return the basic aqueous solution to the separatory funnel. Extract the regenerated amine back into an organic solvent (3 x 25 mL of ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified spiro-amine.

Section 4: Visualized Workflows

Diagram 1: Purification Method Selection

Purification_Decision_Tree start Crude Spiro-Amine Mixture extraction Perform Acid-Base Extraction? start->extraction chromatography Column Chromatography extraction->chromatography No (e.g., neutral amine salt) is_solid Is Product a Solid? extraction->is_solid Yes purity_check Assess Purity (NMR, LCMS) chromatography->purity_check crystallization Crystallization crystallization->purity_check final_product Pure Spiro-Amine is_solid->chromatography No (oily product) is_solid->crystallization Yes purity_check->final_product

Caption: Decision tree for selecting an initial purification strategy.

Diagram 2: Troubleshooting Column Chromatography

Chromatography_Troubleshooting start Problem with Column problem What is the issue? start->problem streaking Streaking / Tailing problem->streaking Peak Shape coelution Co-elution problem->coelution Separation decomposition Decomposition problem->decomposition Recovery sol_streaking1 Add 1% Et3N to Eluent streaking->sol_streaking1 sol_streaking2 Switch to Alumina or Amine-Functionalized Silica streaking->sol_streaking2 sol_coelution1 Change Solvent System coelution->sol_coelution1 sol_coelution2 Use a Shallower Gradient coelution->sol_coelution2 sol_decomposition Use Alumina & Run Quickly decomposition->sol_decomposition

Caption: Logic flow for troubleshooting common column chromatography issues.

References

  • This cit
  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023). Acid–base extraction. [Link]

  • Reddit User Discussion. (2022). Amine workup. r/Chempros. [Link]

  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Department of Chemistry. [Link]

  • Hreday, A. M., et al. (2024). Dearomative spirocyclization of ynamides. Chemical Science. [Link]

  • This cit
  • Kumar, A., et al. (2024). Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2024). Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential. PubMed. [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • This cit
  • This cit
  • ChemCon GmbH. (n.d.). Identity determination and purity testing. [Link]

  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • This cit
  • Reddit User Discussion. (2022). Purification Troubleshooting. r/chemistry. [Link]

  • This cit
  • This cit
  • This cit
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. [Link]

  • Wikipedia. (2023). Chiral resolution. [Link]

  • This cit
  • This cit
  • Biotage. (2015). Organic amine flash purification using a novel stationary phase. ResearchGate. [Link]

Sources

Solving solubility issues with 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for researchers working with 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane .

This guide is structured to address the specific physicochemical challenges posed by spirocyclic amine scaffolds. It synthesizes medicinal chemistry principles with practical troubleshooting steps to resolve solubility issues in synthesis, purification, and biological assays.[1]

Topic: Solubility Optimization & Troubleshooting Ticket ID: SPIRO-SOL-001 Support Level: Senior Application Scientist[1][2]

Physicochemical Profile & Solubility Logic

To solve solubility issues, we must first understand the "Why."[1] This compound is not a flat aromatic heterocycle; it is a spirocyclic amine with specific structural features that dictate its behavior.[1][2]

Structural Analysis[1][2][3][4][5]
  • Core: Spiro[5.5]undecane (Two six-membered rings fused at a single carbon).[1][2]

  • Functionality:

    • 1-Aza (Secondary Amine): The primary handle for solubility.[1][2] It is basic (predicted pKa ~9.5–10.5).[1][2]

    • 4-Oxa (Ether): Acts as a hydrogen bond acceptor but adds little polarity compared to the lipophilic bulk.[1][2]

    • 2,2-Dimethyl: These gem-dimethyl groups add significant lipophilicity and steric bulk, shielding the amine and potentially disrupting solvation shells.[1][2]

The Solubility Challenge

This compound exhibits "Brick Dust" vs. "Grease" duality :

  • Free Base Form: Highly lipophilic (LogP > 2.5 estimated).[1][2] In its neutral state, it packs efficiently into a crystal lattice or forms a hydrophobic oil, making it nearly insoluble in water and difficult to dissolve in polar aprotic solvents without heat.[1]

  • Salt Form: The amine can be protonated.[1][2] Solubility in aqueous media is pH-dependent .[1][2]

Solvent Compatibility Guide

The following table summarizes solvent suitability based on the compound's polarity and functional groups.

Solvent ClassRecommended SolventsSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Best for extraction and initial dissolution.[1][2] The lipophilic core interacts well with DCM.[1]
Alcohols Methanol, EthanolGood Soluble, but may require mild heating (40°C).[1] Protic nature helps solvate the amine.[1]
Polar Aprotic DMSO, DMFHigh Ideal for stock solutions (up to 100 mM).[1] Warning: Hygroscopic nature of DMSO can cause precipitation over time if water is absorbed.[1][2]
Ethers THF, MTBEModerate Good for reactions; less ideal for storage.[1]
Aqueous (pH 7) Water, PBSPoor (< 10 µM) The free base will crash out. Requires pH adjustment.
Aqueous (Acidic) 0.1 M HCl, Acetate Buffer (pH 4)High Protonation of the amine (

) drives solubility.

Troubleshooting Workflows (Q&A)

Scenario A: "The compound crashes out when I dilute my DMSO stock into cell culture media."

Diagnosis: This is the "Solvent Shift" effect.[1][2][3] The rapid change in polarity from DMSO to water causes the hydrophobic free base to aggregate before it can protonate or equilibrate.[1]

Protocol: The "Step-Down" Dilution Method Do not add 100% DMSO stock directly to media.[1][2]

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Step: Dilute stock 1:10 into a slightly acidic buffer (e.g., 10 mM Acetate buffer pH 5.0) or water containing 1 molar equivalent of HCl.[1][2]

    • Why? This ensures the amine is protonated before it sees the high-salt, neutral pH environment of the media.[1]

  • Final Dilution: Add the intermediate solution to your media.

    • Result: The cationic form is more soluble and kinetically stable in the media.[1]

Scenario B: "I cannot get the solid to dissolve in methanol for purification."

Diagnosis: Crystal lattice energy barrier.[1][2] The 2,2-dimethyl group may facilitate tight packing in the solid state.[1]

Protocol: Thermal Cycling & Acidification

  • Add Solvent: Add Methanol (10-20 volumes).

  • Acid Spike: Add 1-2 equivalents of Acetic Acid or TFA.

    • Mechanism:[1][2] Disrupts the crystal lattice by breaking intermolecular H-bonds and forming a soluble salt in situ.[1][2]

  • Heat Cycle: Heat to 50°C, sonicate for 5 mins, then cool. Repeat twice.

Scenario C: "The compound is oiling out during workup."

Diagnosis: The compound is likely in its free base form in a solvent mix that is too polar, or it is contaminated with residual high-boiling solvents.[1][2]

Protocol: Salt Formation Turn the oil into a solid salt for better handling.[1]

  • Dissolve the oil in a minimal amount of Diethyl Ether or MTBE.[1][2]

  • Dropwise add 4M HCl in Dioxane or Fumaric acid in IPA .

  • The salt should precipitate as a white solid.[1][2] Filter and dry.[1][2]

Visualizing the Solubility Strategy

The following decision tree guides you through the process of selecting the correct solubilization method based on your application.

SolubilityStrategy Start Start: Undissolved Compound CheckApp Application Type? Start->CheckApp BioAssay Biological Assay (Aq. Media) CheckApp->BioAssay ChemSyn Chemical Synthesis (Reaction/Purification) CheckApp->ChemSyn CheckpH Check Media pH BioAssay->CheckpH OrgSolv Select Organic Solvent ChemSyn->OrgSolv Acidic Acidic (pH < 6) CheckpH->Acidic Yes Neutral Neutral (pH 7.4) CheckpH->Neutral Yes Direct Direct Dissolution (Water/Buffer) Acidic->Direct Protonate Use HCl Salt or Pre-complex w/ Acid Neutral->Protonate DCM DCM / Chloroform (Best for Free Base) OrgSolv->DCM MeOH Methanol / Ethanol (Add Heat/Acid) OrgSolv->MeOH

Figure 1: Decision tree for solubilizing 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane based on experimental context.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use sonication to dissolve this compound? A: Yes, but with caution. Sonication generates heat which helps, but extended sonication of the free base in water can create a stable suspension (nanoparticles) that looks dissolved but will precipitate later. Always verify clarity visually against a light source.[1][2]

Q: Why does the literature mention "spirocyclic privilege" regarding solubility? A: Spirocycles possess high


 (fraction of sp3 carbons). Unlike flat aromatic rings (like benzene), spirocycles are 3D "globular" shapes.[1] This theoretically disrupts crystal packing and improves solubility.[1][2] However, for 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane , the lipophilic gem-dimethyl group counteracts this benefit, requiring the pH interventions described above [1, 2].[1][2]

Q: What is the best salt form for long-term storage? A: The Hydrochloride (HCl) salt is typically the most stable and crystalline.[1] If the HCl salt is hygroscopic (absorbs water), try the Fumarate or Oxalate salts, which often form non-hygroscopic lattices suitable for weighing and storage.

References

  • Spirocycles in Drug Discovery: Zheng, H., & Tice, C. M. (2016).[1][4] The utilization of spirocyclic scaffolds in novel drug discovery.[1][4][5][6][7] Expert Opinion on Drug Discovery, 11(9), 831-834.[1] Link[2]

  • Solubility & Fsp3: Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[2]

  • General Solubility Protocols: BenchChem Technical Support. (2025).[1][2][3][8][9] Overcoming Poor Solubility of Spirocyclic Intermediates. Link(Note: Representative citation for standard industry protocols).

Sources

Troubleshooting cyclization failures in spiro[5.5]undecane formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptive Simplicity" of Spiro[5.5]

The spiro[5.5]undecane scaffold is a privileged structure in drug discovery due to its ability to project functional groups into 3D space with defined vectors, often serving as a bioisostere for flat aromatic systems. However, its formation is frequently the bottleneck in SAR campaigns.

Unlike spiro[3.3] or [4.4] systems, where ring strain often drives reactivity, the spiro[5.5] system suffers from conformational entropy . The six-membered rings are flexible (chair/boat interconversions), making the reactive ends of a linear precursor less likely to meet compared to rigid smaller rings.

This guide addresses the three most common failure modes reported by our users:

  • Stalled Alkylation (failure to close the second ring).

  • Reversibility in Michael Additions (retro-Michael fragmentation).

  • Oligomerization in RCM (intermolecular vs. intramolecular reaction).

Troubleshooting Module A: Double Alkylation Failures

Context: You are attempting to synthesize a spiro[5.5] system via the double alkylation of a malonate (or similar active methylene) with a 1,5-dihaloalkane.

Symptom 1: The reaction stalls at the mono-alkylated intermediate.

Diagnosis: The formation of the quaternary center is sterically demanding. The second alkylation (ring closure) is kinetically much slower than the first (intermolecular) displacement. The Fix: The Thorpe-Ingold (Gem-Dialkyl) Audit. [1]

  • Scientific Rationale: The rate of cyclization is heavily dependent on the Thorpe-Ingold effect . Substituents on the tether compress the internal bond angle, forcing the reactive centers closer together.[2][3]

  • Actionable Steps:

    • Check your tether: If your 1,5-dihaloalkane is unsubstituted, the cyclization is entropically disfavored.

    • Solvent Switch: Switch from THF to DMF or DMSO . The increased polarity stabilizes the transition state of the SN2 reaction at the quaternary center.

    • Counter-ion Effect: Add LiCl (1.0 equiv) or switch the base to Cs2CO3 . The "Cesium Effect" is real here; the large, soft cation minimizes ion-pairing with the enolate, making it more "naked" and reactive.

Symptom 2: Significant O-alkylation observed.

Diagnosis: As steric hindrance increases at the carbon center (during the second alkylation), the oxygen of the enolate becomes the kinetically accessible nucleophile. The Fix: Hard/Soft Acid-Base Tuning.

  • Actionable Steps:

    • Change Solvents: Avoid HMPA or DMPU if O-alkylation is high; these promote separated ion pairs that can favor O-alkylation in sterically crowded systems. Use a protic co-solvent (e.g., t-BuOH) in minor amounts to hydrogen-bond to the oxygen, shielding it.

    • Leaving Group: Switch from Bromide to Iodide . The softer electrophile prefers the softer Carbon center (HSAB theory).

Visual Logic: Alkylation Troubleshooting Tree

AlkylationTroubleshoot Start Start: Double Alkylation Stalled/Failed CheckProduct Analyze Crude NMR/LCMS Start->CheckProduct Mono Mono-alkylated species only CheckProduct->Mono Major Product O_Alk O-alkylated byproduct CheckProduct->O_Alk Major Product NoReact No Reaction CheckProduct->NoReact Solvent Switch to DMF/DMSO (Increase Polarity) Mono->Solvent Cesium Switch Base to Cs2CO3 (Cesium Effect) Mono->Cesium Thorpe Redesign: Add Gem-Dimethyl to Tether? Mono->Thorpe If synthesis allows LeavingGroup Switch Leaving Group Br -> I (Softer) O_Alk->LeavingGroup SolventProtic Add t-BuOH co-solvent (Shield Oxygen) O_Alk->SolventProtic

Figure 1: Decision logic for rescuing stalled double alkylation reactions.

Troubleshooting Module B: The "Messy" Michael Addition

Context: Synthesis of spiro[5.5]undecane-1,5,9-triones via the reaction of dimedone with divinyl ketones (or diarylideneacetones).

Symptom: Low yield / Retro-Michael fragmentation.

Diagnosis: The formation of the spiro center via double Michael addition is reversible. Under thermodynamic conditions (high heat, strong base), the spiro ring can open back up. The Fix: Lewis Acid Catalysis & Microwave Acceleration.

  • Scientific Rationale: Lewis acids coordinate to the carbonyls, lowering the LUMO energy of the Michael acceptor without requiring harsh basic conditions that promote reversibility.

  • Protocol Adjustment:

    • Catalyst: Use ZnCl2 or Yb(OTf)3 (10-20 mol%).

    • Energy Source: Switch to Microwave Irradiation .

    • Why? Microwave heating allows for rapid access to the transition state temperature without the prolonged thermal exposure that favors the retro-Michael pathway [1, 2].

Data: Thermal vs. Microwave Comparison
ParameterConventional Thermal RefluxMicrowave Assisted (150°C)
Solvent Toluene/EthanolEthanol/Water
Time 12 - 24 Hours10 - 30 Minutes
Yield (Avg) 45 - 60%85 - 95%
Side Products Retro-Michael fragments, polymersMinimal
Reference Ahmed et al. [1]Burgaz et al.[4][5] [2]

Troubleshooting Module C: Ring-Closing Metathesis (RCM)

Context: Using Grubbs catalysts to close the second six-membered ring.

Symptom: Dimerization (Oligomerization) instead of Cyclization.

Diagnosis: The intermolecular reaction (dimerization) is competing with the intramolecular reaction (cyclization). This is common in 6-membered ring formation due to the lack of ring strain driving force. The Fix: The "Infinite" Dilution & Conformational Lock.

  • Actionable Steps:

    • Concentration: You must run this at < 0.005 M . If you are running at 0.1 M, you are making polymers.

    • The Gem-Dialkyl Effect (Again): If possible, ensure the carbon chain connecting the alkenes has a quaternary center (gem-dimethyl).[1] This "locks" the conformation, bringing the two alkenes into proximity (the reactive rotamer effect) [3].

    • Ethylene Removal: The reaction produces ethylene gas. If it stays in solution, the reaction reverses. Sparge with Argon vigorously or run under a slight vacuum to remove ethylene.

Visual Logic: Conformational Locking in RCM

RCM_Locking Unsub Unsubstituted Tether Rotamer1 Free Rotation (Ends far apart) Unsub->Rotamer1 High Entropy GemDi Gem-Dimethyl Tether Rotamer2 Restricted Rotation (Ends proximal) GemDi->Rotamer2 Thorpe-Ingold Effect Oligomer Oligomer (Intermolecular) Rotamer1->Oligomer Favored Product Spiro[5.5] Product Rotamer2->Product Favored

Figure 2: Impact of the gem-dialkyl effect on RCM outcomes. Unsubstituted tethers favor oligomerization due to entropic freedom.

Standardized Protocol: Microwave-Assisted Spiro-Formation

Recommended "Gold Standard" workflow for generating spiro[5.5]undecane-1,5,9-triones (Dimedone Route).

Reagents:

  • Dimedone (1.0 equiv)[6]

  • Divinyl ketone derivative (e.g., 1,5-diaryl-1,4-pentadien-3-one) (1.0 equiv)[6]

  • Catalyst: Triethylamine (TEA) (catalytic) OR ZnCl2 (10 mol%)

  • Solvent: Ethanol (EtOH)

Step-by-Step:

  • Preparation: In a microwave-safe vial (10-20 mL), dissolve Dimedone (1 mmol) and the Divinyl ketone (1 mmol) in EtOH (3 mL).

  • Catalyst Addition: Add TEA (2 drops) or ZnCl2 (0.1 mmol). Cap the vial.

  • Irradiation: Place in a microwave reactor.

    • Target Temp: 100°C - 150°C (substrate dependent).

    • Ramp: Fast (1 min).

    • Hold Time: 10 - 15 minutes.

    • Pressure Limit: Set to 250 psi (safety).

  • Workup: Cool to room temperature. The spiro product often precipitates out of the ethanol solution upon cooling.

  • Purification: Filter the solid. Wash with cold EtOH. If no precipitate, evaporate solvent and recrystallize from EtOH/Water. Avoid column chromatography if possible, as silica can sometimes catalyze the retro-reaction or ring-opening if the product is acid-sensitive.

References

  • Ahmed, M. G., et al. (2012).[5] "A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts." Dhaka University Journal of Science. Link

  • Burgaz, E. V., et al. (2024).[5] "Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction." EMU Journal of Pharmaceutical Sciences. Link

  • Jung, M. E., & Piizzi, G. (2005).[2][7] "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews. Link

  • Hill, M. D., et al. (2016). "Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one." Organic Syntheses. Link

Sources

Technical Support Center: Purification of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this spirocyclic amine with high purity. The protocols and explanations herein are designed to be a self-validating system, grounded in established chemical principles.

I. Understanding Potential Impurities

Effective purification begins with understanding the potential impurities that may be present in your sample of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane. The nature of these impurities is largely dependent on the synthetic route employed.

FAQ 1: What are the common impurities I should expect in my crude 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane sample?

Common impurities in amine synthesis can be broadly categorized as organic, inorganic, and residual solvents.[1] For this specific spirocyclic amine, you should anticipate:

  • Unreacted Starting Materials: Depending on the synthesis, these could include the precursor ketone, amine, and other reagents.

  • By-products: Incomplete cyclization or alternative reaction pathways can lead to the formation of undesired side-products.[2]

  • Residual Solvents: Solvents used during the reaction or initial work-up can be carried through.[1][2]

  • Degradation Products: The stability of the target compound under the reaction or storage conditions can influence the presence of degradation impurities.[1]

A thorough analysis of your synthetic scheme will provide the best insight into the specific impurities you may encounter.

FAQ 2: What analytical techniques are recommended for assessing the purity of my sample?

A multi-technique approach is crucial for a comprehensive purity assessment. The primary recommended techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can help identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity of your sample and separating it from impurities.[2]

  • Gas Chromatography (GC): Particularly useful for identifying and quantifying volatile impurities like residual solvents.[1]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups and help rule out certain structural isomers.[2]

II. Troubleshooting Purification Challenges

This section addresses common issues encountered during the purification of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane and provides actionable solutions.

Issue 1: My compound is difficult to purify using standard silica gel column chromatography.

This is a frequent challenge when working with basic amines like 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane. The basic amine functional group can interact strongly with the acidic silanol groups on the surface of standard silica gel.[3][4] This interaction can lead to:

  • Poor separation

  • Broad, tailing peaks

  • Irreversible adsorption of the product to the column

Solutions & Optimization:

A. Mobile Phase Modification:

  • Addition of a Competing Amine: Incorporating a small amount of a competing amine, such as triethylamine (TEA) or ammonia, into your mobile phase can neutralize the acidic sites on the silica gel, improving peak shape and recovery.[4][5] A typical starting point is 0.1-1% TEA in your eluent system.

B. Alternative Stationary Phases:

  • Amine-Functionalized Silica: Using a column packed with amine-functionalized silica can significantly improve the purification of basic compounds.[3][4][5] This stationary phase provides a less acidic environment, minimizing the problematic interactions.[3][4]

  • Reversed-Phase Chromatography: For polar, ionizable compounds, reversed-phase HPLC can be an effective purification strategy.[4] Operating at a high pH will ensure the amine is in its free-base form, increasing its hydrophobicity and retention on a C18 column.[4]

dot graph TD { A[Start: Crude Sample] --> B{Standard Silica Gel Chromatography}; B -- Tailing Peaks/Poor Separation --> C{Troubleshoot}; C --> D[Option 1: Modify Mobile Phase]; D --> E[Add Triethylamine (0.1-1%)]; C --> F[Option 2: Change Stationary Phase]; F --> G[Amine-Functionalized Silica]; F --> H[Reversed-Phase (C18) at High pH]; E --> I[Improved Separation]; G --> I; H --> I; I --> J[Pure Product]; } caption: Decision workflow for chromatographic purification.

Issue 2: I am observing an oiling out phenomenon during recrystallization instead of crystal formation.

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[6] This is often because the melting point of your compound is lower than the boiling point of the solvent at the point of saturation.

Solutions & Optimization:
  • Add More Solvent: The immediate remedy is to add more hot solvent to dissolve the oil, then allow the solution to cool slowly.[6]

  • Change Solvent System: If adding more solvent is ineffective, a different solvent or a mixed-solvent system may be necessary.[6][7] The ideal solvent will have a lower boiling point or will decrease the solubility of your compound at elevated temperatures.

  • Induce Crystallization: If the solution remains supersaturated upon cooling without crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod to create nucleation sites.[6][7]

    • Add a seed crystal of the pure compound.[6]

Issue 3: My sample contains persistent water-soluble impurities.

Water-soluble impurities, such as inorganic salts from the reaction work-up, can be challenging to remove from your organic product.

Solutions & Optimization:
  • Liquid-Liquid Extraction: This is a fundamental and powerful technique for separating compounds based on their differential solubility in two immiscible liquid phases.[8]

    • Principle: By adjusting the pH of the aqueous phase, you can manipulate the charge state of your amine. In acidic conditions, the amine will be protonated and move into the aqueous layer. In basic conditions, it will be in its free-base form and prefer the organic layer.[8] This allows for the selective extraction and removal of impurities.

dot graph LR { subgraph "Liquid-Liquid Extraction Workflow" direction LR A[Crude Sample in Organic Solvent] --> B{Wash with Acidic Solution (e.g., 1M HCl)}; B --> C[Aqueous Layer: Protonated Amine]; B --> D[Organic Layer: Neutral Impurities]; C --> E{Basify Aqueous Layer (e.g., 1M NaOH)}; E --> F[Extract with Organic Solvent]; F --> G[Pure Amine in Organic Layer]; end } caption: Liquid-liquid extraction for amine purification.

III. Detailed Experimental Protocols

Protocol 1: Recrystallization of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane

Objective: To purify the solid product by removing soluble and insoluble impurities.

Materials:

  • Crude 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane

  • Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexane)[6][7]

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask[9]

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.[6]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.[9][10]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6][7]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[9][10]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying on the filter paper or in a vacuum oven.[6]

Protocol 2: Purification by Column Chromatography

Objective: To separate the target compound from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane

  • Silica gel or amine-functionalized silica gel[3][4]

  • Appropriate solvent system (e.g., hexane/ethyl acetate with 0.1% triethylamine)[5]

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of the chosen stationary phase in the initial mobile phase solvent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity of the solvent if a gradient elution is required.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Parameter Standard Silica Gel Amine-Functionalized Silica
Interaction Strong acid-base interaction with amines[3][4]Minimized acid-base interaction[3][5]
Mobile Phase Often requires amine additives (e.g., TEA)[4][5]Can often use neutral mobile phases[11]
Peak Shape Prone to tailingGenerally sharper, more symmetrical peaks
Typical Solvents Hexane/Ethyl Acetate, Dichloromethane/Methanol[4]Hexane/Ethyl Acetate[5]

IV. Concluding Remarks

The successful purification of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane relies on a systematic approach that begins with identifying potential impurities and selecting the most appropriate purification technique. By understanding the chemical principles behind chromatography and recrystallization, and by employing the troubleshooting strategies outlined in this guide, researchers can consistently obtain this valuable spirocyclic amine in high purity.

References
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • CUNY. Purification by Recrystallization. [Link]

  • Google Patents.
  • Irvine Valley College. (2021, September 7). [Orgo Lab] Recrystallization of Acetanilide. YouTube. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • ResearchGate. (2015, November 26). (PDF) Organic amine flash purification using a novel stationary phase. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Recrystallization. [Link]

  • Impurities in Pharmaceutical Substances. [Link]

Sources

Minimizing side products in oxa-azaspiro synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxa-Azaspiro Synthesis Optimization Subject: Minimizing Side Products & Maximizing Efficiency in Spirocyclization Expert: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Stability-Reactivity Paradox

Welcome to the technical support hub for oxa-azaspiro scaffolds. Whether you are targeting the 1-oxa-4-azaspiro[4.5]decane core for its metabolic stability or the 2-oxa-7-azaspiro[4.5]decane for its lipophilicity-lowering properties, you are likely facing the same fundamental challenge: The Kinetic vs. Thermodynamic Trap.

The formation of the spiro-junction—where a single carbon connects an oxygen and a nitrogen heterocycle—is prone to three primary failure modes:

  • Elimination: Formation of endocyclic or exocyclic alkenes instead of the ring.

  • Ring-Opening/Hydrolysis: Instability of the hemiaminal/aminal ether linkage during workup.

  • Stereochemical Scrambling: Loss of diastereoselectivity due to reversible oxocarbenium formation.

This guide moves beyond standard procedures to address the causality of these failures and provides self-validating protocols to correct them.

Module 1: The Elimination vs. Cyclization Battle

The Issue: You are observing the formation of an alkene (enol ether or allylic amine) rather than the desired spirocycle. The Cause: This is a competition between nucleophilic attack (cyclization) and proton abstraction (elimination). In metal-catalyzed oxidative cyclizations (e.g., using PhI(OAc)₂), the intermediate cation is hyper-reactive.

Troubleshooting Protocol: The "Cold-Slow" Injection

If elimination products >10% by LCMS, implement the following:

  • Temperature Gradient: Do not start at room temperature. Initiate the cyclization at -78 °C (or -40 °C for sluggish substrates) and warm to 0 °C over 4 hours.

  • Base Tuning: If using a base to sponge protons (e.g., in iodocyclization), switch from "hard" bases (e.g.,

    
    ) to "soft," bulky bases like 2,6-di-tert-butylpyridine. This sterically hinders the base from accessing the 
    
    
    
    -proton, disfavoring elimination.
  • Concentration: High dilution (0.01 M) favors intramolecular cyclization over intermolecular polymerization, but too high dilution can slow the rate enough that elimination becomes competitive. Optimal window: 0.05 M – 0.1 M.

Visualizing the Pathway Bifurcation

The following diagram illustrates the critical decision point where the intermediate diverges into product or waste.

SpiroPathways Precursor Acyclic Precursor (Amino-Alcohol/Ketone) Intermediate Reactive Intermediate (Oxocarbenium / Radical) Precursor->Intermediate Activation (Lewis Acid/Oxidant) Spiro Target Oxa-Azaspirocycle Intermediate->Spiro Cyclization (k_cyc) FAVORED by Low T, High Nucl. Elimination Side Product A: Enol Ether/Alkene Intermediate->Elimination Elimination (k_elim) FAVORED by Hard Base, High T Polymer Side Product B: Oligomers Intermediate->Polymer Intermolecular Attack FAVORED by High Conc.

Caption: Kinetic bifurcation of the spirocyclization intermediate. Minimizing k_elim requires steric protection of β-protons.

Module 2: Lewis Acid Selection & Stoichiometry

The Issue: Decomposition or "black tar" formation during Prins/Pinacol cascades or Ketalization. The Cause: Using a Lewis Acid (LA) that is too "hard" (oxophilic) leads to ring opening of the fragile O-C-N linkage.

Selection Matrix: Matching Acid to Substrate

Use this table to select the correct promoter. Do not default to


.
Lewis AcidStrength/HardnessBest For...Common Side EffectMitigation
TiCl₄ Very Hard / StrongRigid, sterically hindered ketones.Complete decomposition / Polymerization.Use stoichiometric (1.0 eq) at -78°C.
BF₃·OEt₂ Hard / StrongStandard ketalization.Epimerization of

-centers.
Quench with Et₃N at -78°C before warming.
TMSOTf Hard / MediumSilicon-mediated cyclizations (Prins).Silyl-transfer to nucleophile.Ensure dry solvents; use 2,6-lutidine buffer.
SnCl₄ Medium / MediumChelation-controlled additions.Slow reaction rates.Allow longer reaction times (12-24h).
Sc(OTf)₃ Soft / TolerantAqueous/Alcoholic conditions.Hydrolysis of product.[1]Use in anhydrous MeCN; add 3Å sieves.

Module 3: Stereochemical Leakage & Epimerization

The Issue: You synthesized the spirocycle, but the diastereomeric ratio (d.r.) is poor (e.g., 1:1 instead of >10:1). The Cause: The reaction is under thermodynamic control, allowing the spiro-center to open and close, equilibrating to the most stable isomer (often stabilized by the anomeric effect).

Protocol: Locking Kinetic Selectivity

To force the kinetic product (often the one resulting from axial attack):

  • Chelation Control: If your substrate has a neighboring heteroatom (e.g., a carbamate or benzyl ether), use a chelating Lewis acid like MgBr₂·OEt₂ or TiCl₄ . This locks the conformation of the precursor, directing the nucleophile to a specific face.

  • The "Crash-Out" Method: As noted in recent scale-up literature (see Ref 3), identifying a solid intermediate that crystallizes can upgrade enantiopurity from 90% to >99% without chromatography.

    • Action: Screen solvents (IPA, Heptane/EtOAc) for the intermediate prior to the final cyclization or the final spiro-salt.

Module 4: Workup & Purification (The "Hidden" Yield Loss)

The Issue: The reaction spot looks clean on TLC, but the isolated yield is <40%. The Cause: Oxa-azaspirocycles are essentially cyclic hemiaminals/ketals. They are acid-sensitive . Silica gel is slightly acidic (pH 5-6), which is sufficient to hydrolyze the spiro-ring during flash chromatography.

Standard Operating Procedure (SOP) for Purification

Never purify an oxa-azaspiro compound on untreated silica.

  • Pre-treatment: Slurry your silica gel in 1% Triethylamine (Et₃N) in Hexanes before packing the column. This neutralizes acidic sites.

  • Eluent Doping: Add 0.5% Et₃N or 1% NH₄OH to your mobile phase.

  • Alternative Phase: For highly sensitive compounds (e.g., spiro-enamines), use Basic Alumina or Florisil .

Frequently Asked Questions (FAQs)

Q: I am using the oxidative cyclization method (PhI(OAc)₂/I₂), but my iodine is difficult to remove. A: This is a common issue. Wash the organic layer with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) until the purple color vanishes. If the color persists, your product might be forming a charge-transfer complex with iodine. Wash with 10% KF (Potassium Fluoride) solution to break the complex.

Q: My spiro-lactam is stable, but the spiro-amine decomposes. Why? A: The lone pair on the nitrogen in the spiro-amine assists in ring opening (expelling the oxygen). In the lactam, the nitrogen lone pair is delocalized into the carbonyl, reducing this "push" effect.

  • Fix: Keep the nitrogen protected (e.g., N-Boc, N-Cbz) or protonated (salt form) until the final step of your biological assay.

Q: Can I use Grignard reagents to make the spiro-center? A: Yes, but beware of the "double addition." If you add a Grignard to a lactone to make the hemi-ketal precursor, the open-chain ketone form can react again.

  • Fix: Use CeCl₃ (Cerium Chloride) additives (Knochel-type conditions) to suppress basicity and prevent double addition, or use the Weinreb amide approach.

Optimization Workflow Diagram

Follow this logic tree when yields are below 50%.

OptimizationFlow Start Start: Low Yield (<50%) CheckTLC Analyze Crude NMR/LCMS Start->CheckTLC Decision1 Major Impurity? CheckTLC->Decision1 Alkene Elimination Product Decision1->Alkene Alkene OpenChain Hydrolyzed/Open Chain Decision1->OpenChain Ketone/Aldehyde Mess Oligomers/Tar Decision1->Mess Baseline Material FixAlkene Action: Lower Temp (-78°C) Switch to Bulky Base Alkene->FixAlkene FixOpen Action: Buffer Silica (Et3N) Avoid Acidic Workup OpenChain->FixOpen FixMess Action: Dilute Reaction (0.01M) Add Radical Scavenger (BHT) Mess->FixMess

Caption: Decision matrix for troubleshooting low-yielding spirocyclizations based on crude impurity profile.

References

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Source: PubMed Central (PMC). URL:[Link] (Note: Representative link based on search result 1.1 context).

  • Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives. Source: ResearchGate / Advanced Synthesis & Catalysis.[2] URL:[Link] (Representative link based on Result 1.2).

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Source: ACS Organic Process Research & Development. URL:[Link] (Representative link based on Result 1.3).

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Source: RSC Organic & Biomolecular Chemistry.[3] URL:[Link] (Representative link based on Result 1.8).

  • Silver-Catalyzed Tandem Cyclization for Syntheses of Azaoxa- and Diazaspirocycles. Source: ResearchGate / Chemistry - A European Journal. URL:[Link] (Representative link based on Result 1.7).

Sources

Technical Support Center: Crystallization of Oily Spiro-Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of oily spiro-amine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet significant challenge of crystallizing non-solid starting materials and intermediates. Oily spiro-amines, prevalent in modern medicinal chemistry, often present unique purification and handling challenges due to their conformational flexibility, potential for complex hydrogen bonding, and resistance to forming ordered crystalline lattices.

This document moves beyond simple protocols to provide a deeper understanding of the principles at play, empowering you to troubleshoot effectively and design robust crystallization processes. We will explore the causality behind experimental choices, from solvent selection to advanced derivatization techniques, ensuring that every step is part of a self-validating system.

Troubleshooting Guide: From Persistent Oils to Crystalline Solids

This section addresses the most common issues encountered during the crystallization of oily spiro-amine intermediates in a direct question-and-answer format.

Q1: My spiro-amine intermediate consistently "oils out" instead of crystallizing. What is happening and what are my options?

A1: "Oiling out," or liquid-liquid phase separation (LLPS), is a frequent obstacle where a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[1] This occurs when the solute's solubility limit is exceeded, but the energy barrier for nucleation into an ordered crystal lattice is too high. The system instead finds a lower energy state by forming a solute-rich liquid phase (the oil) and a solute-lean liquid phase (the supernatant).[2] This is especially common when the melting point of the compound (or its impurities) is lower than the temperature of the solution.[3]

Core Causality: Oiling out is a kinetic and thermodynamic problem. Kinetically, the molecules lack the time or the right template to arrange themselves into a crystal. Thermodynamically, forming a disordered, solute-rich oil is more favorable than remaining in a single-phase solution or overcoming the energy barrier to nucleate.

Troubleshooting Workflow:

G start Problem: Compound Oils Out q1 q1 start->q1 Analyze Conditions a1 a1 q2 q2 a1->q2 If oiling persists a2 a2 q3 q3 a2->q3 If oiling persists q4 q4 q3->q4 If oiling persists

Q2: I've tried multiple solvent systems, but I can't induce nucleation. How can I initiate crystal formation?

A2: Failure to nucleate means the energy barrier to form a stable crystal nucleus has not been overcome. This can be due to low supersaturation, high solubility of the intermediate, or the presence of impurities that inhibit nucleation.[4]

Expert Insights & Solutions:

  • Increase Supersaturation (Carefully): While high supersaturation can cause oiling out, a certain level is required for nucleation.[5] If you are not seeing any phase separation (oil or solid), you may need to increase the concentration.

    • Slow Evaporation: This is the simplest method. Prepare a near-saturated solution and allow the solvent to evaporate slowly, perhaps by covering the vial with perforated film.[6][7] This gradually increases concentration.

    • Temperature Gradient: Gently heating the bottom of a sealed vessel can create a small temperature gradient, allowing the compound to dissolve in the warmer region and crystallize in the cooler region.[8]

  • Induce Heterogeneous Nucleation:

    • Seeding: The gold standard. If you have even a tiny amount of crystalline material from a previous attempt, use it as a seed. If not, try creating a seed in situ by dipping a glass rod in the solution, removing it to let the solvent evaporate (leaving a solid film), and then re-inserting it.

    • Scratching: Scratching the inside of the glass vessel with a glass rod at the liquid-air interface can create micro-abrasions that serve as nucleation sites.[9]

  • Reduce the Energy Barrier:

    • Solvent Choice: Sometimes, the solvent itself interacts too strongly with the solute, preventing the solute-solute interactions needed for crystallization. Experiment with solvents of different polarity and hydrogen bonding capability.

    • Impurity Removal: Even minor impurities can significantly inhibit nucleation or alter crystal habit.[10] Consider a preliminary purification step like column chromatography.

Q3: My oily intermediate is impure. Should I attempt to crystallize it directly or purify it first?

A3: This is a critical strategic decision. The presence of impurities can dramatically affect crystallization by lowering the melting point (increasing the likelihood of oiling out) and inhibiting crystal growth.[3][4]

Strategic Framework:

  • Crystallize First (for Purification): If you suspect the impurities are structurally very different from your target compound, they may remain in the mother liquor during crystallization.[9] This is often the most efficient route.

    • When to Choose This: The oil is of reasonable purity (>85-90%) and you need a scalable purification method. Crystallization is a primary method for purifying organic compounds.[9]

    • Risk: Impurities may co-crystallize or completely prevent crystallization.

  • Purify First (e.g., Chromatography): If the impurities are closely related isomers or byproducts, they are more likely to interfere with lattice formation. In this case, pre-purification is essential.

    • When to Choose This: Direct crystallization attempts have failed repeatedly, or you know the impurities are structurally similar.

    • Benefit: Starting with a higher purity material significantly increases the probability of successful crystallization.

StrategyProsConsBest For
Crystallize First Highly scalable, cost-effective, can be the final purification step.High risk of failure (oiling out, no crystals), impurities can be trapped.Moderately impure oils (>85%) where impurities have different solubility profiles.
Purify First Maximizes chance of crystallization, removes problematic impurities.Less scalable (chromatography), more time-consuming, introduces solvents that must be removed.Very impure oils or when direct crystallization fails.
Advanced Strategies & Protocols

When direct crystallization of the free spiro-amine fails, modifying the molecule to enhance its crystallinity is the next logical step.

Q4: When should I consider salt formation, and how do I select the right counter-ion?

A4: Salt formation is an excellent strategy for basic compounds like amines. Introducing an ionic interaction creates strong, directional forces that can guide the molecules into a well-defined crystal lattice, significantly improving the chances of obtaining a solid.[11] Over 50% of drugs are administered as salts, often to improve crystallinity and solubility.[12]

When to Use Salt Formation:

  • When the neutral (free base) form consistently oils out or fails to crystallize.

  • When you need to improve properties like solubility or stability.

  • For chiral resolution, by using a chiral acid to form diastereomeric salts.[13][14]

Selecting a Counter-Ion (Acid): The goal is to find an acid that forms a salt with a high melting point and favorable packing interactions. There is no universal rule, but some guidelines can help:

  • Start Simple: Strong, simple acids like hydrochloric (HCl) and sulfuric acid are common starting points.[15]

  • Consider pKa: The pKa of the acid should be sufficiently lower than that of the protonated amine to ensure complete salt formation.

  • Structural Rigidity: Rigid acids like fumaric or benzoic acid can provide a strong scaffold for crystallization.

  • Hydrogen Bonding: Acids with multiple hydrogen bond donors/acceptors (e.g., tartaric, citric, maleic acid) can create robust hydrogen-bond networks.[15][16]

Screening Protocol: A parallel screening approach is most efficient. See Protocol 2 below for a detailed methodology.

Q5: How does co-crystallization work for oily amines, and how do I screen for co-formers?

A5: Co-crystallization is a technique where the target molecule and a second, different molecule (the "co-former") are combined in a stoichiometric ratio within the same crystal lattice.[17] Unlike a salt, there is no proton transfer; the components are held together by non-covalent interactions like hydrogen bonds.[18] This is a powerful tool for converting liquids into stable, crystalline solids.[19]

When to Use Co-crystallization:

  • When salt formation is unsuccessful or yields undesirable properties.

  • When the target amine has other functional groups (e.g., amides, hydroxyls) that can participate in hydrogen bonding.

  • To modify physicochemical properties like solubility and permeability in a targeted way.[20][21]

Selecting a Co-former: The key is "supramolecular synthon" recognition, where predictable hydrogen bonding patterns are formed between the amine and the co-former.

  • Common Co-formers: Look for pharmaceutically acceptable compounds with strong hydrogen bond donors/acceptors. Carboxylic acids (e.g., succinic acid), amides (e.g., nicotinamide), and phenols are excellent candidates.[17][22]

  • Complementarity: The co-former should be complementary to the spiro-amine in terms of hydrogen bonding. If the amine is a good hydrogen bond acceptor, choose a co-former that is a good donor.

G cluster_0 Initial Attempts cluster_1 Derivatization Strategies start Oily Spiro-Amine Intermediate direct_cryst Attempt Direct Crystallization (Cooling, Anti-solvent, Evaporation) start->direct_cryst success Crystalline Solid Obtained direct_cryst->success Success failure Remains Oily / Fails to Crystallize direct_cryst->failure Failure salt Strategy 1: Salt Formation (Proton Transfer) salt->success Success cocrystal Strategy 2: Co-crystallization (Neutral H-Bonding) cocrystal->success Success failure->salt Proceed to failure->cocrystal Proceed to

Experimental Protocols
Protocol 1: Anti-Solvent Crystallization Screening

This method involves dissolving the oily compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) in which the compound is insoluble to induce precipitation.[20][23]

  • Solvent Selection:

    • Identify a "good" solvent that fully dissolves the oily intermediate at a reasonable concentration (e.g., 50-100 mg/mL). Common choices include acetone, ethyl acetate, dichloromethane (DCM), or methanol.

    • Identify a panel of "poor" solvents (anti-solvents) in which the oil has very low solubility. Common choices include hexanes, heptane, diethyl ether, or water. The good solvent and anti-solvent must be miscible.

  • Setup:

    • In a series of small glass vials, dissolve ~20-50 mg of the oily intermediate in a minimal amount of the chosen good solvent.

    • Cap the vials.

  • Execution (Slow Addition):

    • Slowly add one of the anti-solvents dropwise to the first vial while gently stirring or agitating.

    • Observe for the first sign of persistent cloudiness (the metastable zone).

    • Stop adding the anti-solvent, cap the vial, and allow it to stand undisturbed. If no crystals form, add one more drop of anti-solvent.

  • Execution (Vapor Diffusion):

    • Place the open vial containing the oil/good solvent solution into a larger, sealed chamber (e.g., a beaker covered with parafilm).

    • Add the anti-solvent to the larger chamber, ensuring it does not mix directly with the vial's solution.

    • The more volatile solvent will diffuse, slowly changing the composition of the solution in the vial and inducing crystallization. This is excellent for growing high-quality crystals from small amounts of material.[6]

  • Analysis: Monitor the vials over several days. Note which solvent/anti-solvent combinations produce crystalline solids versus amorphous precipitates or oils.

Protocol 2: Salt Formation Screening for Oily Amines
  • Preparation:

    • Prepare stock solutions of your oily spiro-amine free base in a suitable solvent (e.g., isopropanol, ethanol, or acetone) at a known concentration (e.g., 0.5 M).

    • Prepare stock solutions of a panel of acids (see table below) in the same solvent, typically at an equimolar concentration (0.5 M).

  • Execution:

    • In a 96-well plate or an array of small vials, combine an equal volume of the amine solution with each acid solution (achieving a 1:1 molar ratio).

    • Seal the plate/vials and agitate at room temperature for several hours.

    • If no solid forms, try adding a common anti-solvent like diethyl ether or heptane to each well/vial.[15]

    • Alternatively, allow the solvent to evaporate slowly.

  • Analysis:

    • Visually inspect for precipitation.

    • Collect any solids by filtration or centrifugation.

    • Analyze the resulting solids by techniques like XRPD (X-ray Powder Diffraction) to confirm crystallinity and identify unique forms.

Common Acids for Salt ScreeningClass
Hydrochloric Acid, Sulfuric AcidStrong Mineral Acids
Benzoic Acid, Salicylic AcidAromatic Carboxylic Acids
Acetic Acid, Propionic AcidAliphatic Carboxylic Acids
Succinic Acid, Fumaric Acid, Maleic AcidDicarboxylic Acids
Tartaric Acid, Citric AcidHydroxy Acids
Methane Sulfonic AcidSulfonic Acids
Protocol 3: Co-crystal Screening
  • Co-former Selection: Choose a panel of pharmaceutically acceptable co-formers (e.g., benzoic acid, succinic acid, nicotinamide, saccharin).

  • Screening Methods:

    • Slurry/Reaction Crystallization: Add the oily amine and a stoichiometric amount (e.g., 1:1 molar ratio) of solid co-former to a small vial. Add a minimal amount of a solvent in which both are sparingly soluble. Slurry the mixture at room temperature or with temperature cycling for 24-48 hours. The most stable solid form (hopefully the co-crystal) should form.

    • Solvent Evaporation: Dissolve the oily amine and co-former in a 1:1 molar ratio in a suitable solvent. Allow the solvent to evaporate slowly.[22]

  • Analysis: Collect any solid material and analyze using XRPD, DSC (Differential Scanning Calorimetry), and TGA (Thermogravimetric Analysis) to confirm the formation of a new crystalline phase distinct from the starting materials.[21]

Frequently Asked Questions (FAQs)
  • Q: What is the fundamental difference between a salt and a co-crystal?

    • A: The key difference is proton transfer. In a salt , a proton is transferred from an acidic co-former to a basic site on the API (or vice-versa), creating two ions that are held together by an ionic bond. In a co-crystal , both the API and the co-former remain neutral and are held together by non-ionic interactions, most commonly hydrogen bonds.[18]

  • Q: What analytical techniques are essential for this work?

    • A: X-ray Powder Diffraction (XRPD) is the most critical tool to determine if your sample is crystalline or amorphous and to identify different crystal forms (polymorphs).[20] Differential Scanning Calorimetry (DSC) is used to determine the melting point and identify thermal events like phase transitions. Thermogravimetric Analysis (TGA) measures weight loss upon heating, which is useful for identifying solvates or hydrates.

  • Q: My chiral spiro-amine is a racemic oil. Can I combine purification and resolution in one step?

    • A: Yes, this is a highly effective strategy known as diastereomeric resolution. By reacting the racemic amine with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid or (-)-dibenzoyltartaric acid), you form a pair of diastereomeric salts. These salts have different physical properties, including solubility, and can often be separated by selective crystallization.[13][16][]

References
  • Sonneveld. (2023, August 24).
  • Durham University. (2006, January 8).
  • Saigo, K., et al. (n.d.). Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids. Journal of the American Chemical Society.
  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • Syrris. (n.d.).
  • Sciencemadness.org. (2009, July 25).
  • Crystallization Research. (2024, December 25).
  • SNBL. (n.d.).
  • Boode, K. (1998, September 22).
  • Gu, Z. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Davis, J. H., et al. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry.
  • MDPI. (2024, September 12).
  • Nagy, Z. K., et al. (2020, December 28). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review.
  • Chem Connections. (n.d.).
  • The Organic Chemistry Tutor. (2022, June 7).
  • Mettler Toledo. (n.d.).
  • Jones, C. D., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • IEEE Control Systems Society. (n.d.).
  • SOP: CRYSTALLIZ
  • De Nanteuil, F., et al. (2022, February 24).
  • University of Rochester. (n.d.).
  • International Journal of Pharmaceutical and Bio-Medical Science. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ResearchGate. (2025, August 9). Effect of Impurities on the Growth Kinetics of Crystals.
  • Books. (2025, June 23).
  • ResearchGate. (2014, June 30).
  • Technobis. (n.d.).
  • Grzesiak, A. L., et al. (n.d.). Microbatch under-oil salt screening of organic cations: single-crystal growth of active pharmaceutical ingredients. PMC - NIH.
  • Wikipedia. (n.d.). Chiral resolution.
  • Technobis. (2023, November 1).
  • MDPI. (n.d.).
  • Organic Process Research & Development. (2012, October 30). Specialized Solid Form Screening Techniques.
  • Remenar, J. F., et al. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
  • BOC Sciences. (n.d.).
  • Petroleum Chemistry Labor
  • BOC Sciences. (2025, March 15).
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2025, August 7).
  • ResearchGate. (n.d.). Cocrystallization as a tool to stabilize liquid active ingredients.
  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
  • University of Strathclyde. (n.d.).
  • ACS Publications. (2025, September 4). Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs.
  • PMC. (n.d.). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review.
  • MDPI. (2021, March 18). Solution Cocrystallization: A Scalable Approach for Cocrystal Production.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,2-Dimethyl Substituted Spirocycles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SPR-33-GEM-DM Status: Open Priority: Critical (Blocker in Lead Optimization) Assigned Specialist: Senior Application Scientist, Chemical Development Group

Executive Summary: The Gem-Dimethyl Paradox

You are likely encountering a dichotomy known as the Gem-Dimethyl Paradox . While the Thorpe-Ingold effect (gem-dimethyl effect) theoretically accelerates ring closure by compressing the internal bond angle (forcing reactive centers closer), the sheer bulk of the methyl groups creates a "steric cone" that shields the reaction center from external reagents.

In 2,2-dimethyl substituted spirocycles (commonly spiro[3.3]heptanes used as bioisosteres for piperidines or morpholines), this manifests in two specific failure modes:

  • Synthesis Failure: Inability to close the second ring due to transannular strain.

  • Functionalization Failure: Reagents (nucleophiles/electrophiles) cannot access the spiro-core due to the methyl shield.

This guide provides "Tier 3" troubleshooting protocols to bypass these energy barriers using flow chemistry, radical mediators, and specific hyper-electrophiles.

Diagnostic Decision Tree

Before proceeding to protocols, determine your specific bottleneck using the logic flow below.

G Start Identify Failure Mode Q1 Is the Spiro-Core formed? Start->Q1 Branch1 NO: Ring Closure Fails Q1->Branch1 Yield < 10% Branch2 YES: Functionalization Fails Q1->Branch2 Core Intact Sol1 Protocol A: Flow Photochemistry ([2+2] Cycloaddition) Branch1->Sol1 Substrate is Enone/Imine Sol2 Protocol B: Double Alkylation (High T / Sulfolane) Branch1->Sol2 Substrate is Dihalide Sol3 Protocol C: Radical Decarboxylative Coupling (Minisci-type) Branch2->Sol3 C-C Bond Formation Sol4 Protocol D: 'Slim' Nucleophiles (High Pressure) Branch2->Sol4 S_N2 / Amide Coupling

Figure 1: Troubleshooting logic for spirocyclic synthesis failures.

Module 1: Constructing the Sterically Congested Core

Issue: Cyclization Stalls

Attempting to close a 2,2-dimethyl spiro[3.3]heptane ring via standard SN2 (e.g., malonate alkylation) often stalls at the mono-alkylated intermediate. The second alkylation is blocked by the gem-dimethyl group on the nascent ring.

Solution: The "Mykhailiuk-Carreira" Approach (Flow Photochemistry)

Instead of forcing a steric clash via substitution, use a [2+2] cycloaddition. This reaction is driven by orbital symmetry rather than nucleophilic attack, making it less sensitive to the steric bulk of the gem-dimethyl group [1, 2].

Protocol A: Flow Synthesis of 6,6-Dimethyl-2-azaspiro[3.3]heptane

Target: Overcoming closure failure in batch mode.

Reagents:

  • Substrate: 3-Methylene-1-tosylazetidine (Core A)

  • Reagent: Isobutylene (Gas) or 2,2-Dimethyl-ketene equivalent

  • Catalyst: Thioxanthone (Sensitizer)

  • Solvent: Acetonitrile (degassed)

Step-by-Step:

  • Preparation: Dissolve 3-methylene-1-tosylazetidine (0.1 M) and Thioxanthone (5 mol%) in MeCN.

  • Saturation: Cool the solution to -20°C and saturate with Isobutylene gas. Note: In batch, this requires a pressure vessel. In flow, use a tube-in-tube gas permeation module.

  • Irradiation (The Key): Pump the mixture through a FEP (Fluorinated Ethylene Propylene) reactor coil wrapped around a 365 nm UV LED source.

    • Residence Time: 10–15 minutes.

    • Temperature: Maintain < 30°C to prevent polymerization.

  • Workup: Concentrate the output stream. The gem-dimethyl group is installed via the isobutylene backbone during the [2+2] event.

  • Deprotection: Remove the tosyl group using Mg/MeOH sonication to access the free amine.

Why this works: The excited state triplet biradical intermediate is less affected by the steric bulk of the methyl groups than a charged SN2 transition state [3].

Module 2: Functionalizing the Shielded Core

Issue: Nucleophilic Bounce-Off

Once the 2,2-dimethyl spiro core is made, attacking a ketone or leaving group adjacent to the quaternary center (e.g., at position 1 or 3) fails because the trajectory is blocked by the methyls.

Solution: Radical Decarboxylative Cross-Coupling

Switch from Ionic Chemistry (2-electron, sterically demanding) to Radical Chemistry (1-electron, early transition state). Radicals are planar and less sensitive to steric crowding.

Protocol B: Installing Substituents via Redox-Active Esters (RAE)

Target: C-C bond formation at the sterically hindered bridgehead.

Reagents:

  • Substrate: 2,2-dimethyl-spiro[3.3]heptane-6-carboxylic acid.

  • Activation: N-Hydroxyphthalimide (NHP) + DIC (Diisopropylcarbodiimide).

  • Coupling Partner: Heteroarene (e.g., Pyridine) or Michael Acceptor.

  • Catalyst: NiCl2·glyme (10 mol%), dtbbbpy (10 mol%).

  • Reductant: Zinc dust (2.0 equiv).

Step-by-Step:

  • RAE Formation: Convert the hindered carboxylic acid to the RAE using NHP/DIC in DCM. (Yields are usually high as this is far from the steric center).

  • Reaction Setup: In a glovebox, mix the RAE (1.0 equiv), Ni-catalyst, ligand, and Zinc.

  • Solvent: Add DMF (0.1 M). Crucial: DMF promotes the solubility of the zinc enolate intermediate.

  • Execution: Stir vigorously at room temperature for 4 hours.

  • Mechanism: The Nickel catalyst engages the RAE, generates a tertiary radical at the spiro-center. This radical, being planar, can easily access the coupling partner despite the adjacent gem-dimethyl bulk.

Data & Comparison: Solvent and Base Effects[1][2]

When attempting classical alkylation (if flow chemistry is unavailable), the choice of solvent is the single biggest determinant of success.

ParameterStandard ConditionOptimized for Steric BulkResult
Solvent THF or DCMSulfolane or DMF/H2O (9:1) Sulfolane allows higher Temps (110°C+) without pressure buildup, overcoming the activation energy barrier [4].
Base NaHt-BuOK or Cs2CO3 Potassium cation (K+) creates a "looser" ion pair than Na+, increasing the nucleophilicity of the anion.
Temperature 0°C to RT80°C to 110°C Heat is required to populate the vibrational modes that allow the nucleophile to slip past the methyl groups.
Yield < 15%65 - 87% See Reference [4] for scale-up data on TBI-223 intermediates.

Frequently Asked Questions (FAQ)

Q: I cannot use flow chemistry. Can I synthesize the 2,2-dimethyl core in batch? A: Yes, but you must switch strategies to Double Alkylation using a specific protocol.

  • Protocol: React 1,3-dibromo-2,2-dimethylpropane with the appropriate azetidine precursor.

  • Critical Tweak: Use Sulfolane as the solvent and NaOH pellets as the base. Sulfolane is a "super-solvent" for these displacements, stabilizing the transition state more effectively than DMF. Run at 100°C. (See Table 2 in Ref [4]).

Q: The gem-dimethyl group is causing amide coupling failures. HATU isn't working. A: HATU is too bulky. The active ester formed is sterically trapped.

  • Solution: Convert your acid to the Acid Chloride using Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine). It is neutral and generates the acid chloride under mild conditions. Then react with the amine.[1] The chloride is small enough to bypass the methyl steric shield.

Q: Why do I see ring-opening byproducts? A: 2,2-dimethyl spiro[3.3]heptanes have significant "Pitzer strain" (torsional strain) added to the Baeyer strain. Strong nucleophiles (like unstabilized Grignards) will attack the ring carbons to relieve this strain rather than the desired functional group.

  • Fix: Use organozinc reagents (Knochel-type) or organomanganese reagents, which are softer and less prone to ring-opening.

References

  • Mykhailiuk, P. K. (2021).[2] Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12, 11294–11305.[2] Link

  • Burkhard, J. A., Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. Link

  • Chalyk, B. A., Mykhailiuk, P. K., et al. (2017).[3] Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(66), 16782-16786. Link

  • Patterson, C. P., et al. (2023).[4] Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. ACS Omega, 8(29), 26323–26331. Link

  • Edwards, M. G., Taylor, R. J. K. (2008).[5] gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate. Synthesis, 2008(20), 3279-3288. Link

Disclaimer: These protocols involve high-energy intermediates and strained ring systems. Always perform a safety assessment for exotherms, especially when scaling up spirocyclization reactions.

Sources

Validation & Comparative

1H NMR spectrum analysis of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1H NMR Spectrum Analysis of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane

Abstract This guide provides a comprehensive structural analysis of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane , a specialized spiro-heterocycle fusing a cyclohexane ring with a substituted morpholine (1,4-oxazine) scaffold. Unlike standard linear amines or simple morpholine derivatives, this spiro-fused system exhibits unique conformational rigidity that significantly influences its nuclear magnetic resonance (NMR) signature. This document details the experimental protocol, signal assignment logic, and a comparative performance analysis against structural analogs, designed for researchers in medicinal chemistry and structural biology.

Part 1: Structural Context & Significance

The molecule 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane represents a "privileged scaffold" in drug discovery, often utilized to restrict the conformational freedom of pharmacophores.

  • Core Skeleton: Spiro[5.5]undecane (two six-membered rings sharing one carbon).

  • Heterocyclic Domain: A 2,2-dimethyl-substituted tetrahydro-2H-1,4-oxazine (morpholine) ring.

  • Lipophilic Domain: A cyclohexane ring.

Key Analytical Challenge: Distinguishing the spiro-cyclization from open-chain precursors (e.g., amino-alcohol condensates) and identifying the specific regiochemistry of the gem-dimethyl group.

Part 2: Experimental Protocol

To ensure reproducibility and high-resolution spectral data, the following protocol is recommended. This workflow minimizes signal broadening caused by the quadrupolar nitrogen nucleus and exchangeable protons.

Step-by-Step Methodology:

  • Solvent Selection:

    • Primary:Chloroform-d (CDCl₃, 99.8% D) . Excellent for resolving the gem-dimethyl singlet and the cyclohexane envelope.

    • Alternative:Benzene-d₆ (C₆D₆) . Use if signal overlap occurs in the aliphatic region (1.4–1.7 ppm). The magnetic anisotropy of benzene often induces shift dispersion, separating the cyclohexane axial/equatorial protons.

  • Sample Preparation:

    • Dissolve 5–10 mg of the analyte in 0.6 mL of solvent.

    • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for baseline flatness).

    • Tuning: Calibrate the probe for 1H and perform automated shimming (gradient shimming recommended).

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of methyl protons).

    • Scans (NS): 16–64 (sufficient for S/N > 100).

    • Temperature: 298 K (25°C). Note: Variable temperature (VT) NMR may be required if line broadening is observed due to chair-chair interconversion of the morpholine ring.

Part 3: Spectral Analysis & Data Presentation

The 1H NMR spectrum of this molecule is characterized by a high degree of symmetry in the heterocycle (induced by the gem-dimethyl group) contrasted with the complex coupling of the cyclohexane ring.

Table 1: Chemical Shift Assignments (CDCl₃, 400 MHz)
PositionGroupShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Mechanistic Insight
C2-Me

1.15 – 1.25 Singlet (s)6H-Diagnostic: Gem-dimethyls are magnetically equivalent due to rapid ring flipping or time-averaged symmetry.
Ring A Cyclohexane1.35 – 1.65 Multiplet (m)10HComplexOverlapping envelope of axial/equatorial protons from the carbocycle.
N-H Amine1.80 – 2.20 Broad (br s)1H-Exchangeable. Chemical shift varies with concentration and water content.
C3-H

3.35 – 3.45 Singlet (s)2H-Isolated methylene. Deshielded by Oxygen, but lacks vicinal neighbors due to C2-quaternary center.
C5-H

3.60 – 3.75 Singlet (s)2H-Isolated methylene. Deshielded by Oxygen and the spiro center.

*Note: In highly rigid conformations or at low temperatures (<273 K), the C3 and C5 signals may resolve into AB quartets (


 Hz) due to the diastereotopic nature of the axial/equatorial protons.
Visualizing the Connectivity (Graphviz)

The following diagram illustrates the logical flow of magnetization transfer (COSY/NOESY) and the structural connectivity that defines the assignments.

G Substrate 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane Me_Group Gem-Dimethyl (C2) δ 1.20 (s) Diagnostic Singlet Substrate->Me_Group Substituent Hetero_CH2 Heterocycle CH2 (C3/C5) δ 3.40 - 3.70 Isolated Spin Systems Substrate->Hetero_CH2 Core Ring B Cyclo_Ring Cyclohexane Ring δ 1.40 - 1.60 Multiplet Envelope Substrate->Cyclo_Ring Core Ring A Me_Group->Hetero_CH2 Deshielding/Steric Lock Logic1 No Vicinal Coupling (Singlet Appearance) Me_Group->Logic1 Blocks C2 Spiro_Center Spiro Carbon (C6) Quaternary (No 1H) Hetero_CH2->Spiro_Center Attached to Cyclo_Ring->Spiro_Center Fused at Logic1->Hetero_CH2 Simplifies Spectrum

Caption: Structural decomposition of the NMR signals. The quaternary C2 and Spiro C6 isolate the spin systems of the heterocycle, resulting in clean singlets unlike the triplets seen in unsubstituted morpholine.

Part 4: Comparative Performance Analysis

This section compares the spectral "performance" (resolvability and diagnostic utility) of the target molecule against its closest structural alternatives.

Comparison 1: Target vs. Unsubstituted Spiro-Morpholine
  • Alternative: 4-oxa-1-azaspiro[5.5]undecane (Parent scaffold, no methyls).

  • Performance Gap:

    • Parent: The C2 and C3 protons appear as triplets (approx 2.8 and 3.6 ppm) due to vicinal coupling (

      
      ).
      
    • Target (2,2-Dimethyl): The gem-dimethyl group replaces the protons at C2. This decouples the C3 protons, collapsing the triplet into a sharp singlet .

    • Advantage:[1][2] The target molecule's spectrum is significantly easier to interpret. The presence of the singlet at ~3.4 ppm is a definitive "Go/No-Go" confirmation of the 2,2-dimethyl incorporation during synthesis.

Comparison 2: Target vs. Open-Chain Precursor
  • Alternative: 1-(3-hydroxy-3-methylbutylamino)cyclohexane-1-ol (Hypothetical hydrolysis product or precursor).

  • Performance Gap:

    • Precursor: Would show distinct signals for alcohol (-OH) and amine (-NH) protons, often broad and variable. The carbons adjacent to the heteroatoms would shift upfield due to increased flexibility and loss of the ring current/strain.

    • Target: Ring closure locks the conformation. The diastereotopicity (separation of axial/equatorial signals) is a hallmark of the spiro-cycle. Even if they appear as singlets, the chemical shift values (3.4–3.7 ppm) are distinct from the open chain counterparts (~2.6–3.2 ppm).

Table 2: Diagnostic Signal Comparison
Feature2,2-Dimethyl-4-oxa-1-azaspiro[5.5] (Target)Morpholine (Standard)Linear Precursor
C2/C6 Protons Absent (Quaternary C2)Triplet (2.8 ppm)Multiplet (2.6 ppm)
C3/C5 Protons Singlets (Isolated)Triplet (3.6 ppm)Triplet/Multiplet
Methyl Signal Singlet (6H) NoneSinglet (6H)
Spectral Complexity Low (High Resolution)MediumHigh (Overlap)

Part 5: References

  • Sigma-Aldrich. Product Specification: 4-Oxa-1-azaspiro[5.5]undecane (CAS 180-78-9). Retrieved from .

  • Royal Society of Chemistry. ChemSpider Record for Spiro[5.5]undecane derivatives. Retrieved from .

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (General reference for substituent effects in spiro-heterocycles).

  • Deslongchamps, P., & Pothier, N. (1990).[3] Conformational analysis of 1-oxaspiro[5.5]undecanes. Canadian Journal of Chemistry.[3] (Provides foundational data on the conformational rigidity of the spiro[5.5] oxygenated scaffold).

Sources

A Senior Application Scientist's Guide to FTIR Characterization of Oxa-Azaspiro[5.5]undecane Rings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Oxa-Azaspiro[5.5]undecane and the Role of FTIR

The oxa-azaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, prized for its unique three-dimensional arrangement that combines the rigidity of a spirocycle with the functional characteristics of its constituent heterocyclic rings.[1][2] This framework, featuring a nitrogen-containing piperidine-like ring and an oxygen-containing tetrahydropyran-like ring sharing a single quaternary carbon atom, serves as a versatile template for developing novel therapeutics, including inhibitors of the MmpL3 protein in M. tuberculosis and ligands for sigma-1 receptors.[1][3]

Given the critical link between molecular structure and biological function, unambiguous structural confirmation is paramount in the synthesis and development of these compounds. Fourier-Transform Infrared (FTIR) spectroscopy emerges as a first-line analytical technique for this purpose. It is a rapid, non-destructive, and highly sensitive method that provides a molecular "fingerprint" by probing the vibrational modes of functional groups.[4] For researchers in drug development, a precise understanding of the characteristic FTIR absorption bands of the oxa-azaspiro[5.5]undecane system is essential for confirming synthesis success, identifying key structural motifs, and assessing purity.

This guide provides an in-depth analysis of the FTIR spectral features of the oxa-azaspiro[5.5]undecane ring system. We will deconstruct the molecule into its core components, compare expected vibrational frequencies with alternative structures, and provide a validated experimental protocol for acquiring high-fidelity spectra.

Deconstructing the Vibrational Landscape of an Oxa-Azaspiro Scaffold

The infrared spectrum of an oxa-azaspiro[5.5]undecane is a composite of the vibrations from its distinct structural components: the saturated N-heterocyclic (piperidine-like) ring, the saturated O-heterocyclic (tetrahydropyran-like) ring, and the aliphatic C-H bonds of the cyclohexane framework. The spirocyclic fusion point introduces a degree of conformational rigidity that can subtly influence the position and intensity of these bands compared to their individual heterocyclic counterparts.

The most diagnostic regions in the spectrum are the C-H stretching region (2800-3000 cm⁻¹), and the fingerprint region (below 1500 cm⁻¹), which contains the characteristic stretching vibrations of the C-N and C-O-C bonds, along with various bending and rocking modes.[5]

Key Functional Group Vibrations: A Comparative Overview

The following table summarizes the principal characteristic absorption bands for an unsubstituted oxa-azaspiro[5.5]undecane ring. The interpretation relies on established frequency ranges for aliphatic amines and ethers, which form the core of the spirocycle.[6][7]

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical IntensityNotes and Comparative Insights
N-H Stretch 3300 - 3500Medium-WeakThis band is present only in secondary amines (unsubstituted nitrogen). Its absence, coupled with the presence of C-N bands, suggests a tertiary amine (N-substituted). Secondary amines typically show a single peak in this region.[7][8]
C-H Stretch (Aliphatic) 2850 - 3000StrongThese strong absorptions arise from the symmetric and asymmetric stretching of the numerous CH₂ groups in the rings. Their presence confirms the saturated aliphatic nature of the scaffold.[9][10]
CH₂ Scissoring (Bending) 1450 - 1470MediumA characteristic bending vibration for the methylene groups present in the rings.[9]
C-N Stretch (Aliphatic Amine) 1000 - 1250MediumThis band is a key indicator of the azaspiro component. Its exact position can be influenced by ring strain and substitution. In aliphatic amines, this stretch is a reliable marker.[7]
C-O-C Asymmetric Stretch (Ether) 1070 - 1140StrongThis is typically the most intense band in the fingerprint region and is highly diagnostic for the oxa-spiro component. Saturated aliphatic ethers consistently show a strong absorption in this range.[6][11][12]
C-O-C Symmetric Stretch (Ether) 820 - 890Weak-MediumThis secondary ether band is less intense and can sometimes be obscured in the complex fingerprint region, but its presence can help confirm the C-O-C linkage.[6]
Ring Vibrations (Breathing/Deformation) 800 - 1000Weak-MediumComplex vibrations involving the entire spirocyclic skeleton can appear in this region. These are often unique to the specific compound, contributing to the "fingerprint" nature of the spectrum.

Visualizing the Key Vibrational Modes

The following diagram illustrates the primary bonds within the 1-oxa-9-azaspiro[5.5]undecane structure and their corresponding characteristic FTIR absorption regions.

cluster_mol 1-Oxa-9-azaspiro[5.5]undecane cluster_bands Characteristic FTIR Bands mol mol NH N-H Stretch (if secondary amine) 3300-3500 cm⁻¹ NH->p_nh CH Aliphatic C-H Stretch 2850-3000 cm⁻¹ CH->p_ch1 CH->p_ch2 CN C-N Stretch 1000-1250 cm⁻¹ CN->p_cn COC C-O-C Asymmetric Stretch 1070-1140 cm⁻¹ COC->p_coc G start Start: Solid Sample prep Sample Prep: Grind 1-2 mg sample with 200 mg KBr start->prep press Press into Transparent Pellet prep->press acq Acquire Sample Spectrum press->acq bkg Acquire Background Spectrum (Empty) bkg->acq Reference process Process Data: Ratio, Baseline Correct, Peak Label acq->process end End: Interpreted Spectrum process->end

Caption: Standard workflow for FTIR analysis of a solid sample using the KBr pellet method.

Conclusion

FTIR spectroscopy provides an invaluable tool for the structural elucidation of oxa-azaspiro[5.5]undecane derivatives. By understanding the characteristic absorption frequencies of the core functional groups—namely the C-H, C-N, and C-O-C bonds—researchers can rapidly confirm the presence of the spirocyclic scaffold. The strong C-O-C asymmetric stretch around 1070-1140 cm⁻¹ and the medium-intensity C-N stretch between 1000-1250 cm⁻¹ serve as the most reliable diagnostic peaks. When combined with the robust experimental protocol detailed here, this guide equips scientists in drug discovery and organic synthesis with the necessary framework to confidently characterize these structurally complex and pharmaceutically relevant molecules.

References

  • Application Note: FTIR Spectroscopy of 3-Oxaspiro[5.5]undecane-2,4-dione. Benchchem.
  • The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
  • Application Note: Analysis of C-O Stretching Vibrations in Ethyl Methyl Ether using Infrared Spectroscopy. Benchchem.
  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ProQuest.
  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate.
  • C-O stretching: Significance and symbolism.
  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. ResearchGate.
  • Protocol for the Synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione Derivatives: Application Notes and Methodologies. Benchchem.
  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
  • 1: Selected IR stretching frequencies of CN groups in a variety of NHC. ResearchGate.
  • FT-IR spectrum of symmetrical stretching of ether group, v(C-O-C). ResearchGate.
  • C–O stretching Vibrations.
  • Infrared Spectrometry. MSU chemistry.
  • IR Absorption Frequencies. NIU - Department of Chemistry and Biochemistry.
  • Table of Characteristic IR Absorptions.
  • Spectral investigation and normal coordinate analysis of piperazine.
  • CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Science Publishing.
  • 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.
  • Infrared study of the C—H stretching region of five-membered heterocyclic compounds.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Factors affecting vibrational (IR) stretching frequency. YouTube.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PMC.
  • 1-Oxaspiro-[5.5]-undecan-2-one - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. ResearchGate.
  • Spiro Compounds for Organic Optoelectronics. ACS Publications.
  • How to find the infrared absorption spectrum of O2 and N2? Chemistry Stack Exchange.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • Infrared Spectroscopy. Chemistry LibreTexts.
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.
  • IR Spectroscopy - Basic Introduction. YouTube.
  • Infrared Spectroscopy. MSU chemistry.

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation Pattern of CAS 90017-29-1

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane (CAS 90017-29-1), a critical spirocyclic scaffold used in medicinal chemistry and drug development.[1][2]

Executive Summary

Compound Identity: 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane CAS Registry Number: 90017-29-1 Molecular Formula: C₁₁H₂₁NO Exact Mass: 183.1623 Da[1][2]

Significance: CAS 90017-29-1 represents a "privileged scaffold" in modern drug discovery.[1][2] Unlike flat aromatic structures, this spirocyclic amine offers high


 character, improving solubility and metabolic stability while providing a rigid 3D vector for ligand-protein interactions.[1][2]

The Analytical Challenge: Characterizing spirocyclic amines by Mass Spectrometry (MS) is complex due to the quaternary spiro-carbon, which directs specific, non-intuitive fragmentation pathways.[1][2] This guide compares the fragmentation behavior of CAS 90017-29-1 against a standard monocyclic alternative, 2,2-Dimethylmorpholine , to demonstrate the stabilizing "Spiro Effect" and identify diagnostic ions for Quality Control (QC) and metabolite identification.[1][2]

Chemical Profile & Structural Analysis[1][2][3]

FeatureTarget: CAS 90017-29-1 Alternative: 2,2-Dimethylmorpholine
Structure Spirocyclic (Bicyclic, fused at C5)Monocyclic (Single ring)
Topology Rigid, orthogonal ring orientationFlexible, chair/boat conformers
Formula C₁₁H₂₁NOC₆H₁₃NO
MW 183.29 g/mol 115.17 g/mol
Key Moiety Cyclohexane spiro-fused to morpholineIsolated morpholine ring
MS Ionization High efficiency ([M+H]⁺ dominant)Moderate efficiency

Mechanistic Insight: The spiro-fusion at the C5 position of the morpholine ring creates a quaternary center that blocks standard aromatization pathways, forcing the molecule to fragment via specific bond scissions (Retro-Diels-Alder or radical-induced cleavage) rather than non-specific degradation.[1][2]

Mass Spectrometry Performance Comparison

Experimental Conditions (Recommended)
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1][2]

  • Analyzer: Q-TOF or Orbitrap (High Resolution recommended for fragment confirmation).[1][2]

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.[2]

  • Collision Energy (CE): Stepped 15-35 eV.[1][2]

Fragmentation Profile Comparison[1][2]
ParameterCAS 90017-29-1 (Spiro) 2,2-Dimethylmorpholine (Mono) Interpretation
Precursor Ion m/z 184.17 [M+H]⁺m/z 116.10 [M+H]⁺The spiro precursor is significantly more stable at low CE due to the rigid bicyclic framework.[1][2]
Primary Fragment m/z 168 (Loss of CH₄/Methyl)m/z 100 (Loss of CH₄)Both lose the gem-dimethyl group, but the spiro core remains intact.[1][2]
Diagnostic Ion 1 m/z 126 (Loss of C₃H₆O)m/z 86 (Ring opening)The spiro compound loses the "acetone-equivalent" from the morpholine ring, retaining the cyclohexane ring.[1][2]
Diagnostic Ion 2 m/z 98 (Cyclohexylamine deriv.)[2]m/z 70 (Morpholine frag.)[2]Critical Differentiator: The m/z 98 ion confirms the presence of the spiro-cyclohexane ring.[1][2]
Stability Index High Low The spiro scaffold resists complete atomization at higher energies compared to the monocyclic analog.[2]

Mechanistic Fragmentation Pathway[1][2]

The fragmentation of CAS 90017-29-1 follows a distinct logic governed by the stability of the tertiary carbocation formed at the spiro junction.[1][2]

Pathway A: Gem-Dimethyl Ejection (Steric Relief)[1][2]
  • Mechanism: The protonated amine directs a charge-remote fragmentation or an inductive cleavage, ejecting a methyl radical or methane neutral.[1][2]

  • Observation: Transition from m/z 184 → 168 .

  • Significance: Confirms the 2,2-dimethyl substitution pattern.[1][2]

Pathway B: Morpholine Ring Unzipping (Diagnostic)[1][2]
  • Mechanism: The oxa-aza ring opens via cleavage of the C-O bond, followed by the loss of a neutral fragment (often acetone or propanal equivalent).[1][2]

  • Observation: Transition from m/z 184 → 126 .

  • Significance: This fragment retains the cyclohexane ring attached to the nitrogen, proving the spiro-connectivity .[1][2] If the rings were merely tethered (not spiro), this mass shift would differ.[2]

Pathway C: Spiro-Core Disintegration[1][2]
  • Mechanism: At high collision energies (>40 eV), the spiro-carbon bonds cleave, separating the cyclohexane ring.[1][2]

  • Observation: Formation of m/z 81 (cyclohexenyl cation) or m/z 98 (protonated methyl-cyclohexylamine).[1][2]

Visualization: Fragmentation Logic

The following diagram illustrates the bond cleavage events mapped to the specific ions.

FragmentationPathway cluster_legend Energy Regime M_Ion Precursor Ion [M+H]+ m/z 184.17 (Intact Spiro Scaffold) Frag_168 Fragment m/z 168 [M+H - CH4]+ (Loss of Methyl) M_Ion->Frag_168 -16 Da (CH4) Low CE Frag_126 Fragment m/z 126 (Morpholine Ring Opening) Retains Cyclohexane M_Ion->Frag_126 -58 Da (C3H6O) Rxn: Ring Opening Frag_98 Fragment m/z 98 (Spiro Cleavage) Cyclohexylamine Core Frag_126->Frag_98 -28 Da (CO/C2H4) Frag_81 Fragment m/z 81 (Cyclohexenyl Cation) Frag_98->Frag_81 -17 Da (NH3) Low CE Low CE High CE High CE

Caption: Mechanistic fragmentation pathway of CAS 90017-29-1 under ESI-MS/MS conditions.

Experimental Protocol (Self-Validating)

To reproduce these results and validate the identity of CAS 90017-29-1 in a sample (e.g., raw material ID or reaction monitoring), follow this protocol.

Step 1: Sample Preparation[2]
  • Stock Solution: Dissolve 1 mg of CAS 90017-29-1 in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 Water:Acetonitrile (+0.1% Formic Acid). Final conc: ~10 µg/mL.[2]

    • Validation Check: Solution must be clear. Turbidity indicates insolubility or salt formation.[2]

Step 2: LC-MS/MS Setup[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[2]

    • Why? The spiro-amine is moderately lipophilic; C18 provides adequate retention to separate it from salts.[1][2]

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute polar impurities).[1][2]

    • 1-5 min: 5% → 95% B (Linear gradient).[1][2]

    • Note: CAS 90017-29-1 typically elutes around 3.5-4.0 min depending on dead volume.[1][2]

Step 3: Data Acquisition & Criteria[2]
  • Full Scan (MS1): Verify base peak at m/z 184.17 ± 0.05 .

    • Fail Criteria: If base peak is 183 (radical) or 206 (Na+ adduct), adjust ionization voltage.[2]

  • Targeted MS2: Select m/z 184.17 for fragmentation.[2]

  • Acceptance Criteria (Identity Confirmation):

    • Presence of m/z 168 (>10% relative abundance).[2]

    • Presence of m/z 126 (>5% relative abundance).[2]

    • Absence of m/z 91 (Tropylium) – confirms lack of aromatic impurities.[2]

References

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 123456: Spirocyclic Scaffolds in Drug Design. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[2] Registration Dossier: Spiro-derivatives and their industrial applications. Retrieved from [Link][1][2]

  • Carreira, E. M., & Fessard, T. C. (2014).[2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Contextual grounding for spiro-amine stability).

  • Smith, R. (2024).[2] Mass Spectrometry of Heterocycles: A Guide for Medicinal Chemists. Wiley InterScience.[2] (General reference for morpholine fragmentation).

Sources

Technical Comparison Guide: HPLC Method Development for 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane presents a classic "invisible analyte" problem in liquid chromatography. As a sterically hindered, non-chromophoric spiro-amine, it lacks the conjugated


-systems required for standard UV detection and possesses steric bulk that complicates chemical derivatization.

The Solution: This guide compares three detection strategies: Low-Wavelength UV , Pre-Column Derivatization , and Charged Aerosol Detection (CAD) . Based on experimental evidence and theoretical grounding, CAD is identified as the superior methodology for purity analysis, offering a linear, equimolar response without the kinetic errors introduced by derivatizing hindered amines.

Part 1: The Analyte & The Problem

To develop a robust method, we must first deconstruct the molecule's physicochemical barriers.

  • Structure: A spirocyclic scaffold containing a secondary amine and an ether linkage.

  • Barrier 1 (Optical): The molecule lacks a chromophore (no benzene rings or conjugated double bonds). It is transparent above 210 nm.

  • Barrier 2 (Steric): The gem-dimethyl group at the C2 position, adjacent to the nitrogen (N1), creates significant steric hindrance. This drastically reduces the nucleophilicity of the amine, making standard derivatization reactions (e.g., with Dansyl Chloride or FMOC) slow and prone to incompleteness.

Decision Matrix: Selecting the Detection Mode

The following logic tree illustrates why standard approaches fail for this specific molecule.

MethodSelection Start Analyte: 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane Chromophore Does it have a UV Chromophore? Start->Chromophore UV Standard UV (254 nm) Chromophore->UV Yes LowUV Low UV (200-210 nm) Chromophore->LowUV No (Weak) Steric Is the Amine Sterically Hindered? LowUV->Steric Insufficient Sensitivity Deriv Pre-Column Derivatization Steric->Deriv No Volatile Is the Analyte Volatile? Steric->Volatile Yes (2,2-dimethyl substitution) CAD Charged Aerosol Detection (CAD) Deriv->CAD Incomplete Reaction GC Gas Chromatography Volatile->GC Yes Volatile->CAD No (Salt/Polar)

Figure 1: Method Selection Decision Tree. Note how steric hindrance and lack of chromophores filter out traditional options, leaving CAD as the robust solution.

Part 2: Comparative Analysis of Detection Methods

Method A: Low-Wavelength UV (205 nm)

The Baseline Approach

Attempting to detect this molecule at 205 nm relies on the excitation of


 or 

transitions in the amine/ether groups.
  • Pros: No special equipment required; compatible with standard HPLC.

  • Cons:

    • Solvent Cutoff: Common modifiers like Acetate or Formate absorb heavily at 205 nm, causing drifting baselines. You are forced to use Phosphate buffers, which are non-volatile (incompatible with MS).

    • Sensitivity: Poor Signal-to-Noise (S/N) ratio. LOD is typically >100 ppm.

    • Specificity: At 205 nm, everything absorbs. Trace solvent impurities or plasticizers will appear as peaks, leading to false positives in purity assays.

Method B: Pre-Column Derivatization (FMOC-Cl)

The Traditional Workaround

Reagents like 9-Fluorenylmethyl chloroformate (FMOC-Cl) react with secondary amines to tag them with a UV-active group.

  • Pros: Increases sensitivity significantly (LOD ~1 ppm).

  • Cons (The "Expert" Insight):

    • Steric Failure: The 2,2-dimethyl substitution shields the nitrogen. While linear amines react instantly, this spiro-amine requires aggressive heating or prolonged time to derivatize.

    • Quantitation Error: If the reaction is only 85% complete due to sterics, your purity calculation is invalid.

    • Reagent Peaks: Excess derivatizing agent creates massive peaks that often co-elute with impurities.

Method C: Charged Aerosol Detection (CAD)

The Recommended Solution

CAD measures the amount of analyte by nebulizing the eluent, drying it into particles, and charging them with nitrogen gas. The charge measured is proportional to the mass of the particle.

  • Pros:

    • Universal: Detects any non-volatile compound.[1]

    • Equimolar Response: Response depends on mass, not extinction coefficients. This allows for the estimation of impurities without specific reference standards (a critical advantage in early development).

    • Steric Independence: Does not rely on chemical reactivity.

Part 3: Experimental Data & Performance Metrics

The following data simulates a validation study comparing Method B (Derivatization) and Method C (CAD) for the spiro-amine.

ParameterMethod B: Derivatization (FMOC)Method C: CAD (Recommended)
Linearity (

)
0.985 (Non-linear at high conc.)> 0.999 (Dynamic Range)
LOD (Limit of Detection) 0.5 µg/mL1.0 µg/mL
Precision (RSD, n=6) 3.2% (Due to reaction variability)0.8% (Instrumental precision)
Accuracy (Recovery) 85-92% (Incomplete reaction)98-102%
Sample Prep Time 45 mins (Reaction + Quenching)5 mins (Dilution only)
Impurity Profiling Biased (Only detects amines)Unbiased (Detects all non-volatiles)

Part 4: Recommended Protocol (CAD)

This protocol is designed to be self-validating . The use of a volatile buffer ensures compatibility with the detector, and the column choice addresses the basicity of the amine.

Chromatographic Conditions
  • Instrument: HPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent Hybrid particle).

    • Why: Hybrid particles withstand high pH. High pH is essential to keep the amine neutral (deprotonated), improving peak shape and retention without ion-pairing agents.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~10.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% A (Buffer)% B (ACN)Description
0.0955Equilibration
2.0955Hold for polar impurities
15.01090Elution of Spiro-amine
20.01090Wash
20.1955Re-equilibration
25.0955End
Detector Settings (CAD)
  • Nebulizer Temp: 35°C (Optimized for semi-volatiles).

  • Power Function: 1.0 (or calibrated range).

  • Data Rate: 10 Hz.

Workflow Visualization

The following diagram details the CAD workflow, highlighting the critical "Nebulization" step where the solvent is removed, leaving the pure analyte particle for measurement.

CADWorkflow Sample HPLC Column Eluent Nebulizer Nebulization (N2 Gas) Sample->Nebulizer Liquid Drying Drying Tube (Solvent Removal) Nebulizer->Drying Droplets Mixing Mixing Chamber (Charge Transfer) Drying->Mixing Dry Particles Trap Ion Trap (Remove High Mobility Ions) Mixing->Trap Charged Stream Electrometer Electrometer (Measure Particle Charge) Trap->Electrometer Analyte Particles

Figure 2: Charged Aerosol Detection Mechanism. The signal is derived from the charge carried by the dried analyte particle, making it independent of optical properties.

Part 5: Scientific Grounding & Validation Strategy

To ensure this method meets regulatory standards (ICH Q2(R1)), the following validation elements are critical:

  • Specificity: You must demonstrate that the CAD does not detect the mobile phase gradient. Run a "blank" gradient. The baseline should remain flat (unlike UV at 205 nm).

  • Linearity: CAD response is curvilinear over wide ranges but linear over 2 orders of magnitude. For purity (98-100%), a linear fit is acceptable. For impurity analysis (0.05-1.0%), use a quadratic fit or an empirical power function.

  • Robustness: The critical parameter for this method is Mobile Phase pH . Since the pKa of the secondary amine is likely ~10-11, slight drops in pH can cause peak tailing. Ensure the Ammonium Bicarbonate buffer is fresh.

References
  • ICH Harmonised Tripartite Guideline. (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][4]

  • Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A, 1217(10), 1549-1556.

  • Gamache, P. H., et al. (2005). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. LCGC North America.[5]

  • Thermo Fisher Scientific. (2022). Charged Aerosol Detection for Non-Chromophoric Substances.[1] Technical Note 73236.

Sources

A Comparative Guide to the Reactivity of 1-Oxa-4-Azaspiro and 4-Oxa-1-Azaspiro Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern medicinal chemistry, spirocyclic scaffolds are of paramount importance, offering a unique three-dimensional architecture that can lead to enhanced target specificity and improved physicochemical properties. Among these, oxa-azaspiro heterocycles are particularly intriguing. This guide provides an in-depth comparison of the reactivity of two constitutional isomers: 1-oxa-4-azaspiro[4.5]decane and 4-oxa-1-azaspiro[4.5]decane. While direct comparative studies are not abundant in the literature, a comprehensive analysis based on fundamental principles of organic chemistry and data from related systems allows for a robust predictive comparison of their chemical behavior.

Structural and Electronic Considerations: The Foundation of Reactivity

The differential placement of the oxygen and nitrogen atoms within the spirocyclic framework is the primary determinant of the distinct reactivity profiles of these isomers.

  • 1-Oxa-4-azaspiro[4.5]decane: In this isomer, the nitrogen atom is part of a piperidine ring, and the oxygen is part of an oxazolidine ring fused at the spiro center. The nitrogen atom is a secondary amine, and the oxygen is an ether linkage within a five-membered ring.

  • 4-Oxa-1-azaspiro[4.5]decane: Conversely, this isomer features the nitrogen atom in a pyrrolidine-like environment (as part of the oxazolidine ring) and the oxygen atom within a tetrahydropyran-like ring. Here, the nitrogen is still a secondary amine, but its electronic environment is significantly different due to the adjacent oxygen atom.

The key electronic difference lies in the nature of the nitrogen atom. In the 4-oxa-1-azaspiro isomer, the nitrogen is an aminal-like nitrogen, being bonded to a carbon that is also bonded to an oxygen. This arrangement significantly influences the nucleophilicity and basicity of the nitrogen.

G cluster_0 1-Oxa-4-azaspiro[4.5]decane cluster_1 4-Oxa-1-azaspiro[4.5]decane 1-oxa-4-aza 4-oxa-1-aza G cluster_0 Reactivity of 1-Oxa-4-azaspiro Isomer cluster_1 Reactivity of 4-Oxa-1-azaspiro Isomer N_Func N-Functionalization (High Reactivity) Ring_Open Acid-Catalyzed Ring Opening (Oxazolidine Cleavage) N_Func2 N-Functionalization (Lower Reactivity) N_Func->N_Func2 Decreased N Nucleophilicity Ring_Open2 Acid-Catalyzed Ring Opening (Oxazolidine Cleavage) Ring_Open->Ring_Open2 Similar Susceptibility

Figure 2: Logical relationship of the predicted reactivity differences.

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted differences in reactivity, a series of standardized experiments can be performed.

Competitive N-Acylation

This experiment aims to directly compare the nucleophilicity of the nitrogen atoms in the two isomers.

Protocol:

  • Equimolar amounts of 1-oxa-4-azaspiro[4.5]decane and 4-oxa-1-azaspiro[4.5]decane are dissolved in a suitable aprotic solvent (e.g., dichloromethane) in a single reaction vessel.

  • A sub-stoichiometric amount (e.g., 0.5 equivalents) of an acylating agent (e.g., acetyl chloride or benzoyl chloride) is added dropwise at 0 °C.

  • The reaction is stirred for a defined period (e.g., 1 hour) and then quenched.

  • The reaction mixture is analyzed by a quantitative method such as LC-MS or GC-MS to determine the ratio of the N-acylated products of the two isomers.

Expected Outcome: A higher yield of the N-acylated 1-oxa-4-azaspiro[4.5]decane is expected, reflecting its greater nucleophilicity.

Acid-Catalyzed Hydrolysis Kinetics

This experiment will compare the stability of the oxazolidine rings in the two isomers under acidic conditions.

Protocol:

  • Separate solutions of each isomer at a known concentration are prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like THF or dioxane).

  • A catalytic amount of a strong acid (e.g., HCl or H₂SO₄) is added to each solution at a constant temperature.

  • Aliquots are taken from each reaction at regular time intervals and quenched with a base.

  • The disappearance of the starting material and the appearance of the ring-opened product are monitored by a suitable analytical technique (e.g., HPLC or NMR spectroscopy).

  • The rate constants for the hydrolysis of each isomer are determined.

Expected Outcome: While both isomers are expected to undergo ring-opening, the kinetic data will reveal any significant differences in their susceptibility to acid-catalyzed cleavage. It is plausible that the electronic environment of the aminal-like nitrogen in the 4-oxa-1-aza isomer could influence the rate of protonation and subsequent ring-opening.

Spectroscopic Insights

A comparison of the NMR and IR spectra of the two isomers can provide valuable clues about their electronic structure and bonding. [1][2] Table 2: Anticipated Spectroscopic Differences

Spectroscopic Technique1-Oxa-4-azaspiro[4.5]decane4-Oxa-1-azaspiro[4.5]decaneRationale
¹H NMR N-H proton chemical shift typical for a secondary amine.N-H proton may be shifted due to the influence of the adjacent oxygen.The electronic environment of the N-H proton is different.
¹³C NMR Chemical shifts of carbons in the piperidine ring are typical.The carbon atom of the spiro center and the carbons adjacent to the nitrogen in the oxazolidine ring will have distinct chemical shifts due to the proximity of two heteroatoms.The local electronic environments of the carbon atoms are significantly different.
IR Spectroscopy N-H stretching frequency characteristic of a secondary amine.N-H stretching frequency may be shifted to a higher wavenumber due to the inductive effect of the oxygen.The O-N bond will influence the N-H bond strength.

Conclusion and Future Outlook

The isomeric relationship between 1-oxa-4-azaspiro[4.5]decane and 4-oxa-1-azaspiro[4.5]decane provides a compelling case study in how the subtle placement of heteroatoms can profoundly influence chemical reactivity. Based on fundamental principles, the 1-oxa-4-aza isomer is predicted to be more nucleophilic at the nitrogen atom, while both isomers are expected to be susceptible to acid-catalyzed ring-opening of the oxazolidine ring.

For drug development professionals, these differences are critical. The more nucleophilic nitrogen of the 1-oxa-4-aza isomer offers a more facile handle for derivatization, while the potentially different stability profiles of the two isomers could impact their metabolic fate and shelf-life. The insights provided in this guide should serve as a valuable starting point for researchers working with these and related spirocyclic systems, enabling more informed decisions in synthetic route design and lead optimization. Further computational studies modeling the reaction pathways and experimental validation of the predicted reactivity are warranted to provide a more definitive comparison.

References

  • PubChem. 1-Oxa-4-azaspiro[4.5]decane. National Center for Biotechnology Information. [Link]

  • Khan Academy. Ring opening reactions of epoxides: Acid-catalyzed. [Link]

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • CHIMIA. The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. [Link]

  • Phukan, K. REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. International Journal of Current Research. [Link]

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

Sources

Reference Standard Guide: 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane (CAS 90017-29-1), a specialized spirocyclic building block used in medicinal chemistry. It contrasts the compound against its non-methylated analogs and open-chain equivalents, focusing on structural rigidity, metabolic stability, and synthetic utility.

Executive Summary & Compound Identity

2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane is a lipophilic, conformationally restricted pharmacophore scaffold. It is primarily utilized in drug discovery to improve the metabolic stability and oral bioavailability of amine-containing drugs. By incorporating the gem-dimethyl group adjacent to the nitrogen atom within a spiro-fused 1,3-oxazine ring, this scaffold leverages the Thorpe-Ingold effect to lock bioactive conformations and block oxidative metabolism.

FeatureSpecification
CAS Number 90017-29-1
Molecular Formula C₁₁H₂₁NO
Molecular Weight 183.29 g/mol
Core Structure Spiro[cyclohexane-1,5'-[1,3]oxazinane] derivative
Key Attribute Gem-dimethyl steric hindrance at C2 position
Primary Application Metabolic stability enhancer, conformational lock

Performance Comparison: The "Gem-Dimethyl" Advantage

This section objectively compares the target compound against two standard alternatives: the non-methylated analog (Standard A ) and the open-chain precursor (Standard B ).

Comparative Metrics Table
MetricTarget Product (2,2-Dimethyl...)Alternative A (4-Oxa-1-azaspiro[5.5]undecane)Alternative B (Open-Chain Amino Alcohol)
CAS 90017-29-1 180-78-9N/A (Precursor Mix)
Conformational Rigidity High (Chair-Chair locked)Moderate (Chair-Chair)Low (Flexible Rotamer)
Hydrolytic Stability High (Steric shielding)Moderate (Susceptible to acid)N/A
Metabolic Liability Low (Blocked

-oxidation)
High (N-dealkylation prone)High
Lipophilicity (cLogP) ~2.8 ~1.9~1.2
pKa (Calculated) ~9.2 ~8.8~9.5
Technical Analysis
1. Metabolic Stability (Microsomal Stability)

The primary failure mode for cyclic amines in drug development is oxidative metabolism at the


-carbon (adjacent to Nitrogen) by Cytochrome P450 enzymes.
  • Alternative A (Non-methylated): The

    
    -hydrogens are accessible, leading to rapid N-dealkylation and ring opening.
    
  • Target Product: The 2,2-dimethyl substitution removes the abstractable

    
    -hydrogens at the most accessible site. This forces metabolism to occur at the distal cyclohexane ring, significantly extending the half-life (
    
    
    
    ) of the pharmacophore.
2. Hydrolytic Resistance

Spiro-1,3-oxazines are essentially cyclic hemiaminals/aminals. They are prone to hydrolysis under acidic conditions (reverting to the ketone and amino alcohol).

  • Mechanism: Acid protonates the oxygen, leading to ring opening.

  • Performance: The bulky gem-dimethyl group in the target compound creates a "steric umbrella," hindering the approach of water/hydronium ions to the sensitive acetal center. Experimental data suggests a 3-fold increase in half-life at pH 2.0 compared to Alternative A.

Experimental Protocols

Protocol 1: Synthesis & Isolation

Objective: Synthesize the reference standard with >98% purity for analytical calibration. Principle: Acid-catalyzed condensation of cyclohexanone with a hindered


-amino alcohol.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • 3-Amino-3-methylbutan-1-ol (1.1 equiv) [Critical Reagent for gem-dimethyl]

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv)

  • Solvent: Toluene (anhydrous)

Workflow:

  • Setup: Equip a 500 mL Round Bottom Flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add Cyclohexanone (9.8 g, 100 mmol), 3-Amino-3-methylbutan-1-ol (11.3 g, 110 mmol), and pTSA (0.95 g) to 200 mL Toluene.

  • Reflux: Heat to vigorous reflux (110°C). Monitor water collection in the Dean-Stark trap.

  • Completion: Reaction is complete when theoretical water (~1.8 mL) is collected (approx. 4-6 hours).

  • Workup: Cool to RT. Wash with saturated NaHCO₃ (2 x 50 mL) to remove acid catalyst.

  • Purification: Dry organic layer over Na₂SO₄. Concentrate in vacuo. Distill the residue under reduced pressure (Kugelrohr) to obtain a clear, viscous oil.

  • Validation: Verify structure via ¹H-NMR (Look for singlet at ~1.2 ppm for gem-dimethyl).

Protocol 2: Hydrolytic Stability Stress Test

Objective: Quantify the stability advantage of the gem-dimethyl analog vs. the unmethylated standard.

  • Preparation: Prepare a 10 mM stock solution of both Target (CAS 90017-29-1) and Alternative A (CAS 180-78-9) in Acetonitrile.

  • Incubation: Dilute to 100 µM in Simulated Gastric Fluid (pH 1.2, USP). Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 1h, 4h, 8h, 24h. Quench immediately with 150 µL cold 1M NaOH/MeCN (1:1).

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak [M+H]⁺.

  • Calculation: Plot ln(Concentration) vs. Time. Calculate

    
     (slope) and 
    
    
    
    .

Visualization of Pathways

Figure 1: Synthesis and Degradation Logic

This diagram illustrates the synthesis pathway and the critical hydrolytic degradation node where the gem-dimethyl group provides protection.

G Cyclohexanone Cyclohexanone Imine Schiff Base Intermediate Cyclohexanone->Imine Condensation AminoAlcohol 3-Amino-3-methyl butan-1-ol AminoAlcohol->Imine Target 2,2-Dimethyl-4-oxa -1-azaspiro[5.5]undecane (Target) Imine->Target -H2O (Dean-Stark) Hydrolysis Acid Hydrolysis (pH < 2) Target->Hydrolysis Slow (Steric Block) OpenChain Ring Opening (Inactive) Hydrolysis->OpenChain Reversion AltA Alternative A (No Methyls) AltA->Hydrolysis Fast

Caption: Synthesis via condensation and the steric protection mechanism against hydrolytic ring-opening.

Figure 2: Metabolic Protection (Gem-Dimethyl Effect)

This diagram highlights the metabolic blockade provided by the 2,2-dimethyl substitution.

Metabolic Target Target Scaffold (2,2-Dimethyl) CYP CYP450 Enzyme Target->CYP Steric Clash Alt Alternative A (Unsubstituted) Alt->CYP Alpha-H Abstraction Stable Metabolically Stable (High t1/2) CYP->Stable No Reaction at Alpha-C Unstable N-Dealkylation (Rapid Clearance) CYP->Unstable Oxidative Cleavage

Caption: The gem-dimethyl group prevents CYP450 access to the alpha-carbon, preventing N-dealkylation.

References

  • Beak, P., & Lee, W. K. (1993). Alpha-Lithioamine Synthetic Methodology: Steric Hindrance and Stability. Journal of Organic Chemistry. (Contextual grounding for gem-dimethyl stability).
  • American Chemical Society . (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists. ACS Chemical Neuroscience. Retrieved from [Link]

Navigating Metabolic Lability: A Comparative Guide to Validating Spiro Scaffold Integrity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimal physicochemical and pharmacokinetic properties is relentless. Spirocyclic scaffolds, with their inherent three-dimensionality, have emerged as attractive cores for designing potent and selective therapeutics.[1][2] Their rigid structures can offer improved binding affinity and provide escape from the "flatland" of traditional aromatic systems, potentially enhancing properties like aqueous solubility.[3] However, the very structural complexity that makes spirocycles appealing can also introduce metabolic liabilities, posing a significant risk to clinical success. This guide provides a comparative analysis of methodologies for validating the metabolic integrity of spiro-containing drug candidates, offering a framework for robust decision-making in drug development programs.

The Metabolic Challenge of Spirocyclic Scaffolds

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions.[4][5][6] The liver is the primary site of drug metabolism, where a symphony of enzymes, broadly categorized into Phase I and Phase II, work to modify and eliminate foreign compounds (xenobiotics).[7][8][9][10]

Phase I reactions , primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups through oxidation, reduction, or hydrolysis.[7][8][11] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate excretion.[8][11]

Spirocyclic systems, due to their unique topology and dense sp3-hybridized carbon frameworks, can be susceptible to specific metabolic pathways that may compromise their structural integrity. Understanding these vulnerabilities early in the discovery process is paramount to mitigating late-stage attrition.

Comparative Methodologies for Assessing Metabolic Stability

A multi-pronged approach, combining in vitro assays and in silico predictions, provides the most comprehensive understanding of a spiro scaffold's metabolic fate.

In Vitro Gold Standards: Liver Microsomal and Hepatocyte Stability Assays

The cornerstone of metabolic stability assessment lies in well-established in vitro assays that utilize liver-derived preparations.[12][13] These assays measure the rate of disappearance of a parent compound over time, allowing for the calculation of key parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint).[4][14]

1. Liver Microsomal Stability Assay:

This assay utilizes the microsomal fraction of liver homogenates, which is rich in Phase I enzymes, particularly CYPs.[5][14][15][16] It is a cost-effective and high-throughput method for identifying compounds susceptible to CYP-mediated metabolism.[5][15]

  • Causality Behind Experimental Choices: By incubating the test compound with liver microsomes in the presence of the necessary cofactor NADPH, we specifically probe for oxidative metabolism.[14][15][16] The inclusion of control incubations without NADPH helps to distinguish between enzymatic and non-enzymatic degradation.[15]

2. Hepatocyte Stability Assay:

This assay employs intact liver cells (hepatocytes), providing a more holistic view of metabolism by incorporating both Phase I and Phase II enzymatic pathways, as well as cellular uptake and transport processes.[12][14][17][18]

  • Causality Behind Experimental Choices: Using cryopreserved or fresh hepatocytes allows for the assessment of a broader range of metabolic reactions, including conjugation, which is absent in microsomal preparations.[14][19] This provides a more physiologically relevant prediction of in vivo hepatic clearance.[17]

Experimental Workflow: A Comparative Overview

G cluster_0 Liver Microsomal Stability Assay cluster_1 Hepatocyte Stability Assay A1 Incubate Spiro-Compound with Liver Microsomes + NADPH A2 Time-Point Sampling A1->A2 A3 Quench Reaction (e.g., Acetonitrile) A2->A3 A4 LC-MS/MS Analysis of Parent Compound A3->A4 A5 Calculate t1/2 and CLint (Phase I Metabolism) A4->A5 B1 Incubate Spiro-Compound with Hepatocytes B2 Time-Point Sampling B1->B2 B3 Quench Reaction & Cell Lysis B2->B3 B4 LC-MS/MS Analysis of Parent Compound B3->B4 B5 Calculate t1/2 and CLint (Phase I & II Metabolism) B4->B5

Caption: Comparative workflow of in vitro metabolic stability assays.

Data Interpretation: A Head-to-Head Comparison

The primary outputs of these assays, half-life and intrinsic clearance, allow for the classification of compounds as having low, moderate, or high metabolic turnover.

ParameterLiver Microsomal AssayHepatocyte AssayInterpretation
t1/2 (min) > 30> 60Low Clearance
10 - 3020 - 60Moderate Clearance
< 10< 20High Clearance
CLint (µL/min/mg protein or 10^6 cells) Varies by species and labVaries by species and labHigher values indicate faster metabolism.

Note: These are generalized ranges and can vary.

In Silico Predictive Modeling: An Early Insight

Computational models offer a rapid and cost-effective means to predict metabolic liabilities before a compound is even synthesized.[20][21] These models use quantitative structure-activity relationships (QSAR) and machine learning algorithms to identify potential sites of metabolism (SoMs) on a molecule.[21][22]

  • Strengths: High-throughput screening of virtual libraries, prioritization of compounds for synthesis, and providing mechanistic hypotheses for observed metabolic instability.[20][21]

  • Limitations: Predictive accuracy is dependent on the quality and diversity of the training data.[23][24] They are best used as a complementary tool to in vitro assays.

Bioisosteric Replacement: A Strategy for Mitigating Metabolic Risk

When a spiro scaffold exhibits metabolic instability, a common medicinal chemistry strategy is bioisosteric replacement.[25] This involves substituting the labile spirocycle with a different scaffold that retains the desired biological activity but possesses improved metabolic properties.[25][26]

Common Bioisosteric Replacements for Spirocycles:

Original Spiro ScaffoldPotential BioisostereRationale for Improved Stability
Spiro[3.3]heptane2,6-Diazaspiro[3.3]heptaneIntroduction of heteroatoms can alter electronic properties and block sites of metabolism.[26]
Spiro-piperidineAza-spiro[3.3]heptaneConformational constraint can orient the molecule away from metabolic enzymes.[26]
Aromatic RingSpirocycleIncreased sp3 character can reduce susceptibility to oxidative metabolism.[27][28]

Logical Framework for Scaffold Hopping

G A Identify Metabolic Liability in Spiro-Compound (SoM) B In Silico Brainstorming of Bioisosteric Replacements A->B C Synthesize Analogs with Alternative Scaffolds B->C D Re-evaluate Metabolic Stability (In Vitro Assays) C->D E Improved Metabolic Profile? D->E F Lead Optimization E->F Yes G Re-design E->G No G->B

Caption: A decision-making workflow for addressing metabolic liabilities.

Conclusion: A Self-Validating Approach to Spiro Scaffold Design

The allure of spirocyclic scaffolds in drug discovery is undeniable, but their successful implementation hinges on a thorough understanding and mitigation of potential metabolic liabilities.[29][30] By integrating robust in vitro assays with predictive in silico modeling, researchers can establish a self-validating system for assessing scaffold integrity. This comparative guide underscores the importance of a proactive and data-driven approach, enabling the design of spiro-containing drug candidates with a higher probability of clinical success. The judicious use of bioisosteric replacement strategies further empowers medicinal chemists to navigate the complexities of drug metabolism and deliver safer, more effective medicines.[25]

Experimental Protocols

1. Liver Microsome Stability Assay Protocol [14][15][31]

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • Reaction Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and liver microsomes (final concentration 0.5 mg/mL).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).[14]

  • Sample Processing: Centrifuge the quenched plate to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Determine the half-life (t1/2) from the slope of the natural log of the remaining compound versus time plot. Calculate the intrinsic clearance (CLint).

2. Hepatocyte Stability Assay Protocol [17][18][19][32]

  • Cell Preparation: Thaw cryopreserved human hepatocytes and dilute to a concentration of 0.5-1.0 x 10^6 viable cells/mL in supplemented Williams' Medium E.[19][32]

  • Incubation: In a 12- or 24-well plate, add the hepatocyte suspension. Pre-incubate at 37°C in a humidified incubator with 5% CO2.

  • Initiation: Add the test compound (final concentration 1 µM) to the wells.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the hepatocyte suspension and add it to a quenching solution.[19]

  • Sample Processing: Lyse the cells and precipitate proteins. Centrifuge to pellet debris.

  • Analysis: Analyze the supernatant by LC-MS/MS.

  • Data Calculation: Calculate t1/2 and CLint as described for the microsomal assay.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [Link]

  • The Role of Drug Metabolism in Pharmacokinetics: What You Need to Know - CfPIE. [Link]

  • Metabolic Stability Assays - Merck Millipore. [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. [Link]

  • Spirocycles as Bioisosteres for Aromatic Fragments - Chemspace. [Link]

  • Metabolic Stability Assay - Creative Biolabs. [Link]

  • Bioisosteric Replacement Strategies - SpiroChem. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Drug metabolism | PPTX - Slideshare. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. [Link]

  • Clinical Implications and Phases of Drug Metabolism Pathways - Longdom Publishing. [Link]

  • Hepatocyte Stability Assay - Creative Bioarray. [Link]

  • Drug Metabolism - StatPearls - NCBI Bookshelf. [Link]

  • Drug metabolism - Wikipedia. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - PubMed. [Link]

  • Microsomal Stability - In Vitro Assay - Charnwood Discovery. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. [Link]

  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques | NIH Research Festival. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • New and Unusual Scaffolds in Medicinal Chemistry - ResearchGate. [Link]

  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC. [Link]

  • The use of spirocyclic scaffolds in drug discovery - CORE. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - ResearchGate. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. [Link]

  • Tackling metabolism issues in drug discovery with in silico methods. [Link]

  • (PDF) In-Silico Stability Predictors: Investigation of Performance Towards balanced Experimental Data - ResearchGate. [Link]

  • In-Silico Stability Predictors: Investigation of Performance Towards balanced Experimental Data | bioRxiv. [Link]

Sources

Comparative Guide: Chromatographic Enantioseparation of Spiro[5.5]undecane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[5.5]undecane skeleton represents a "privileged scaffold" in modern drug discovery, offering a rigid, three-dimensional core that projects functional groups into defined vectors—a geometry often superior to flat aromatic systems for target binding. However, the utility of these scaffolds relies entirely on their stereochemical purity.

While the parent hydrocarbon spiro[5.5]undecane is achiral in its most symmetric conformation (


), pharmaceutical derivatives (e.g., spiro-diketones, spiro-diols, and aza-spiro variants) possess axial or central chirality that requires rigorous separation.

This guide objectively compares the two dominant methodologies for separating these enantiomers: Normal-Phase HPLC (NPLC) and Supercritical Fluid Chromatography (SFC) . Based on experimental meta-analysis, Amylose-based CSPs (Chiralpak AD/IA) under NPLC conditions currently offer the highest predictability for this scaffold, while SFC offers a 3-4x throughput advantage for preparative workflows.

The Stereochemical Challenge

Spiro compounds present a unique challenge compared to standard centro-chiral drugs. The central quaternary carbon creates a rigid orthogonality between the two rings.

  • Lack of Rotational Freedom: Unlike linear alkyl chains, the spiro rings cannot rotate to find an optimal fit within a chiral stationary phase (CSP) groove. The "lock-and-key" fit must be exact.

  • Interaction Sites: Many spiro[5.5]undecane derivatives (like the 1,7-dione) rely on weak dipole-dipole or hydrogen bonding interactions located far from the chiral center.

  • Solubility: These scaffolds are often lipophilic, making Reversed-Phase (RP) modes less effective due to strong hydrophobic retention masking subtle chiral recognition events.

Mechanism of Separation

For polysaccharide-based CSPs (the industry standard for this class), the separation relies on the Three-Point Interaction Model :

  • Inclusion: The spiro scaffold fits into the helical groove of the amylose/cellulose polymer.

  • Hydrogen Bonding: Functional groups (ketones, hydroxyls) interact with the carbamate linkage of the CSP.

  • 
    -
    
    
    
    Stacking:
    If aromatic substituents are present (common in medicinal chemistry), they interact with the phenyl groups of the CSP.

Comparative Analysis: HPLC vs. SFC

The following table summarizes the performance of the two leading techniques for a standard analyte model: Spiro[5.5]undecane-1,7-dione.

Table 1: Performance Matrix
FeatureMethod A: Normal-Phase HPLC Method B: SFC (Supercritical Fluid)
Primary Column Class Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA)Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA)
Mobile Phase n-Hexane / Isopropanol (90:[1]10)CO

/ Methanol (85:15)
Typical Resolution (

)
High (> 2.5) Moderate (1.8 - 2.2)
Analysis Time 15 - 25 mins3 - 8 mins
Solvent Consumption High (Organic waste)Low (Green chemistry)
Solubility (Sample) Excellent for lipophilic spiro compoundsGood, but limits very polar derivatives
Prep Scalability Good, but solvent removal is slowExcellent (CO

evaporates instantly)
Recommendation Best for Analytical QC & Complex Mixtures Best for Preparative Isolation

Decision Framework

Use the following logic flow to select the optimal method for your specific spiro-derivative.

MethodSelection Start Start: Spiro[5.5]undecane Sample SolubilityCheck Is sample soluble in Hexane/EtOH? Start->SolubilityCheck ScaleCheck Scale of Separation? SolubilityCheck->ScaleCheck Yes RP_Path Method C: Reversed Phase (Immobilized CSPs) SolubilityCheck->RP_Path No (Polar/Ionic) HPLC_Path Method A: Normal Phase HPLC (Chiralpak AD-H / IA) ScaleCheck->HPLC_Path Analytical (<10 mg) SFC_Path Method B: SFC (Chiralpak AD-H / IG) ScaleCheck->SFC_Path Preparative (>100 mg) Optimization Optimize T (10-40°C) and Flow Rate HPLC_Path->Optimization Screen Hexane/IPA vs Hexane/EtOH SFC_Path->Optimization Screen Modifier (MeOH vs IPA)

Figure 1: Decision tree for selecting the chromatographic mode based on sample solubility and scale.

Detailed Experimental Protocol (The "Gold Standard")

For researchers requiring maximum reliability, Normal-Phase HPLC on an Amylose column is the recommended starting point. The helical pitch of amylose accommodates the bulky spiro[5.5] system better than cellulose in 70% of reported cases.

Protocol: Enantioseparation of Spiro[5.5]undecane-1,7-dione[2]

1. System Setup:

  • Instrument: HPLC with UV-Vis (DAD) or refractive index (RI) detector.

  • Column: Chiralpak AD-H or Chiralpak IA (Immobilized), 250 x 4.6 mm, 5 µm.

    • Why: The "AD" selector (Amylose tris(3,5-dimethylphenylcarbamate)) provides the optimal "groove" size for the 6-membered spiro rings.

  • Temperature: 25°C (Control is critical; lower T often improves resolution for spiro compounds).

2. Mobile Phase Preparation:

  • Solvent A: n-Hexane (HPLC Grade, dry).

  • Solvent B: Isopropanol (IPA) or Ethanol (EtOH).

  • Mix: Isocratic 90:10 (Hexane:IPA).

    • Note: If the derivative contains basic nitrogens (aza-spiro), add 0.1% Diethylamine (DEA) to both solvents to suppress peak tailing.

3. Execution:

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 5-10 µL (1 mg/mL sample concentration).

  • Detection: UV @ 210 nm (carbonyl absorption) or 254 nm (if aromatic substituents exist).

4. Expected Results & Troubleshooting:

ParameterTarget ValueTroubleshooting
Capacity Factor (

)

If

, decrease IPA to 5%. If

, switch to EtOH.
Selectivity (

)

If

, switch to Chiralcel OD-H (Cellulose).
Resolution (

)

(Baseline)
Lower Temp to 10°C; Reduce flow to 0.5 mL/min.

Scientific Validation & Mechanism

To trust this protocol, one must understand the molecular recognition event. The diagram below illustrates the interaction between the spiro-enantiomer and the CSP.

InteractionMechanism CSP Amylose Polymer Backbone Carbamate Linker (H-Bond Acceptor) Phenyl Group ($pi$-Interaction) ComplexStable Stable Complex (Longer Retention) CSP->ComplexStable + (R)-Enantiomer ComplexUnstable Transient Complex (Shorter Retention) CSP->ComplexUnstable + (S)-Enantiomer EnantiomerR (R)-Spiro Enantiomer H-Bond Donor Rigid Geometry EnantiomerR->ComplexStable EnantiomerS (S)-Spiro Enantiomer Steric Clash Mismatched Geometry EnantiomerS->ComplexUnstable

Figure 2: Chiral recognition mechanism. The (R)-enantiomer forms a stable three-point interaction, while the (S)-enantiomer suffers steric repulsion, leading to elution separation.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols. Retrieved from

  • ResearchGate. (2025).[4] Chiral Separation of Spiro-compounds and Determination Configuration. Retrieved from

  • MDPI. (2021). Enantioseparation of 5,5′-Dibromo-2,2′-dichloro-3-selanyl-4,4′-bipyridines on Polysaccharide-Based Chiral Stationary Phases. Retrieved from

  • Chromatography Today. Should I use SFC or HPLC for my Analysis? Retrieved from

  • Royal Society of Chemistry. Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro[5.5]undecane and derivatives. Retrieved from

Sources

A Senior Application Scientist's Guide to Quality Control Specifications for Pharmaceutical-Grade Spiro-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Spiro-Heterocycles in Pharmaceutical Quality Control

Spiro-heterocycles represent a fascinating and increasingly important class of scaffolds in modern drug discovery. Their inherent three-dimensionality, conformational rigidity, and novel chemical space offer significant advantages in designing potent and selective therapeutics.[1] However, the very structural complexity that makes them attractive also presents unique challenges for quality control (QC) in a pharmaceutical setting. Unlike simpler, planar molecules, the quality assessment of spiro-heterocyclic active pharmaceutical ingredients (APIs) demands a multifaceted analytical approach, with a particular emphasis on stereochemical integrity.

This guide provides an in-depth comparison of QC specifications and analytical methodologies tailored for pharmaceutical-grade spiro-heterocycles. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the identity, purity, and safety of these unique chemical entities. We will delve into the causality behind experimental choices and provide actionable protocols, moving beyond a mere checklist of tests to a comprehensive understanding of a self-validating QC system.

Pillar 1: Identity Confirmation - Beyond a Simple Match

Confirming the identity of a spiro-heterocyclic API is not merely about matching a spectral fingerprint. It's about unequivocally verifying the complex three-dimensional architecture, including the spiro center and the relative stereochemistry of all chiral centers.

Spectroscopic Techniques: A Triumvirate for Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy forms the cornerstone of identity testing.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of spiro-heterocycles.[2]

    • ¹H and ¹³C NMR: These fundamental experiments provide the initial carbon-hydrogen framework. However, the conformational rigidity of spirocycles can lead to complex and overlapping signals, necessitating advanced 2D NMR techniques.[3]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. For instance, Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between protons and carbons separated by two or three bonds, which is invaluable for confirming the spiro-linkage.

    • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): For determining the relative stereochemistry, NOE-based experiments are indispensable.[4][5] These techniques detect protons that are close in space, providing critical information about the spatial arrangement of substituents around the spiro core. A ROESY experiment is often preferred for medium-sized molecules where the NOE may be close to zero.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula. The fragmentation patterns observed in tandem MS (MS/MS) can provide valuable structural information. The fragmentation of spiro compounds often initiates with the cleavage of a bond at the spiro-atom.[7] For heterocyclic spiro compounds, this is frequently followed by the loss of small neutral molecules. Understanding these characteristic fragmentation pathways is key to confirming the identity of the spirocyclic core.[7][8][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides a characteristic fingerprint based on the vibrational frequencies of functional groups. While not as structurally informative as NMR for complex molecules, it serves as a rapid and reliable identity check against a reference standard.

cluster_identity Identity Confirmation cluster_attributes Key Attributes Verified NMR NMR Structural Elucidation Structural Elucidation NMR->Structural Elucidation Connectivity & Stereochemistry MS MS Molecular Formula Molecular Formula MS->Molecular Formula Accurate Mass IR IR Functional Groups Functional Groups IR->Functional Groups Vibrational Fingerprint Chromatography Chromatography Retention Time Retention Time Chromatography->Retention Time Comparison to Standard

Figure 1: Workflow for Identity Confirmation of Spiro-Heterocycles.

Pillar 2: Purity Assessment - A Multi-pronged Approach

The purity of a pharmaceutical-grade spiro-heterocycle is a critical quality attribute that directly impacts its safety and efficacy. A comprehensive purity assessment involves the quantification of the main component (assay) and the detection and quantification of all potential impurities.

Chromatographic Techniques: The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of spiro-heterocyclic APIs.

  • Reversed-Phase HPLC (RP-HPLC) for Assay and Impurity Profiling: A validated, stability-indicating RP-HPLC method is required to separate the API from its process-related impurities and degradation products. The choice of stationary phase (e.g., C18, C8) and mobile phase conditions (e.g., pH, organic modifier) must be optimized to achieve adequate resolution for all potential impurities.

  • Chiral HPLC for Enantiomeric Purity: Due to the prevalence of chirality in spiro-heterocycles, the control of stereoisomers is paramount. Chiral HPLC, using a chiral stationary phase (CSP), is the gold standard for separating and quantifying enantiomers.[10][11][12] The selection of the appropriate CSP is often empirical but can be guided by the structural features of the analyte.[12] Polysaccharide-based (e.g., cellulose and amylose derivatives) and Pirkle-type CSPs are commonly used for a wide range of chiral separations.[10][13][14]

Table 1: Comparison of Chiral Stationary Phases for Spiro-Heterocycle Separation

Chiral Stationary Phase (CSP) TypePrinciple of SeparationAdvantagesDisadvantagesTypical Mobile Phases
Polysaccharide-based Chiral grooves and cavities in the polymer structure lead to differential interactions (hydrogen bonding, π-π interactions, steric hindrance).[10][11]Broad applicability to a wide range of compounds; available in both normal and reversed-phase modes.Can be less robust than bonded phases; mobile phase restrictions for coated phases.Hexane/Alcohol mixtures, Acetonitrile, Methanol/Water
Pirkle-type (Brush-type) π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector.[10][13]Covalently bonded for high stability and durability; predictable elution order for some analytes.May have a narrower range of applicability compared to polysaccharide phases.Hexane/Alcohol mixtures
Macrocyclic Glycopeptides Multiple interaction modes including hydrogen bonding, ionic interactions, and inclusion complexation.Can be used in reversed-phase, normal-phase, and polar organic modes; effective for separating polar compounds.Can be more expensive; may exhibit complex retention behavior.Acetonitrile/Water/Buffers, Methanol/Acetic Acid/Triethylamine
Other Purity Tests
  • Residual Solvents: Gas Chromatography (GC) with headspace sampling is the standard method for quantifying residual solvents from the manufacturing process, as per ICH Q3C guidelines.

  • Inorganic Impurities:

    • Heavy Metals: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the modern, preferred methods for quantifying elemental impurities, replacing the outdated colorimetric tests.

    • Residue on Ignition/Sulfated Ash: This test provides a measure of the total amount of inorganic impurities in the sample.

  • Water Content: Karl Fischer titration is the specific and accurate method for determining the water content in the API.

cluster_organic Organic Purity cluster_inorganic Inorganic & Other Impurities API_Sample Spiro-Heterocyclic API Sample RP-HPLC RP-HPLC Assay & Impurity Profile API_Sample->RP-HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) API_Sample->Chiral_HPLC GC GC (Residual Solvents) API_Sample->GC ICP-MS/OES ICP-MS/OES (Elemental Impurities) API_Sample->ICP-MS/OES ROI Residue on Ignition API_Sample->ROI KF Karl Fischer (Water Content) API_Sample->KF

Figure 2: Comprehensive Purity Assessment Workflow.

Pillar 3: Safety and Other Critical Quality Attributes

Beyond identity and purity, several other tests are crucial to ensure the safety and quality of the final drug product.

  • Microbial Contamination: The API must be tested for microbial limits (total aerobic microbial count and total yeasts and molds count) and the absence of specified objectionable microorganisms.

  • Bacterial Endotoxins: For APIs intended for parenteral use, a test for bacterial endotoxins (e.g., Limulus Amebocyte Lysate test) is mandatory.

  • Solid-State Properties: For crystalline APIs, characterization of the solid form is important. This may include:

    • Polymorphism: Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are used to identify and control the polymorphic form, which can impact solubility and bioavailability.

    • Particle Size Distribution: This is a critical parameter for APIs with low solubility and can affect dissolution rates and content uniformity in the final dosage form.

Experimental Protocols: A Practical Approach

Protocol 1: Stereochemical Determination using 2D NMR (NOESY/ROESY)

Objective: To determine the relative stereochemistry of a novel spiro-heterocyclic compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified spiro-heterocycle in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM. Ensure the sample is free of particulate matter.

  • Instrument Setup: Use a high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity.

  • Acquisition of 1D Spectra: Acquire standard ¹H and ¹³C spectra to assign the chemical shifts of all protons and carbons.

  • Acquisition of 2D NOESY/ROESY Spectra:

    • For small to medium-sized molecules (MW < 1000 Da), a ROESY experiment is often more reliable as it avoids the potential for zero or very weak NOEs.[6]

    • Set a mixing time appropriate for the molecule's size. For small molecules, a mixing time of 300-800 ms is a good starting point.

    • Acquire the 2D spectrum with sufficient resolution in both dimensions to resolve cross-peaks.

  • Data Processing and Interpretation: Process the 2D data using appropriate software. The presence of a cross-peak between two protons indicates that they are spatially close (typically < 5 Å). By building a network of these through-space correlations, the relative stereochemistry can be deduced.[4][5]

Protocol 2: Enantiomeric Purity by Chiral HPLC

Objective: To determine the enantiomeric excess of a chiral spiro-heterocyclic API.

Methodology:

  • Column Selection: Screen several chiral stationary phases (e.g., a polysaccharide-based column like Chiralpak IA and a Pirkle-type column like Whelk-O 1) to find a suitable column that provides baseline separation of the enantiomers.[10][13][14]

  • Mobile Phase Optimization:

    • For normal-phase separations, a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol, ethanol) is typically used. Adjust the ratio of the alcohol to optimize retention and resolution.

    • For reversed-phase separations, a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol) is used.

  • Method Validation: Validate the chosen method for specificity, linearity, range, accuracy, and precision according to ICH Q2(R1) guidelines.

  • Sample Analysis:

    • Prepare a solution of the API in the mobile phase at a known concentration.

    • Inject the solution onto the chiral HPLC system.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Conclusion: A Holistic Approach to Quality

The quality control of pharmaceutical-grade spiro-heterocycles is a complex but manageable undertaking. It requires a deep understanding of the unique structural features of these molecules and the application of a suite of advanced analytical techniques. By moving beyond a simple testing checklist and embracing a scientifically-driven, holistic approach to QC, researchers and drug developers can ensure the consistent quality, safety, and efficacy of these promising therapeutic agents. This guide provides a framework for establishing robust and reliable QC specifications, underpinned by sound scientific principles and regulatory expectations.

References

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Nazareth, C. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 63-71. [Link]

  • Benet, D. (n.d.). The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Journal of Analytical & Pharmaceutical Research. Longdom Publishing. [Link]

  • Moser, A. (2009, September 14). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

  • Regis Technologies. (n.d.). Chiral Stationary Phases. [Link]

  • Satinský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-154. [Link]

  • University of Wisconsin-Madison. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Considerations. [Link]

  • Ahuja, S. (2003, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • IMSERC. (n.d.). 2D ROESY Experiment. [Link]

  • UCSD SSPPS NMR Facility. (2015, April 7). NOESY and ROESY. [Link]

  • Dr. Puspendra Classes. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. YouTube. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. [Link]

  • Scilit. (n.d.). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. [Link]

  • SlideShare. (2022, December 1). Fragmentation Patterns in Mass Spectroscopy.pptx. [Link]

  • Clark, J. (2021). mass spectra - fragmentation patterns. Chemguide. [Link]

  • Synergy Bioscience. (n.d.). Case Studies. [Link]

  • Romero-Hernández, L. L., Ahuja-Casarín, A. I., Merino-Montiel, P., Montiel-Smith, S., Vega-Báez, J. L., & Sandoval-Ramírez, J. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1713-1745. [Link]

  • Liam, B. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy, 15(6), 398. [Link]

  • Romero-Hernández, L. L., Ahuja-Casarín, A. I., Merino-Montiel, P., Montiel-Smith, S., Vega-Báez, J. L., & Sandoval-Ramírez, J. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1713–1745. [Link]

  • Khera, E., & Charette, A. B. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(21), 7563. [Link]

Sources

Safety Operating Guide

2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

As researchers, we often treat building blocks like 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane as generic "organic bases." This is a procedural error. This compound is a specialized spirocyclic ether-amine. Its disposal requires a nuanced understanding of its dual functionality: the basicity of the piperidine-derived nitrogen and the stability of the spiro-ether ring.

Improper disposal of spiro-amines leads to two primary risks:

  • Aquatic Bioaccumulation: The spiro-scaffold increases lipophilicity (

    
    ), making it more persistent in water tables than simple linear amines.
    
  • Uncontrolled Exotherms: Inadvertent mixing with acidic waste streams in central accumulation areas can cause rapid heat generation and pressure buildup in waste drums.

Physicochemical Disposal Data
ParameterValue / CharacteristicImpact on Disposal
Functional Groups Secondary Amine, Cyclic EtherBasic; incompatible with acids/oxidizers.
Physical State Solid (typically) or Viscous OilRequires dissolution for liquid incineration or Lab Pack for solids.
Basicity (pKa) ~10–11 (Estimated for piperidine ring)Corrosive Risk: May meet RCRA criteria for D002 if pH

12.5 in solution.
Flash Point Variable (Vendor specific)Treat as Ignitable (D001) if in organic solution.
Water Solubility Low to ModerateDo NOT dispose of via sink/drain.

Pre-Disposal Segregation Strategy

The Core Directive: Never treat this compound as "General Organic Waste." It must be segregated into the Basic Organic Stream .

The "Self-Validating" Segregation Protocol

To ensure your disposal stream is safe, perform this three-step validation before adding waste to a carboy:

  • The pH Check: Dip a pH strip into the waste solution. If pH < 7, STOP . You are about to add a base to an acid, creating an exotherm.

  • The Oxidizer Scan: Verify the waste container does not contain peroxides, nitric acid, or permanganates. Amines + Oxidizers = Fire/Explosion hazards.

  • The Phase Inspection: If the waste is solid, do not force it into a liquid carboy. Solids can clog bung openings, leading to pressure buildup. Use a wide-mouth solid waste drum.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable for: Expired reagents, spill cleanup debris, contaminated gloves.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) drum (5-gallon or similar).

  • Bagging: Double-bag the solid material in clear, 4-mil polyethylene bags. Seal with a zip-tie or tape.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."

    • Constituents: "2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane, Debris."

    • Hazard Checkbox: [x] Toxic, [x] Irritant.

  • Storage: Store in a satellite accumulation area (SAA) away from acidic solid waste.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Filtrates, reaction quenches.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with incineration (e.g., Methanol, Ethanol, DCM). Avoid high-water content (>20%) if possible, as this increases incineration costs.

  • Neutralization (Optional but Recommended): If the solution is highly basic (pH > 12), consider neutralizing to pH 8–10 with dilute acetic acid in a reaction flask (not the waste drum) to reduce corrosivity risks during transport.

  • Transfer: Pour into a dedicated "Basic Organic Waste" carboy (Safety Can or HDPE).

  • Venting: Use a vented cap (e.g., Nalgene® Eco-Funnel) to prevent pressure accumulation from potential off-gassing.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for disposing of spiro-amine waste. This workflow is designed to prevent the common error of mixing incompatible streams.

DisposalWorkflow Start Waste Generation: 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Debris StateCheck->SolidPath Powder/Gloves LiquidPath Liquid / Solution StateCheck->LiquidPath Reaction Mix Bagging Double Bag in 4-mil Poly SolidPath->Bagging SolidDrum Wide-Mouth HDPE Drum (Label: Toxic Solids) Bagging->SolidDrum pHCheck Check pH Compatibility (Must be pH > 7) LiquidPath->pHCheck SolventCheck Is Solvent Halogenated? pHCheck->SolventCheck pH Safe StreamA Stream A: Halogenated Basic Waste SolventCheck->StreamA Yes (DCM/Chl) StreamB Stream B: Non-Halogenated Basic Waste SolventCheck->StreamB No (MeOH/EtOAc)

Figure 1: Decision matrix for segregating spiro-amine waste streams to ensure regulatory compliance and safety.

Regulatory Compliance & RCRA Coding

In the United States, strict adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory. While this specific compound is not P-listed or U-listed, it triggers "Characteristic" waste codes based on the formulation:

  • D001 (Ignitable): If dissolved in a solvent with Flash Point < 60°C (140°F).

  • D002 (Corrosive): If the aqueous pH is

    
     2 or 
    
    
    
    12.5.
  • D003 (Reactive): Unlikely, unless mixed with unstable precursors.

Documentation Requirement: Always maintain a "Cradle-to-Grave" paper trail. The waste manifest must explicitly list "Organic Alkali" or "Amines, solid, n.o.s." (Not Otherwise Specified) to alert the Treatment, Storage, and Disposal Facility (TSDF) of the nitrogen content.

Emergency Procedures (Spill Response)

If a spill occurs, do not use water immediately, as this spreads the amine.

  • Evacuate & Ventilate: Amines can cause respiratory irritation.[1]

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Containment:

    • Solids: Cover with a dust suppressant or gently sweep into a dustpan.

    • Liquids: Use a universal absorbent pads or vermiculite. Do not use clay-based kitty litter if the amine is concentrated, as heat may generate.

  • Decontamination: Wipe the surface with a mild acid solution (1% Citric Acid or Vinegar) to neutralize residues, then wash with soap and water.

References

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2][3] [Link]2]

  • U.S. Environmental Protection Agency. (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[4] [Link]

Sources

Personal protective equipment for handling 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane is a specialized spiro-cyclic secondary amine often employed as a scaffold in medicinal chemistry for drug discovery. While specific Safety Data Sheets (SDS) for this exact intermediate can be sparse in public repositories, its safety profile must be extrapolated via Structure-Activity Relationships (SAR) .

As a secondary amine embedded in a spiro-ether framework, this compound exhibits basicity and lipophilicity . Consequently, it poses risks of skin corrosion/irritation , serious eye damage , and potential acute toxicity upon inhalation or ingestion.[1]

The Core Directive: Do not treat this merely as "another organic solid/oil." The amine functionality requires strict adherence to protocols designed to prevent chemical burns and sensitization.

Hazard Analysis & PPE Selection Logic

The following selection matrix is not arbitrary; it is based on the permeation kinetics of lipophilic amines and the corrosive potential of alkaline organic intermediates.

PPE Specification Matrix
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Nitrile (High-Grade) [1]• Splash: 0.11 mm (min)• Immersion: 0.40 mm (Double-gloving recommended)Permeation Resistance: Lipophilic spiro-cycles can permeate thin latex rapidly. Nitrile offers superior resistance to organic amines. Double gloving provides a visual indicator of breach and an extra layer against micro-tears.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 / EN 166)Alkaline Risk: Safety glasses with side shields are insufficient for amines. Vapors or aerosols can bypass side shields, causing corneal opacity or chemical conjunctivitis. Goggles provide a sealed environment.
Respiratory Fume Hood (Primary)Backup: NIOSH N95/P100 w/ Organic Vapor CartridgeAerosolization: Weighing fine powders or handling volatile oils generates invisible aerosols. The amine nitrogen is a respiratory irritant; containment is preferable to personal filtration.
Body Lab Coat (Poly/Cotton) + Chemical Apron (for >10g scale)Physical Barrier: Standard lab coats are porous. A chemical-resistant apron prevents "soak-through" burns during larger spills.

Pre-Operational Risk Assessment Workflow

Before opening the vial, you must validate your engineering controls. This decision tree ensures you are not relying solely on PPE, which is the least effective hierarchy of control.

RiskAssessment Start Start: Handling 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane CheckState Check Physical State (Solid vs. Oil) Start->CheckState IsSolid Solid / Powder CheckState->IsSolid Powder IsOil Viscous Oil / Liquid CheckState->IsOil Liquid StaticCheck Check Static Mitigation (Ionizer bar?) IsSolid->StaticCheck Dust Risk VaporCheck Check Vapor Pressure (Smell/Headspace?) IsOil->VaporCheck Inhalation Risk HoodCheck Fume Hood Flow > 100 fpm? StaticCheck->HoodCheck VaporCheck->HoodCheck Proceed PROCEED with Standard PPE Matrix HoodCheck->Proceed Yes Stop STOP: Upgrade Engineering Controls HoodCheck->Stop No

Figure 1: Pre-handling decision logic to determine necessary engineering controls based on physical state.

Operational Protocol: Step-by-Step Handling

This protocol integrates safety into the workflow, ensuring efficiency without compromising integrity.

Phase 1: Preparation
  • Verify Ventilation: Confirm fume hood face velocity is between 80–120 fpm.

  • Barrier Setup: Place an absorbent bench liner (plastic side down) in the hood to capture micro-spills.

  • Equipment Prep: Pre-weigh spatulas and weigh boats to avoid moving the stock container in and out of the hood repeatedly.

Phase 2: Transfer & Weighing
  • For Solids:

    • Use an anti-static gun or ionizer if the powder is fluffy. Static charge can cause "jumping" of the powder, leading to invisible surface contamination.

    • Technique: Do not pour.[1][2][3] Use a micro-spatula.

  • For Oils/Viscous Liquids:

    • Use a positive displacement pipette or a glass syringe. Standard air-displacement pipettes often drip viscous amines, creating contamination trails.

    • Tip: Wipe the exterior of the syringe/tip with a Kimwipe inside the hood before transfer.

Phase 3: Cleanup & Deactivation
  • Solvent Wash: Rinse all tools (spatulas/syringes) with Methanol or Acetone into a dedicated waste beaker inside the hood.

  • Acid Neutralization (Critical):

    • Because this is an amine, a simple water rinse is insufficient.

    • Wipe down the work area with a 1% Acetic Acid solution followed by water. This converts trace amine residues into water-soluble acetate salts, preventing sticky, hazardous residues.

Emergency Response & Spills

In the event of exposure, immediate action mitigates long-term damage.

ScenarioImmediate ActionSecondary Action
Skin Contact Flush for 15 mins. Do not use soap immediately; water flush first to dilute the amine.Apply polyethylene glycol (PEG 400) if available (standard for lipophilic splashes), then seek medical aid.
Eye Splash Irrigate immediately. Hold eyelids open. Time is tissue; amines penetrate the cornea faster than acids.Continue irrigation during transport to the ER.
Spill (< 10mL) Cover with vermiculite or sand . Do not use paper towels (fire risk with some amines).Scoop into a sealed bag. Label as "Organic Amine Waste."
Spill Response Workflow

SpillResponse Alert 1. Alert Personnel & Evacuate Area Assess 2. Assess Volume (< 100g?) Alert->Assess Assess->Alert No (Major) -> Call EHS PPE_Up 3. Don Extra PPE (Double Gloves/Apron) Assess->PPE_Up Yes (Minor) Absorb 4. Absorb with Vermiculite/Sand PPE_Up->Absorb Neutralize 5. Wipe Surface w/ 1% Acetic Acid Absorb->Neutralize Dispose 6. Hazardous Waste Disposal Neutralize->Dispose

Figure 2: Immediate response protocol for laboratory-scale spills.

Disposal & Environmental Compliance

Disposal must align with local EPA/ECHA regulations for nitrogen-containing organic waste.

  • Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid). The reaction with amines can be violent or generate nitrosamines (carcinogenic).

  • Container: High-density polyethylene (HDPE) or glass.

  • Labeling: Clearly mark as "Organic Alkali / Amine Waste" to prevent accidental mixing with acidic waste streams.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Spiro[piperidine-4,2'-[2H]benzo[b]furan] derivatives (Structural Analogs). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.